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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Novel Chemical Entities In the landscape of modern drug discovery and development, the exploration of novel chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Chemical Entities

In the landscape of modern drug discovery and development, the exploration of novel chemical entities is paramount. This guide is dedicated to a compound of emerging interest: 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid. As of the time of this writing, a specific CAS number for this molecule is not publicly registered, indicating its status as a potentially novel or less-common research compound. The absence of a registered CAS number underscores the pioneering nature of research into this molecule. This guide, therefore, serves as a foundational technical resource, providing a scientifically grounded framework for its synthesis, characterization, and potential applications, based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction to Aryl-2-oxopropanoic Acids: A Scaffold of Significance

Aryl-2-oxopropanoic acids, also known as arylpyruvic acids, are a class of α-keto acids that feature prominently in both biological and synthetic chemistry.[1][2][3] Structurally, they possess a carboxylic acid and a ketone functional group on adjacent carbon atoms, attached to an aromatic ring. This arrangement imparts a unique reactivity profile, making them versatile intermediates in the synthesis of a wide array of biologically active molecules, including amino acids and heterocyclic compounds.[1][3]

The specific compound of interest, 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, incorporates a di-substituted phenyl ring with both chlorine and fluorine atoms. The presence of these halogens is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Fluorine, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.[4]

Physicochemical Properties: An Estimation

While experimental data for the title compound is not available, we can extrapolate its likely properties based on known structure-activity relationships and data from similar molecules.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₉H₅ClFO₃Based on the chemical structure.
Molecular Weight 218.59 g/mol Calculated from the molecular formula.
Appearance White to off-white solidPhenylpyruvic acid and its derivatives are typically crystalline solids at room temperature.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group will impart some water solubility, but the substituted phenyl ring will increase lipophilicity. Phenylpyruvic acid is soluble in DMSO.[2]
pKa Estimated to be around 2-3 for the carboxylic acid.The electron-withdrawing effects of the chloro and fluoro substituents are expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylpyruvic acid.
Stability Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents.α-keto acids can be susceptible to oxidative decarboxylation.[1][5] Storage in a cool, dark, and dry place is recommended.[6]

Synthesis and Purification: A Proposed Experimental Workflow

The synthesis of aryl-2-oxopropanoic acids can be achieved through several established synthetic routes.[1][7] A common and effective method involves the hydrolysis of an intermediate α-keto ester, which can be prepared from the corresponding aryl halide.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is outlined below. This pathway leverages a palladium-catalyzed Heck coupling followed by hydroxycarbonylation, a method that has proven effective for the synthesis of 2-aryl propionic acids.[8][9]

Diagram: Proposed Synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

G start 1-Bromo-2-chloro-3-fluorobenzene intermediate1 1-(2-Chloro-3-fluorophenyl)ethene start->intermediate1 Heck Coupling (Ethylene, Pd(OAc)₂, Ligand, Base) intermediate2 Methyl 3-(2-chloro-3-fluorophenyl)-2-oxopropanoate intermediate1->intermediate2 Hydroxycarbonylation (CO, Methanol, Pd Catalyst, Acid) product 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid intermediate2->product Acid Hydrolysis (HCl, H₂O)

Caption: A proposed two-step, one-pot synthetic route.

Detailed Experimental Protocol

Step 1: Palladium-Catalyzed Heck Coupling of 1-Bromo-2-chloro-3-fluorobenzene with Ethylene

  • Rationale: The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, in this case, to introduce the vinyl group that will be further functionalized.

  • Procedure:

    • To a high-pressure reactor, add 1-bromo-2-chloro-3-fluorobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a suitable phosphine ligand (e.g., triphenylphosphine, 0.02 eq), and a base (e.g., triethylamine, 1.5 eq) in an appropriate solvent such as dioxane.

    • Seal the reactor and purge with ethylene gas.

    • Pressurize the reactor with ethylene (e.g., 20 bar) and heat to a temperature of 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by GC-MS or TLC.

    • Upon completion, cool the reactor to room temperature and carefully vent the excess ethylene.

    • The resulting styrene derivative, 1-(2-chloro-3-fluorophenyl)ethene, can be used in the next step without purification.

Step 2: Hydroxycarbonylation and Hydrolysis

  • Rationale: This step introduces the carboxylic acid and ketone functionalities. The carbonylation of the styrene derivative in the presence of an alcohol and an acid catalyst, followed by hydrolysis, is an efficient method to generate the desired α-keto acid.[8]

  • Procedure:

    • To the crude reaction mixture from Step 1, add a source of carbon monoxide (CO), typically under pressure (e.g., 40 bar).

    • Introduce methanol as the alcohol and a catalytic amount of a strong acid (e.g., HCl).

    • Heat the reaction mixture to 100-120 °C for 20-48 hours.

    • After the carbonylation is complete, cool the reaction mixture.

    • For the hydrolysis step, add an aqueous solution of a strong acid (e.g., 6M HCl) and heat the mixture to reflux for 4-8 hours.

    • Monitor the hydrolysis by TLC or HPLC until the ester intermediate is fully consumed.

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

Given the novelty of the compound, a thorough analytical characterization is crucial to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons and the methylene protons adjacent to the phenyl ring.

    • ¹³C NMR will confirm the presence of the carbonyl carbons (ketone and carboxylic acid) and the carbon atoms of the substituted phenyl ring.

    • ¹⁹F NMR will show a singlet corresponding to the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid, as well as the O-H stretching of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound. A reverse-phase column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid) is a good starting point for method development.[10]

Potential Applications in Drug Discovery and Development

Aryl-2-oxopropanoic acid derivatives are valuable building blocks in medicinal chemistry. The introduction of chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

As a Precursor for Novel Amino Acids

Reductive amination of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid can yield the corresponding α-amino acid, 3-(2-chloro-3-fluorophenyl)alanine.[11] This unnatural amino acid could be incorporated into peptides to enhance their stability or to probe protein-ligand interactions.

G start 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid product 3-(2-Chloro-3-fluorophenyl)alanine start->product Reductive Amination (e.g., NH₃, H₂, Pd/C)

Sources

Exploratory

2-Chloro-3-fluorophenylpyruvic acid structure and properties

An In-Depth Technical Guide to 2-Chloro-3-fluorophenylpyruvic Acid: Structure, Properties, and Synthetic Considerations This technical guide provides a comprehensive overview of 2-Chloro-3-fluorophenylpyruvic acid, a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-3-fluorophenylpyruvic Acid: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 2-Chloro-3-fluorophenylpyruvic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While direct literature on this specific molecule is sparse, this document extrapolates its core characteristics, proposes a viable synthetic pathway, and outlines essential analytical methodologies based on established chemical principles and data from structurally related analogs.

Molecular Structure and Inferred Properties

2-Chloro-3-fluorophenylpyruvic acid is an α-keto acid characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position. This phenyl group is attached to a pyruvic acid moiety.

Chemical Structure:

Caption: Structure of 2-Chloro-3-fluorophenylpyruvic acid.

Predicted Physicochemical Properties

The properties of 2-Chloro-3-fluorophenylpyruvic acid can be inferred from related compounds. The presence of the carboxylic acid and ketone groups suggests it will be a solid at room temperature with some degree of polarity. The aromatic ring with halogen substituents will contribute to its lipophilicity.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆ClFO₃Based on the chemical structure.
Molecular Weight ~216.59 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small aromatic carboxylic acids.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.The carboxylic acid group provides some water solubility, but the substituted phenyl ring increases lipophilicity.
Acidity (pKa) Expected to be a moderately strong acid.The electron-withdrawing effects of the chlorine, fluorine, and the pyruvic acid moiety will increase the acidity of the carboxylic acid proton.

Potential Applications in Drug Discovery

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of chlorine and fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[1][2]

Pyruvic acid derivatives are also of interest as they can act as intermediates in metabolic pathways or as building blocks for more complex molecules. The combination of these features in 2-Chloro-3-fluorophenylpyruvic acid makes it a promising scaffold for the development of novel therapeutics, potentially in areas such as:

  • Enzyme Inhibitors: The α-keto acid moiety can interact with the active sites of various enzymes.

  • Antimicrobial Agents: Many chlorinated and fluorinated compounds exhibit antimicrobial activity.[1]

  • Oncology: As a building block for more complex molecules with anti-cancer properties.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Chloro-3-fluorophenylpyruvic acid can be designed starting from commercially available 2-chloro-3-fluorotoluene. This proposed pathway involves a series of well-established organic reactions.

Caption: Proposed synthetic workflow for 2-Chloro-3-fluorophenylpyruvic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of (2-Chloro-3-fluorophenyl)methyl bromide

  • To a solution of 2-chloro-3-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture under illumination with a UV lamp until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield (2-Chloro-3-fluorophenyl)methyl bromide.

Step 2: Synthesis of (2-Chloro-3-fluorophenyl)acetonitrile

  • Dissolve (2-Chloro-3-fluorophenyl)methyl bromide in a polar aprotic solvent such as DMSO or acetone.

  • Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain (2-Chloro-3-fluorophenyl)acetonitrile.

Step 3: Synthesis of Ethyl 2-cyano-2-(2-chloro-3-fluorophenyl)pyruvate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of (2-Chloro-3-fluorophenyl)acetonitrile and diethyl oxalate dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction to stir and warm to room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

  • Dry the organic phase and concentrate to yield the crude ethyl 2-cyano-2-(2-chloro-3-fluorophenyl)pyruvate.

Step 4: Synthesis of 2-Chloro-3-fluorophenylpyruvic acid

  • Reflux the crude product from the previous step in concentrated hydrochloric acid.

  • Continue heating until the hydrolysis of both the ester and nitrile groups is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture, and the product should precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 2-Chloro-3-fluorophenylpyruvic acid. Recrystallization from a suitable solvent can be performed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Chloro-3-fluorophenylpyruvic acid, a suite of analytical techniques should be employed.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (δ 7-8 ppm). The methylene protons of the pyruvic acid side chain will be absent, and a characteristic carboxylic acid proton signal will be present at a downfield chemical shift (>10 ppm).
¹³C NMR Signals for the aromatic carbons, with splitting patterns due to C-F coupling. Carbonyl carbons of the ketone and carboxylic acid will be observed at downfield shifts (typically >160 ppm).
¹⁹F NMR A singlet for the fluorine atom on the phenyl ring.
FT-IR Characteristic peaks for C=O stretching of the ketone and carboxylic acid (around 1700-1750 cm⁻¹), O-H stretching of the carboxylic acid (broad peak around 2500-3300 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight. The isotopic pattern of chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) should be observable.
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or TFA) would be a suitable starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-3-fluorophenylpyruvic acid is not available, its handling precautions can be extrapolated from structurally similar compounds such as other chlorinated and fluorinated aromatic acids.[3][4][5][6]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

  • Toxicity: Assumed to be harmful if swallowed or in contact with skin, and to cause skin and eye irritation.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]

Conclusion

2-Chloro-3-fluorophenylpyruvic acid represents a molecule with significant potential in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a practical approach to its synthesis and characterization. The provided protocols and analytical insights are intended to empower researchers to explore the utility of this and similar novel compounds in their drug discovery endeavors. As with any new chemical entity, all synthetic and handling procedures should be conducted with the utmost care and adherence to safety protocols.

References

  • ChemSafety PRO. (n.d.). 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE SDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-fluorophenol. PubChem. Retrieved from [Link]

  • Cohizon Life Sciences. (2025, February 19). 2-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

  • Nayak, S. K., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide.
  • da Silva, A. B. F., et al. (2022). Spectroscopic and Theoretical Investigation of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(8), 834-845.
  • Organic Syntheses. (n.d.). Procedure for the Preparation of 2-Chloro-3-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-phenylpropanoic acid. PubChem. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 2-(4-Chloro-3-fluorophenyl)-2-fluoropropanoic acid. Retrieved from [Link]

  • Nayak, S. K., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • G., K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509.
  • SpectraBase. (n.d.). Succinic acid, 2-chlorophenyl 3-fluorophenyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-fluoropyridine. PubChem. Retrieved from [Link]

  • Google Patents. (2009, April 25). Preparing method of 2-chloro-3-fluoropyridine.
  • D'Oria, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698.
  • European Patent Office. (2000, April 19). Process for manufacturing 3-chloropyruvic acid.
  • Google Patents. (n.d.). Process for preparation of 2-chloro-3-fluoro-4-alkoxy-anilines and 2-fluoro-3-chlorophenol.
  • Kumar, R., & Kumar, S. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Topics in Medicinal Chemistry, 20(1), 4-5.
  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

Foundational

An In-depth Technical Guide to 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid, a compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogs and the broader class of α-keto acids and substituted phenylpropanoic acids to project its chemical properties, potential synthetic routes, and plausible applications. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this and similar chemical entities.

Introduction

2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid belongs to the class of α-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid. This functional group arrangement imparts unique chemical reactivity and biological activity. The presence of a substituted phenyl ring, specifically with chloro and fluoro groups, is anticipated to modulate the compound's physicochemical properties and its interactions with biological targets. While this specific molecule is not extensively documented, its structural analogs have been investigated for various therapeutic applications, including as antiproliferative agents and modulators of metabolic pathways.[1][2]

Nomenclature and Synonyms

To ensure clarity and facilitate comprehensive literature searches, it is crucial to recognize the various systematic names and potential synonyms for this compound.

Systematic IUPAC Name: 2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid

Alternative Names & Synonyms:

  • (2-Chloro-3-fluorophenyl)pyruvic acid

  • 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

  • α-Keto-β-(2-chloro-3-fluorophenyl)propionic acid

These synonyms are derived from standard chemical nomenclature rules, reflecting the pyruvic acid core or different numbering conventions for the propanoic acid chain.

Physicochemical Properties (Projected)

The exact physicochemical properties of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid have not been experimentally determined in publicly available literature. However, based on the properties of related compounds such as other substituted phenylpropanoic acids, we can project the following characteristics.[3][4]

PropertyProjected ValueRationale
Molecular Formula C₉H₆ClFO₃Based on the chemical structure
Molecular Weight 216.59 g/mol Calculated from the atomic weights of the constituent elements
Appearance White to off-white solidTypical for small organic acids
Solubility Soluble in organic solvents (e.g., DMSO, methanol, ethanol); sparingly soluble in waterThe hydrophobic phenyl ring and halogen substituents decrease water solubility, while the carboxylic acid and keto groups provide some polarity.
Acidity (pKa) ~2-3The α-keto group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid.

Potential Synthetic Pathways

The synthesis of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid can be approached through several established methods for the preparation of α-keto acids. A plausible and commonly employed route is the hydrolysis of a corresponding α-keto ester, which can be synthesized via a Claisen condensation reaction.

Proposed Synthetic Workflow

G A 2-Chloro-3-fluorophenylacetic acid D Claisen Condensation A->D B Diethyl oxalate B->D C Base (e.g., Sodium ethoxide) C->D E Intermediate α-keto ester D->E F Acid or Base Hydrolysis E->F G 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid F->G

Caption: Proposed synthetic workflow for 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Intermediate α-Keto Ester

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl oxalate (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 2-chloro-3-fluorophenylacetic acid (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate α-keto ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid

  • Dissolve the purified α-keto ester in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • If basic hydrolysis is used, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid.

Potential Applications in Research and Drug Development

The structural features of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid suggest several potential areas of application for researchers in drug development.

As a Metabolic Intermediate or Modulator

Phenylpyruvic acids are known intermediates in the metabolism of phenylalanine.[5][6] Substituted analogs could therefore be valuable tools for studying enzymatic pathways involving aromatic α-keto acids.[7] They may act as substrates or inhibitors of enzymes such as aromatic α-keto acid reductases or transaminases, which could have implications for metabolic disorders.

Anticancer and Antiproliferative Research

Derivatives of phenylpropanoic acid have been investigated for their antiproliferative effects.[1] The unique electronic properties conferred by the chloro and fluoro substituents on the phenyl ring could lead to novel interactions with biological targets involved in cancer cell proliferation. Studies on related compounds suggest that phenylpyruvic acid derivatives may have cytotoxic effects on cancer cell lines.[2]

Antimicrobial Drug Discovery

Phenyllactic acid, which can be produced from phenylpyruvic acid, exhibits antimicrobial activity.[8] This suggests that 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid and its derivatives could serve as precursors to novel antimicrobial agents.

Signaling Pathway Diagram

A 2-oxo-3-(2-chloro-3-fluorophenyl) propionic acid B Aromatic α-keto acid reductase A->B Reduction D Transaminase A->D Transamination C Corresponding phenyllactic acid B->C F Potential Antimicrobial Activity C->F E Corresponding amino acid D->E G Potential Modulation of Metabolic Pathways E->G

Caption: Potential metabolic and activity pathways for 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid.

Conclusion

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Investigation of the Effects of Sodium Phenylpyruvate on Pulmonary Adenocarcinoma (A549) and Mammary Adenocarcinoma (MDA-MB-231). DergiPark. [Link]

  • Efficiency of phenylpyruvic and phenyllactic acids as substitutes for phenylalanine in the diet of the growing rat. PubMed. [Link]

  • SID 386054021. PubChem. [Link]

  • Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. PMC. [Link]

  • 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164. PubChem. [Link]

  • (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315. PubChem. [Link]

  • Reduction of Phenylpyruvic Acids to Phenyllactic Acids in Mammalian Tissues. ResearchGate. [Link]

  • PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]

  • What is Phenylpyruvic Acid and Why Does the Cellular Zoomer Test for It?. Vibrant Wellness. [Link]

Sources

Exploratory

Chemical Properties of Halogenated Phenylpyruvic Acids

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary Halogenated phenylpyruvic acids (HPPAs) represent a critical class of -keto acids serving as pivotal inter...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Halogenated phenylpyruvic acids (HPPAs) represent a critical class of


-keto acids serving as pivotal intermediates in the synthesis of non-canonical amino acids, pharmaceutical scaffolds, and specific enzyme inhibitors. Structurally derived from phenylpyruvic acid (PPA) via halogen substitution (F, Cl, Br, I) on the aromatic ring, these compounds exhibit distinct physicochemical profiles compared to their parent molecule.[1]

This guide provides an in-depth analysis of the chemical behavior of HPPAs, focusing on their keto-enol tautomerism, acidity modulation by inductive effects, and their utility as bioisosteres in drug discovery—specifically as inhibitors of Macrophage Migration Inhibitory Factor (MIF).

Structural & Physicochemical Properties[1][2]

The chemical behavior of HPPAs is dominated by two factors: the keto-enol tautomerism of the


-keto acid moiety and the electronic influence  of the halogen substituent.
Keto-Enol Tautomerism

Unlike simple aliphatic ketones, HPPAs exist in a dynamic equilibrium between the keto form (


-oxo) and the enol form (

-hydroxyacrylic acid). This equilibrium is solvent-dependent and significantly influenced by ring substitution.[1]
  • Keto Form: Predominant in aqueous solutions (polar protic solvents).[1]

  • Enol Form: Stabilized in organic solvents (DMSO, ether) and the solid state due to extended conjugation between the aromatic ring and the enol double bond.

Electronic Impact of Halogens: Electron-withdrawing groups (EWGs) like halogens at the para or meta positions increase the acidity of the


-protons, potentially shifting the equilibrium toward the enol form compared to unsubstituted PPA.
Acidity (pKa) and Lipophilicity

The introduction of halogens alters the pKa of the carboxylic acid and the enolic hydroxyl group via the inductive effect (-I).

  • Acidity: HPPAs are generally stronger acids than PPA.[1] The acidity follows the trend of electronegativity: F > Cl > Br > I (assuming similar substitution patterns).

  • Lipophilicity: Halogenation increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for their use as prodrugs or CNS-active precursors.[1]

Table 1: Comparative Physicochemical Trends

PropertyPhenylpyruvic Acid (PPA)4-Fluoro-PPA4-Chloro-PPA4-Bromo-PPA
Molecular Weight 164.16182.15198.60243.05
Electronic Effect ReferenceStrong -I (Inductive)Moderate -I, +MWeak -I, +M
Est.[1] pKa (COOH) ~3.5~3.2 - 3.3~3.3~3.3 - 3.4
Lipophilicity LowModerateHighVery High
MIF Inhibition Weak SubstratePotent Inhibitor InhibitorInhibitor

Synthesis & Stability

The synthesis of HPPAs requires rigorous control of pH and temperature to prevent oxidative decarboxylation, a common degradation pathway for


-keto acids.
Primary Route: Erlenmeyer-Plöchl Azlactone Synthesis

This is the most robust method for generating halogenated derivatives.[1] It involves the condensation of a halogenated benzaldehyde with N-acetylglycine to form an azlactone, followed by hydrolysis.

Graphviz Diagram 1: Erlenmeyer-Plöchl Synthesis Workflow

AzlactoneSynthesis Start Halogenated Benzaldehyde Azlactone Azlactone Intermediate Start->Azlactone Condensation (100-120°C) Reagent N-Acetylglycine + Ac2O / NaOAc Reagent->Azlactone Hydrolysis Acid Hydrolysis (HCl / H2O) Azlactone->Hydrolysis Ring Opening Product Halogenated Phenylpyruvic Acid Hydrolysis->Product Acyl Removal

Caption: Step-wise chemical synthesis of HPPAs via the Azlactone intermediate.

Stability Considerations

HPPAs are susceptible to oxidative decarboxylation in the presence of peroxides or under basic conditions, yielding halogenated phenylacetic acids.

  • Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Avoid prolonged exposure to alkaline pH (>8.[1]0) to prevent enol-mediated polymerization or degradation.[1]

Reactivity & Chemical Transformations[1]

HPPAs serve as versatile electrophiles and nucleophiles depending on the reaction conditions.[1]

Reductive Amination (Biosynthetic Precursor)

HPPAs are the direct keto-acid precursors to halogenated phenylalanines (e.g., 4-fluoro-L-phenylalanine).[1] This transformation can be achieved chemically (NaBH


/NH

) or enzymatically (Phenylalanine Dehydrogenase).[1][2]
Enzymatic Inhibition (MIF Tautomerase)

A unique property of HPPAs is their interaction with Macrophage Migration Inhibitory Factor (MIF) .[1] MIF possesses a unique tautomerase active site (N-terminal Proline-1).[1] HPPAs mimic the natural substrate (D-dopachrome or PPA) but bind with higher affinity due to the electron-withdrawing halogen, effectively "locking" the enzyme.

Graphviz Diagram 2: Reaction Pathways & Applications

ReactionPathways HPPA Halogenated PPA (Core Scaffold) RedAm Reductive Amination (NH3 / Catalyst) HPPA->RedAm Decarb Oxidative Decarboxylation (H2O2 / Base) HPPA->Decarb MIF MIF Enzyme Binding (Tautomerase Inhibition) HPPA->MIF Competitive Binding Phe Halogenated Phenylalanine RedAm->Phe PAA Halogenated Phenylacetic Acid Decarb->PAA Inhib Anti-inflammatory Response MIF->Inhib

Caption: Divergent chemical fates of HPPAs leading to amino acids, degradation products, or biological inhibition.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Fluorophenylpyruvic Acid

Methodology adapted from the Erlenmeyer-Plöchl azlactone route.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)[1]

  • N-Acetylglycine (1.0 eq)

  • Sodium Acetate (anhydrous, 0.6 eq)

  • Acetic Anhydride (3.0 eq)[1]

  • Hydrochloric Acid (3M)[1]

Step-by-Step Workflow:

  • Azlactone Formation:

    • Combine 4-fluorobenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

    • Reflux at 120°C for 2 hours . The solution will turn yellow/orange, indicating azlactone formation.[1]

    • Cool to room temperature.[1] A solid precipitate (the azlactone) often forms.[1]

    • Validation: TLC (Hexane:EtOAc 7:[1]3) should show consumption of aldehyde.[1]

  • Hydrolysis:

    • Suspend the crude azlactone in 3M HCl (approx. 10 mL per gram of starting material).

    • Reflux at 100°C for 3-4 hours . The mixture will initially be heterogeneous and eventually clear as the ring opens and the acetyl group is cleaved.

    • Critical Check: Monitor the disappearance of the azlactone peak via HPLC or TLC.

  • Isolation:

    • Cool the hydrolysate on ice. The free acid (4-F-PPA) typically crystallizes out.[1]

    • Filter the solid and wash with ice-cold water (minimal volume) to remove acetic acid.[1]

    • Recrystallization: Recrystallize from Benzene/Petroleum Ether or Water (with care) to obtain pure crystals.[1]

Protocol B: Tautomer Identification (NMR)

To determine the Keto:Enol ratio of your synthesized HPPA.

  • Sample Prep: Dissolve 10 mg of HPPA in 0.6 mL of DMSO-d6 (favors enol) and a separate sample in D2O (favors keto).

  • Acquisition: Run a standard 1H-NMR.

  • Analysis:

    • Enol Signal: Look for a vinylic proton singlet (

      
      -H) typically around 6.0 - 6.5 ppm .[1]
      
    • Keto Signal: Look for the methylene protons (

      
      -CH2) as a singlet around 4.0 - 4.5 ppm .[1]
      
    • Integration: Integrate the signals to calculate the ratio.

    • Note: In DMSO, HPPAs often show >90% enol form.[1]

References

  • Synthesis & Tautomerism: Herbst, R. M., & Shemin, D. (1939).[1] Phenylpyruvic Acid.[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, 19, 77.

  • MIF Inhibition: Lubetsky, J. B., et al. (2002).[1] The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents.[11][12] Journal of Biological Chemistry.

  • Biosynthesis: Palka, K., et al. (2023).[1] Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Structural Analysis: Hanai, K., et al. (1989).[1] Keto-Enol Tautomerism and Vibrational Spectra of Phenylpyruvic Acids. Journal of Physical Chemistry.

Sources

Foundational

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid molecular weight

An In-Depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid Abstract This technical guide provides a comprehensive overview of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, a halogenated aromatic α-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, a halogenated aromatic α-keto acid of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including a calculated molecular weight of 232.59 g/mol . It explores potential synthetic pathways, methods for structural elucidation, and prospective applications as a scaffold in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the study and utilization of this compound.

Introduction: The Significance of Halogenated Scaffolds in Drug Discovery

The introduction of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Chlorine, on the other hand, can influence the overall electronic and steric profile of a molecule, often contributing to improved target engagement. The combination of these halogens on a phenylpropanoic acid framework, as seen in 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, presents a unique scaffold for the development of novel therapeutics. This guide aims to provide a detailed technical examination of this specific molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₆ClFO₃-
Molecular Weight 232.59 g/mol Calculated
IUPAC Name 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid-
CAS Number Not available-

Note: As this specific compound is not widely cataloged, the molecular weight has been calculated based on its chemical formula. Other experimental data should be determined empirically.

Potential Synthetic Pathways

Proposed Synthetic Workflow

The synthesis could commence from the commercially available 2-chloro-3-fluorobenzaldehyde. The overall workflow can be visualized as a three-step process involving a condensation reaction, followed by hydrolysis and oxidation.

G A 2-Chloro-3-fluorobenzaldehyde B Condensation with a suitable active methylene compound (e.g., N-acetylglycine) A->B Step 1 C Intermediate Azlactone B->C D Acid or Base-catalyzed Hydrolysis C->D Step 2 E 3-(2-Chloro-3-fluorophenyl)-2-aminopropanoic acid D->E F Oxidative Deamination E->F Step 3 G 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid F->G

Caption: Proposed synthetic workflow for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Condensation to form an Azlactone Intermediate

  • Reactants: 2-chloro-3-fluorobenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate.

  • Procedure: The reactants are heated under reflux. The aldehyde undergoes an Erlenmeyer-Plochl reaction with N-acetylglycine to form an azlactone.

  • Rationale: This condensation reaction is a classic and efficient method for forming the carbon-carbon bond necessary to build the propanoic acid backbone.

Step 2: Hydrolysis to the Amino Acid

  • Reactants: The azlactone intermediate and a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Procedure: The azlactone ring is opened via hydrolysis to yield the corresponding amino acid, 3-(2-chloro-3-fluorophenyl)-2-aminopropanoic acid.

  • Rationale: This step is crucial for exposing the amine group for the subsequent oxidation step.

Step 3: Oxidative Deamination to the α-Keto Acid

  • Reactants: 3-(2-Chloro-3-fluorophenyl)-2-aminopropanoic acid and a suitable oxidizing agent (e.g., a flavin-dependent oxidase or a chemical oxidant like sodium hypochlorite).

  • Procedure: The amino acid is subjected to oxidative deamination to convert the amine group into a ketone.

  • Rationale: This final step introduces the desired α-keto functionality to yield the target compound.

Structural Elucidation and Characterization

The definitive identification and characterization of the synthesized 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid would rely on a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show signals for the aromatic and methylene protons. ¹³C NMR would reveal the presence of the carboxylic acid, ketone, and aromatic carbons. ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (232.59 g/mol ) would be observed. Fragmentation patterns would provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the ketone C=O stretch, would be present.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the final compound.

Potential Applications in Drug Development

Derivatives of phenylpropanoic acid are prevalent in pharmaceuticals. The unique substitution pattern of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid makes it an attractive starting point for the synthesis of novel drug candidates.

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors feature a heterocyclic core. The α-keto acid functionality of the title compound can be readily cyclized with various binucleophiles to generate a diverse library of heterocyclic compounds.[3][4] These derivatives could be screened for activity against various kinases implicated in cancer and other diseases.[3][4]

G A 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid B Reaction with Binucleophiles (e.g., hydrazines, ureas) A->B C Library of Heterocyclic Derivatives B->C D Screening against Kinase Targets C->D E Lead Compound Identification D->E

Caption: Logical workflow for the development of kinase inhibitors.

Precursor for Novel Anti-inflammatory Agents

Propanoic acid derivatives, such as ibuprofen and naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The unique halogenation pattern of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid could be exploited to synthesize novel analogs with potentially improved efficacy or a more favorable side-effect profile.

Safety and Handling

While specific toxicity data for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid represents a promising, yet underexplored, chemical entity. Its calculated molecular weight of 232.59 g/mol and its structural features suggest significant potential as a versatile building block in medicinal chemistry. The synthetic pathways and potential applications outlined in this guide provide a framework for future research and development efforts aimed at harnessing the therapeutic potential of this and related halogenated α-keto acids.

References

  • SpectraBase. 3-CHLORO-2-FLUORO-PROPIONIC-ACID-METHYLESTER. Retrieved from [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • PMC. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Retrieved from [Link]

  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • NIST. Propanoic acid, 3-chloro-. Retrieved from [Link]

Sources

Exploratory

Difference between 2-oxo and 2-hydroxy 3-(2-chloro-3-fluorophenyl)propanoic acid

An In-depth Technical Guide to the Core Differences Between 2-oxo- and 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between 2-oxo- and 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural, chemical, and functional distinctions between 2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid and 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid. As a Senior Application Scientist, the following sections will elucidate the nuanced differences that dictate the potential applications and research trajectories for these molecules.

Core Structural and Electronic Dissimilarity

The fundamental difference between these two compounds lies at the C2 position, the alpha-carbon relative to the carboxylic acid. The presence of a ketone (oxo) versus a secondary alcohol (hydroxy) group at this position dramatically alters the molecule's electronic properties, reactivity, and three-dimensional conformation.

  • 2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid: This α-keto acid features an electrophilic sp²-hybridized carbonyl carbon at the C2 position. The two adjacent carbonyl groups (the ketone and the carboxylic acid) create a highly electron-deficient center, making it susceptible to nucleophilic attack.

  • 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid: This α-hydroxy acid possesses a nucleophilic sp³-hybridized hydroxyl group at the C2 position. This group can act as both a hydrogen bond donor and acceptor, significantly influencing its intermolecular interactions and solubility.

Caption: Chemical structures of the 2-oxo and 2-hydroxy analogs.

Comparative Physicochemical Properties

The seemingly minor substitution of a hydroxyl for a keto group leads to significant shifts in physicochemical properties that are critical for drug development, such as solubility, pKa, and lipophilicity.

Property2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acidRationale for Difference
Molecular Formula C₉H₆ClFO₃C₉H₈ClFO₃The hydroxy compound has two additional hydrogen atoms.
Molecular Weight 232.59 g/mol 234.61 g/mol Consequent to the difference in the number of hydrogen atoms.
Hydrogen Bond Donors 1 (from -COOH)2 (from -COOH and -OH)The hydroxyl group introduces an additional hydrogen bond donor.
Hydrogen Bond Acceptors 3 (from C=O and -COOH)3 (from -OH and -COOH)The number of acceptor sites remains similar.
Predicted logP LowerHigherThe hydroxyl group can increase polarity, but this can be complex.
Predicted pKa Lower (more acidic)Higher (less acidic)The electron-withdrawing keto group enhances the acidity of the carboxylic acid.

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic routes to these compounds and their subsequent chemical behavior are dictated by the alpha-substituent. A common strategy involves the synthesis of the α-hydroxy acid, which can then be oxidized to the α-keto acid.

Proposed Synthetic Workflow

A plausible synthetic route starts from the corresponding amino acid, 2-amino-3-(2-chloro-3-fluorophenyl)propanoic acid, which is a derivative of phenylalanine.[1]

Synthesis start 2-amino-3-(2-chloro-3-fluorophenyl)propanoic acid step1 Diazotization (NaNO2, H2SO4) start->step1 hydroxy 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid step1->hydroxy step2 Oxidation (e.g., AZADO/NaNO2, O2) hydroxy->step2 oxo 2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid step2->oxo

Caption: Proposed synthetic pathway from the amino acid precursor.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid

  • Dissolution: Dissolve 2-amino-3-(2-chloro-3-fluorophenyl)propanoic acid in 1 M sulfuric acid at 0-5 °C.

  • Diazotization: Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 12-18 hours to ensure complete hydrolysis of the diazonium salt.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid

This protocol is adapted from a chemoselective oxidation method using a nitroxyl radical catalyst.[2]

  • Reaction Setup: To a solution of 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid in a suitable solvent (e.g., acetonitrile), add catalytic amounts of 2-azaadamantane N-oxyl (AZADO) and sodium nitrite.

  • Oxidation: Bubble molecular oxygen through the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform an acid-base extraction to isolate the α-keto acid.[2]

  • Purification: The high polarity of the product may necessitate purification by preparative high-performance liquid chromatography (HPLC).

Differential Reactivity
  • The α-Keto Acid: The electrophilic keto group is a handle for various chemical transformations. It can undergo nucleophilic addition, condensation reactions, and serve as a precursor for heterocycle synthesis.[3] In a biological context, α-keto acids are key metabolites and can act as "warheads" for covalent enzyme inhibition.[4]

  • The α-Hydroxy Acid: The hydroxyl group can be derivatized through esterification or etherification. It can also be used as a directing group in stereoselective reactions. α-Hydroxy acids are widely used in dermatology and as building blocks in the synthesis of complex molecules.[5]

Analytical Differentiation: Spectroscopic and Spectrometric Signatures

Distinguishing between the 2-oxo and 2-hydroxy compounds is straightforward with standard analytical techniques.

Technique2-oxo-3-(2-chloro-3-fluorophenyl)propanoic acid2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid
¹H NMR Absence of a proton at C2.A characteristic methine proton signal (CH-OH) at ~4.0-4.5 ppm.
¹³C NMR Two carbonyl signals: one for the carboxylic acid (~160-170 ppm) and one for the ketone (~190-200 ppm).A signal for the C-OH carbon at ~70-80 ppm.
IR Spectroscopy Two distinct C=O stretching bands: one for the carboxylic acid (~1700-1730 cm⁻¹) and one for the ketone (~1720-1740 cm⁻¹).A broad O-H stretching band (~3200-3500 cm⁻¹) and a C=O stretch for the carboxylic acid.
Mass Spectrometry Fragmentation may involve the loss of CO₂ and CO.Fragmentation will likely show a loss of water (H₂O) from the molecular ion.

Implications for Drug Discovery and Chemical Biology

The choice between an α-keto and an α-hydroxy acid scaffold is a critical decision in drug design.

  • α-Keto Acids as Pharmacophores: These motifs are present in a variety of biologically active compounds.[6] They can mimic the transition state of enzymatic reactions, making them effective enzyme inhibitors.[4] The electrophilic ketone can form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site.

  • α-Hydroxy Acids as Chiral Building Blocks: These compounds are valuable chiral synthons for the synthesis of enantiomerically pure pharmaceuticals.[5] Their ability to form multiple hydrogen bonds can lead to high-affinity binding to biological targets.

Given the substituted phenyl ring, both molecules could be explored as inhibitors of enzymes where a substituted phenylalanine or tyrosine is a substrate. The 2-chloro-3-fluorophenyl moiety provides a specific substitution pattern that can be optimized for binding affinity and selectivity.

Conclusion

The distinction between 2-oxo- and 2-hydroxy-3-(2-chloro-3-fluorophenyl)propanoic acid is far from trivial. It represents a fundamental divergence in chemical reactivity, physical properties, and potential biological applications. The α-keto acid is an electrophilic, reactive species with potential as an enzyme inhibitor, while the α-hydroxy acid is a versatile, hydrogen-bonding building block. Understanding these core differences is paramount for researchers aiming to leverage these scaffolds in medicinal chemistry and materials science.

References

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • PubChem. * (2S)-2-amino-3-(3-fluorophenyl)propanoic acid*.
  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • FooDB. (2010, April 8). Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712).
  • PubChem. 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid.
  • ChemicalBook. (2026, January 15). 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID.
  • Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • MedChemExpress. 2-Amino-3-(2-chlorophenyl)propanoic acid.
  • Chem-Impex. 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid.
  • MilliporeSigma. 3-(2-Chloro-4-fluorophenyl)propanoic acid.
  • ECHEMI. 2-chloro-3-phenylpropanoic acid.
  • ChemScene. 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid.
  • PMC. Spectroscopic and Computational Studies of α-keto Acid Binding to Dke1.
  • Google Patents. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • ACS Publications. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface.
  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Doc Brown. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • NOAA Institutional Repository. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface.
  • ResearchGate. ¹H-NMR spectrum of 4-((3-Oxo-3-(2,2,2-trifluoroethoxy)propyl)thio)butanoic acid.
  • ECHEMI. 2-(2-Chloro-3-fluorophenyl)acetic acid SDS.
  • RSC Publishing. (2020, December 8). Recent advances in the synthesis of α-amino ketones.
  • ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.
  • Alfa Chemistry. (2026, January 5). Isotope-labeled Alpha-Keto Acids.
  • Doc Brown. mass spectrum of propanoic acid.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • BLD Pharm. 2-Oxo-3-phenylpropanoic acid.
  • NIST WebBook. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative.
  • PMC. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry.
  • ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester.
  • ACS Publications. (2019, April 16). α-Keto Acids: Acylating Agents in Organic Synthesis.
  • PubChem. 2-Chloro-3-phenylpropanoic acid.

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Foundational

Metabolic Stability of 2-Chloro-3-Fluorophenyl Derivatives

Executive Summary The 2-chloro-3-fluorophenyl moiety represents a strategic "privileged substructure" in modern medicinal chemistry, utilized to optimize the metabolic stability and pharmacokinetic (PK) profile of drug c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-3-fluorophenyl moiety represents a strategic "privileged substructure" in modern medicinal chemistry, utilized to optimize the metabolic stability and pharmacokinetic (PK) profile of drug candidates. This specific substitution pattern leverages the "Orthogonal Blockade" principle: the ortho-chlorine atom introduces steric hindrance to disrupt planarity and block metabolic access, while the meta-fluorine atom modulates electronic density to prevent oxidation at a traditionally labile site.

This guide provides a deep-dive technical analysis of the physicochemical rationale behind this moiety, the specific metabolic pathways it modulates (Phase I and II), and the experimental protocols required to validate its stability in a drug discovery setting.

Part 1: The Physicochemical Rationale

The metabolic stability of the 2-chloro-3-fluorophenyl ring is not accidental; it is a result of precise electronic and steric engineering designed to thwart Cytochrome P450 (CYP) catalysis.

The "One-Two" Metabolic Blockade

CYP450 enzymes typically require two conditions to oxidize an aromatic ring: access to the


-system (often requiring a flat conformation) and sufficient electron density to facilitate the initial electrophilic attack (Compound I, 

).
  • The Ortho-Chlorine Effect (Steric & Torsional): Unlike fluorine, chlorine has a significant van der Waals radius (1.75 Å vs 1.47 Å for F). Placing chlorine at the C2 (ortho) position introduces significant torsional strain (A-value ~0.43), forcing the phenyl ring to twist out of coplanarity with the rest of the molecule. This "ortho-twist" reduces the binding affinity for CYP isoforms that prefer planar substrates (e.g., CYP1A2) and sterically shields the C2 position from oxidation (NIH shift blockade).

  • The Meta-Fluorine Effect (Electronic): The C3 (meta) position is a common "soft spot" for metabolic hydroxylation. Fluorine is the most electronegative element (

    
    ), creating a strong C-F bond (~105 kcal/mol) that is biologically inert to direct CYP oxidation. Furthermore, its inductive electron-withdrawing effect (
    
    
    
    ) lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring, making the remaining C-H bonds less nucleophilic and thus less reactive toward the CYP oxidant species [1].
Comparative Physicochemical Parameters

The following table summarizes why this specific combination is superior to mono-substitution for metabolic blocking.

Substituent PatternElectronic Effect (

)
Steric Bulk (

)
Metabolic Outcome
Unsubstituted (H) 0.000.00Rapid oxidation at C2, C3, or C4.
2-Fluoro Inductive withdrawalNegligibleMinimal steric block; C3 remains vulnerable.
2-Chloro Weak withdrawalHigh Blocks C2; twists ring; C3/C4 remain vulnerable.
2-Chloro-3-Fluoro Strong withdrawal High Synergistic: Blocks C2 (steric) & C3 (electronic); deactivates C4.

Part 2: Metabolic Pathways & Vulnerabilities

While the 2-chloro-3-fluorophenyl ring is robust, it is not invincible. Understanding the "escape pathways" is critical for lead optimization.

Phase I: Regioselectivity of Oxidation

With C2 and C3 blocked, CYP enzymes will attempt to oxidize the remaining open positions (C4, C5, C6).

  • The C4 (Para) Vulnerability: The para-position remains the most sterically accessible site. If the ring is attached to an electron-rich scaffold, C4-hydroxylation is the primary metabolic route.

  • Defluorination (Rare): Direct oxidative defluorination is rare for aryl fluorides unless an adjacent group (e.g., a hydroxyl) facilitates an elimination mechanism.

Phase II: Glutathione (GSH) Conjugation Risks

A critical, often overlooked risk with halogenated aromatics is Bioactivation . If the phenyl ring is attached to a strong electron-withdrawing group (e.g., a carbonyl or sulfone), the 2-chloro-3-fluorophenyl ring can become electron-deficient enough to undergo Nucleophilic Aromatic Substitution (


).
  • Mechanism: Glutathione (GSH) attacks the ring, displacing the Fluorine or Chlorine (leaving groups).

  • Toxicity: These GSH adducts indicate the formation of reactive metabolites, which can covalently bind to hepatic proteins, leading to Drug-Induced Liver Injury (DILI).

Pathway Visualization

The following diagram illustrates the mechanistic fate of the derivative.

MetabolicPathways cluster_0 Physiological Environment Compound 2-Cl-3-F Phenyl Derivative CYP CYP450 (Phase I) Compound->CYP Oxidative Attack GST Glutathione S-Transferase Compound->GST Nucleophilic Attack (If ring is electron-poor) Met_Stable Stable Parent (High T1/2) CYP->Met_Stable Blockade at C2/C3 (Steric/Electronic Shield) Met_OH C4/C5 Hydroxylation (Renal Clearance) CYP->Met_OH Metabolic Escape (Oxidation at C4) Met_GSH GSH Adduct (SNAr) (Potential DILI Risk) GST->Met_GSH Displacement of F/Cl

Figure 1: Metabolic fate of 2-chloro-3-fluorophenyl derivatives. Note the primary pathway is stability or C4-hydroxylation, while GSH conjugation represents a toxicity liability.

Part 3: Experimental Protocols

To validate the stability and safety of this moiety, two orthogonal assays are required: Microsomal Stability (to measure clearance) and Reactive Metabolite Trapping (to assess safety).

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine the intrinsic clearance (


) and half-life (

) using Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[1]

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (10 mM NADPH)

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute test compound to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.[1]

  • Sampling: At defined time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution (ACN) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Calculation:



Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive electrophilic species (GSH adducts) indicative of bioactivation risk [2].[1][2]

Reagents:

  • GSH (Glutathione, reduced, 10 mM stock)

  • Trapping mix: 1:1 ratio of GSH and

    
    -labeled GSH (GSX) to identify adducts via isotopic doublet.[3]
    

Step-by-Step Workflow:

  • Incubation: Incubate test compound (10 µM) with HLM (1.0 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add GSH/GSX mix (5 mM excess) to the incubation mixture.

  • Duration: Incubate for 60 minutes at 37°C.

  • Quench & Analysis: Quench with ACN. Analyze via High-Res Mass Spectrometry (HRMS).[4]

  • Detection Logic:

    • Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety).

    • Precursor Ion Scan: Scan for precursors of

      
       272 (deprotonated GSH).
      
    • Doublet Recognition: Look for mass peaks separated by +3 Da (GSH vs GSX).

Part 4: Visualization of Experimental Logic

The following diagram outlines the decision-making process based on the assay results.

ExperimentalWorkflow cluster_assays Parallel Assessment Start Candidate Molecule (2-Cl-3-F derivative) HLM HLM Stability Assay (Protocol A) Start->HLM GSH GSH Trapping Assay (Protocol B) Start->GSH Analysis LC-MS/MS Data Analysis HLM->Analysis GSH->Analysis Decision_Pass PASS: Low CLint + No GSH Adducts Analysis->Decision_Pass t1/2 > 60min No Adducts Decision_Opt OPTIMIZE: High CLint (C4 Oxidation) Analysis->Decision_Opt t1/2 < 30min Metabolite ID = C4-OH Decision_Fail FAIL: Positive GSH Adducts (Toxicity Risk) Analysis->Decision_Fail GSH Adduct Found (+307 Da shift)

Figure 2: Screening workflow for validating metabolic stability and safety.

References

  • Bhattarai, P., et al. (2026).[5] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

  • Wang, Q., et al. (2019). "A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry."[4] Journal of Mass Spectrometry.

  • Summerfield, C. J. E., & Pattison, G. (2026).[5] "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Exploratory

The Ascendancy of α-Keto Acids: A Technical Guide for Modern Medicinal Chemistry

Abstract Alpha-keto acids (α-keto acids), a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid, are emerging from their foundational role in metabolic pathways to become i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Alpha-keto acids (α-keto acids), a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid, are emerging from their foundational role in metabolic pathways to become indispensable building blocks in medicinal chemistry.[1][2] Their inherent reactivity and structural versatility allow for their application as covalent warheads, versatile scaffolds, and key intermediates in the synthesis of complex bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of α-keto acids. We will delve into their fundamental chemical properties, explore robust synthetic methodologies, and illuminate their diverse roles in modern drug discovery, from enzyme inhibition to the construction of novel therapeutic agents.

Introduction: The Unique Chemical Value of the α-Keto Acid Motif

The α-keto acid moiety is a deceptively simple yet powerful functional group. The juxtaposition of a carbonyl and a carboxyl group creates a unique electronic environment, conferring upon the molecule a range of valuable properties for medicinal chemistry.[3]

Key Physicochemical Properties:

  • Electrophilicity: The carbonyl carbon of the keto group is rendered highly electrophilic by the adjacent electron-withdrawing carboxylic acid, making it a prime target for nucleophilic attack. This property is central to their function as covalent inhibitors.

  • Reactivity and Versatility: α-Keto acids can participate in a wide array of chemical transformations, including nucleophilic addition, esterification, and reduction, making them versatile synthetic intermediates.[3]

  • Bioisosteric Potential: The α-keto acid motif can serve as a bioisostere for other functional groups, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.

  • Metabolic Relevance: As key intermediates in fundamental metabolic pathways like the Krebs cycle and glycolysis, α-keto acids and their derivatives often exhibit inherent biocompatibility and can be designed to interact with specific metabolic enzymes.[1][2] Important biological examples include pyruvic acid, oxaloacetic acid, and alpha-ketoglutaric acid.[1]

Synthetic Strategies: Accessing Diverse α-Keto Acid Building Blocks

The efficient and scalable synthesis of α-keto acids is paramount to their widespread use in drug discovery. A variety of methods have been developed, ranging from classical organic reactions to modern catalytic approaches.[3] The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Established Synthetic Methodologies

A summary of well-established methods for synthesizing α-keto acids is presented in the table below.

Method Starting Materials Key Reagents/Conditions Advantages Limitations Reference
Oxidation of α-Hydroxy Acids α-Hydroxy AcidsNitroxyl radicals (e.g., AZADO), O₂Chemoselective, mild conditionsSubstrate-dependent reactivity[4]
Oxidation of Methyl Ketones Methyl KetonesSelenium dioxide (SeO₂), Potassium permanganate (KMnO₄)High efficiency, good atom economyUse of toxic reagents, harsh conditions[3]
Friedel-Crafts Acylation Aromatic hydrocarbonsEthyl oxalyl chlorideSuitable for aryl α-keto estersMulti-step, limited to aromatic systems[3]
Grignard Reaction Grignard reagentsDiethyl oxalateOne-step reaction, good substrate toleranceSensitive to moisture and air[3]
Metal-Catalyzed Carbonylation Aryl halides, Benzyl chloridePalladium or Cobalt catalysts, COGood selectivity and scopeRequires high pressure, costly catalysts[3]
Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for α-keto acid synthesis.

  • Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the decarboxylative acylation of α-keto acids, enabling the formation of new C-C bonds under mild conditions.[5]

  • Electrochemical Synthesis: Anodic oxidation of aryl methyl ketones offers a green and atom-economical route to α-keto acid methyl esters.[3]

  • Biocatalysis: Enzymatic synthesis using L-amino acids as starting materials provides a highly selective and sustainable alternative to traditional chemical methods.[3][6]

Applications in Medicinal Chemistry: From Covalent Warheads to Versatile Scaffolds

The true power of α-keto acids lies in their diverse applications in drug design and development. Their unique reactivity and structural features can be leveraged to create highly potent and selective therapeutic agents.

α-Ketoamides as Reversible Covalent Inhibitors

The α-ketoamide moiety, readily synthesized from α-keto acids, is a "privileged" scaffold in medicinal chemistry.[7][8][9] The electrophilic ketone can react with nucleophilic residues in an enzyme's active site, such as serine or cysteine, to form a reversible covalent bond.[8] This mode of inhibition offers a balance between the high potency and prolonged duration of action of irreversible inhibitors and the reduced risk of off-target toxicity associated with non-covalent inhibitors.

Mechanism of Action:

The ketone of the α-ketoamide acts as an electrophilic "warhead" that is attacked by a nucleophilic amino acid residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) in the enzyme's active site. This forms a tetrahedral intermediate, which mimics the transition state of the enzymatic reaction, leading to potent inhibition.[10]

// Nodes Enzyme [label="Enzyme Active Site\n(e.g., Serine-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoamide [label="α-Ketoamide Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Hemiketal Intermediate\n(Tetrahedral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_Enzyme [label="Inhibited Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Enzyme -> Intermediate [label="Nucleophilic Attack"]; Ketoamide -> Intermediate; Intermediate -> Inhibited_Enzyme [label="Reversible Covalent Bond"]; } caption: Reversible covalent inhibition by an α-ketoamide.

Examples in Drug Discovery:

  • Hepatitis C Virus (HCV) Protease Inhibitors: Telaprevir and boceprevir are FDA-approved drugs that utilize an α-ketoamide warhead to reversibly inhibit the HCV NS3/4A serine protease.[10][11]

  • SARS-CoV-2 Main Protease (Mpro) Inhibitors: The development of α-ketoamide-based inhibitors targeting the catalytic cysteine of the SARS-CoV-2 Mpro has been a major focus in the search for COVID-19 therapeutics.[12]

α-Keto Acids as Versatile Synthetic Scaffolds

Beyond their role as covalent warheads, α-keto acids are valuable building blocks for the synthesis of a wide range of heterocyclic compounds and other complex molecules with therapeutic potential. Their ability to undergo various chemical transformations allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Synthetic Utility:

  • Pictet-Spengler Reaction: α-Keto acids can participate in Pictet-Spengler reactions to generate tetrahydro-β-carboline scaffolds, which are present in numerous natural products and bioactive compounds.

  • Passerini and Ugi Reactions: These multi-component reactions can utilize α-keto acids to rapidly assemble complex molecular architectures. A Passerini-based method has been reported for the scalable synthesis of α-ketoamides.[9]

  • Decarboxylative Couplings: Photoinduced decarboxylative reactions of α-keto acids allow for their use as acylating agents, providing a green alternative to traditional acylating reagents.[5][13]

// Nodes Alpha_Keto_Acid [label="α-Keto Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Pictet_Spengler [label="Pictet-Spengler\nReaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Passerini_Ugi [label="Passerini/Ugi\nReactions", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylative_Coupling [label="Decarboxylative\nCoupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahydro_beta_carbolines [label="Tetrahydro-β-carbolines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_Molecules [label="Complex Molecular\nArchitectures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylated_Products [label="Acylated Products", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Alpha_Keto_Acid -> Pictet_Spengler; Alpha_Keto_Acid -> Passerini_Ugi; Alpha_Keto_Acid -> Decarboxylative_Coupling; Pictet_Spengler -> Tetrahydro_beta_carbolines; Passerini_Ugi -> Complex_Molecules; Decarboxylative_Coupling -> Acylated_Products; } caption: Synthetic utility of α-keto acids as scaffolds.

Bioisosteric Replacement and Pharmacokinetic Modulation

The α-keto acid motif can be strategically employed as a bioisostere for other functional groups, such as carboxylic acids, to optimize the pharmacokinetic properties of a drug candidate. For instance, converting a carboxylic acid to an α-ketoamide can improve membrane permeability and metabolic stability.[7][8][9]

Isotope-Labeled α-Keto Acids in Drug Metabolism Studies:

Isotope-labeled α-keto acids are invaluable tools for studying drug metabolism and pharmacokinetics.[2] By tracing the metabolic fate of these labeled compounds, researchers can gain insights into:

  • Metabolic Flux Analysis: Quantifying the flow of carbon through key metabolic pathways.[2]

  • Enzyme Mechanisms: Elucidating the catalytic mechanisms of enzymes involved in drug metabolism.[2]

  • Drug-Metabolism Interactions: Monitoring how drugs interact with endogenous metabolic pathways.[2]

Practical Considerations: Handling and Stability

While α-keto acids are generally stable and easy to handle, it is important to be aware of their potential degradation pathways.[3] Some straight-chain and aryl α-keto acids can be sensitive to air and moisture at room temperature.[13] Chlorinated α-keto acids, in particular, require careful handling due to their reactivity.[14]

General Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]

  • Containers: Use non-reactive containers such as borosilicate glass.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

Experimental Protocols

General Protocol for the Synthesis of an Aryl α-Keto Acid via Oxidation of an Acetophenone

This protocol is a generalized procedure based on the oxidation of acetophenones using potassium permanganate, as described in the literature.[3]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Potassium Permanganate (KMnO₄) (3.0 eq)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Procedure:

  • Dissolve the substituted acetophenone in a suitable solvent (e.g., a mixture of pyridine and water).

  • Cool the solution in an ice bath.

  • Slowly add a solution of KMnO₄ in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Acidify the mixture with concentrated HCl to pH ~2.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude α-keto acid.

  • Purify the product by recrystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific substrates. Always consult the primary literature for detailed experimental conditions.

Future Perspectives

The field of α-keto acid chemistry is continually evolving, with new synthetic methods and applications being reported regularly. Future research will likely focus on:

  • Development of Novel Catalytic Systems: Creating more efficient and selective catalysts for α-keto acid synthesis.

  • Expansion of the α-Ketoamide Warhead Toolbox: Designing new α-ketoamide-based covalent inhibitors with improved selectivity and pharmacokinetic profiles.

  • Application in Targeted Protein Degradation: Exploring the use of α-keto acid derivatives in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.

  • Bioconjugation and Chemical Biology: Utilizing the unique reactivity of α-keto acids for the development of new bioconjugation strategies and chemical biology probes.

Conclusion

Alpha-keto acids have firmly established themselves as a versatile and powerful class of building blocks in modern medicinal chemistry. Their unique combination of reactivity, synthetic accessibility, and biological relevance makes them invaluable tools for the design and development of novel therapeutics. As our understanding of their chemistry and biology continues to grow, we can expect to see even more innovative applications of α-keto acids in the ongoing quest for new and effective medicines.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Available from: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC. (n.d.). Available from: [Link]

  • Biotechnological production of alpha-keto acids: Current status and perspectives. (n.d.). Available from: [Link]

  • Keto acid - Wikipedia. (n.d.). Available from: [Link]

  • Inhibition of Enzyme Activities by 12-Keto Oleic Acid - J-Stage. (n.d.). Available from: [Link]

  • Synthesis and properties of the .alpha.-keto acids | Chemical Reviews - ACS Publications. (n.d.). Available from: [Link]

  • Synthesis and properties of the α-keto acids - ResearchGate. (n.d.). Available from: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications. (2021, March 25). Available from: [Link]

  • Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids - PMC. (2024, August 18). Available from: [Link]

  • Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. (2025, November 14). Available from: [Link]

  • alpha-Keto amide inhibitors of aminopeptidases - PubMed. (n.d.). Available from: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Available from: [Link]

  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions | ChemRxiv. (2024, November 13). Available from: [Link]

  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods | ChemRxiv. (n.d.). Available from: [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis | Chemical Reviews - ACS Publications. (2019, April 16). Available from: [Link]

  • Covalent inhibitors: a rational approach to drug discovery - RSC Publishing. (2020, July 2). Available from: [Link]

  • Blood Keto Acid Levelsduring Intoxication with Inhibitors of Carbohydrate Metabolism - Portland Press. (n.d.). Available from: [Link]

  • Pharmacokinetic and metabolic interrelationships among branched-chain keto and amino acids in humans - PubMed. (n.d.). Available from: [Link]

  • Recent Advances in the Catalytic Synthesis of α-Ketoamides - PubMed. (2025, July 15). Available from: [Link]

  • α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods | Request PDF - ResearchGate. (2026, January 22). Available from: [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC. (2020, October 14). Available from: [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PubMed. (2020, October 14). Available from: [Link]

  • Covalent Drug Design - BioSolveIT. (n.d.). Available from: [Link]

  • aromatic alpha-keto acids: Topics by Science.gov. (n.d.). Available from: [Link]

  • Full article: Key advances in the development of reversible covalent inhibitors. (2025, January 19). Available from: [Link]

  • Plasma level of branched chain alpha-amino acids following its alpha-keto acid administration to rats - PubMed. (n.d.). Available from: [Link]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022, May 19). Available from: [Link]

  • Heterocycles as nonclassical bioisosteres of α-amino acids - PubMed. (2013, February 15). Available from: [Link]

  • (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Academia.edu. (n.d.). Available from: [Link]

  • Enzyme inhibitor - Wikipedia. (n.d.). Available from: [Link]

  • 18.8 Enzyme Inhibition | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.). Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid from aldehyde

An Application Note and Protocol for the Synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid Abstract This document provides a comprehensive guide for the synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, a valuable α-keto acid intermediate for pharmaceutical and agrochemical research. The protocol details a robust, two-stage synthetic pathway commencing from the commercially available 2-Chloro-3-fluorobenzaldehyde. The methodology is designed for reproducibility and scalability in a standard laboratory setting. The described process first involves the formation of a cyanohydrin intermediate, followed by acidic hydrolysis to an α-hydroxy acid, and subsequent oxidation to the target α-keto acid. This application note elaborates on the chemical principles, provides step-by-step experimental procedures, and includes critical safety information and data interpretation guidelines for researchers, chemists, and professionals in drug development.

Introduction and Synthetic Strategy

Substituted phenylpyruvic acids, such as 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, are pivotal structural motifs in medicinal chemistry. The α-keto acid functionality serves as a versatile handle for various chemical transformations and can act as a key pharmacophore, mimicking α-amino acids in biological systems. The specific substitution pattern of chlorine and fluorine on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel therapeutic agents.

While numerous methods exist for the synthesis of α-keto acids, this guide focuses on a reliable and well-documented pathway starting from an aldehyde precursor.[1][2] The chosen strategy involves a three-step sequence that is highly adaptable and provides excellent control over each transformation:

  • Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to 2-Chloro-3-fluorobenzaldehyde to form an α-hydroxynitrile (cyanohydrin). This classic reaction efficiently establishes the C-C bond necessary for the propanoic acid backbone.[3][4][5]

  • Hydrolysis: Conversion of the nitrile group of the cyanohydrin into a carboxylic acid under acidic conditions, yielding the intermediate 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.[4][6]

  • Oxidation: Selective oxidation of the secondary alcohol of the α-hydroxy acid to a ketone, affording the final product, 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid.

This multi-step approach allows for the isolation and characterization of intermediates, ensuring high purity of the final compound.

G A 2-Chloro-3-fluorobenzaldehyde B Step 1: Cyanohydrin Formation (NaCN, H₂O/AcOH) A->B Reagents C 2-Hydroxy-3-(2-chloro-3-fluorophenyl) propanenitrile B->C Intermediate 1 D Step 2: Acid Hydrolysis (HCl, H₂O, Heat) C->D Process E 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid D->E Intermediate 2 F Step 3: Oxidation (Jones Reagent or PCC) E->F Process G 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid F->G Final Product

Figure 1: Overall synthetic workflow from the starting aldehyde to the final α-keto acid product.

Experimental Protocols

Safety Precaution: This protocol involves highly toxic reagents, including sodium cyanide and strong acids/oxidants. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanide waste must be quenched and disposed of according to institutional safety guidelines (e.g., treatment with bleach or hydrogen peroxide in a basic solution).

Part 1: Synthesis of 2-Hydroxy-3-(2-chloro-3-fluorophenyl)propanenitrile

Principle: The reaction proceeds via the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde.[4][6] A buffered acidic environment (pH ~4-5) is optimal, as it provides enough free cyanide to act as a nucleophile while also protonating the carbonyl group, increasing its electrophilicity. Using HCN directly is hazardous due to its volatility; therefore, generating it in situ from NaCN and a weak acid is a safer, common practice.[3][5]

G cluster_0 Mechanism of Cyanohydrin Formation Aldehyde Aldehyde Alkoxide Alkoxide Cyanohydrin Cyanohydrin Alkoxide->Cyanohydrin Protonation Cyanide Cyanide Proton Proton

Figure 2: Simplified mechanism for the formation of a cyanohydrin from an aldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplierAmountMolar Eq.
2-Chloro-3-fluorobenzaldehyde≥98%Commercial15.85 g (0.1 mol)1.0
Sodium Cyanide (NaCN)≥97%, Reagent GradeCommercial5.4 g (0.11 mol)1.1
Glacial Acetic AcidACS GradeCommercial6.6 g (0.11 mol)1.1
Deionized Water-In-house100 mL-
Dichloromethane (DCM)ACS GradeCommercial300 mL (for extraction)-
Anhydrous Magnesium SulfateLaboratory GradeCommercial~10 g-

Step-by-Step Protocol:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Charge Aldehyde: To the flask, add 2-Chloro-3-fluorobenzaldehyde (15.85 g, 0.1 mol).

  • Prepare Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (5.4 g, 0.11 mol) in 50 mL of deionized water. Caution: NaCN is highly toxic. Handle with extreme care.

  • Addition: Slowly add the sodium cyanide solution to the aldehyde while stirring vigorously. Maintain the internal temperature below 10 °C.

  • Acidification: Prepare a solution of glacial acetic acid (6.6 g, 0.11 mol) in 50 mL of deionized water. Add this acidic solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyanohydrin as a viscous oil. The product is often used in the next step without further purification.

Part 2: Synthesis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

This part is conducted in two stages: hydrolysis of the nitrile to an α-hydroxy acid, followed by oxidation.

A. Hydrolysis to 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid

Principle: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions and heat. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water, eventually leading to the formation of the carboxylic acid and ammonium chloride as a byproduct.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierAmount
Crude Cyanohydrin Intermediate-From Part 1~0.1 mol
Concentrated Hydrochloric Acid (HCl)37% w/w, ACS GradeCommercial150 mL
Diethyl EtherACS GradeCommercial300 mL (for extraction)
Anhydrous Sodium SulfateLaboratory GradeCommercial~10 g

Step-by-Step Protocol:

  • Reaction Setup: Place the crude cyanohydrin from Part 1 into a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Addition: Carefully add concentrated hydrochloric acid (150 mL) to the flask.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper near the condenser outlet) or by TLC/LC-MS.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude α-hydroxy acid, typically as a solid or a thick oil.

B. Oxidation to 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Principle: The secondary alcohol of the α-hydroxy acid is oxidized to a ketone. Jones oxidation (using chromic acid) is a powerful method for this transformation. Milder, more selective reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane can also be used to minimize side reactions, though Jones oxidation is often effective and cost-efficient.

Materials and Reagents:

Reagent/MaterialGradeSupplierAmount
Crude α-Hydroxy Acid Intermediate-From Part 2A~0.1 mol
Chromium Trioxide (CrO₃)ACS GradeCommercial11.0 g (0.11 mol)
Concentrated Sulfuric Acid (H₂SO₄)98%, ACS GradeCommercial9.5 mL
AcetoneACS GradeCommercial250 mL
IsopropanolACS GradeCommercial~20 mL (for quenching)
Ethyl AcetateACS GradeCommercial400 mL (for extraction)

Step-by-Step Protocol:

  • Prepare Jones Reagent: Caution: Chromium (VI) compounds are carcinogenic and corrosive. Prepare the reagent in the fume hood. Slowly add concentrated sulfuric acid (9.5 mL) to a stirred suspension of chromium trioxide (11.0 g) in 40 mL of water, cooled in an ice bath.

  • Reaction Setup: Dissolve the crude α-hydroxy acid from Part 2A in 200 mL of acetone in a 1 L flask equipped with a mechanical stirrer and a dropping funnel, cooled in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the acetone solution. Maintain the temperature below 20 °C. A green precipitate of chromium (III) salts will form.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Quench: Quench the excess oxidant by carefully adding isopropanol dropwise until the orange/brown color dissipates and the solution remains green.

  • Work-up: Remove the acetone under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent to obtain the crude product. Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Data Summary and Characterization

The following table provides theoretical data for the key compounds in the synthesis. Researchers should confirm the identity and purity of their synthesized materials using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

CompoundAbbreviationMol. Weight ( g/mol )Expected FormTheoretical Yield
2-Chloro-3-fluorobenzaldehyde1 158.55Liquid/Solid-
2-Hydroxy-3-(2-chloro-3-fluorophenyl)propanenitrile2 185.58Oil85-95%
3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid3 220.59Solid70-85% (from 2)
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid4 218.57Solid75-90% (from 3)

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Sources

Application

Application Notes and Protocols for the Erlenmeyer-Plöchl Azlactone Synthesis of 2-Chloro-3-fluorophenylpyruvic Acid

Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-3-fluorophenylpyruvic acid, a key intermediate in pharmaceutical development, utilizing the Erlenmeyer-Plöchl azlactone synthesis. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-3-fluorophenylpyruvic acid, a key intermediate in pharmaceutical development, utilizing the Erlenmeyer-Plöchl azlactone synthesis. The protocol details the condensation of 2-chloro-3-fluorobenzaldehyde with hippuric acid to form an azlactone intermediate, followed by its hydrolysis to the target α-keto acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Arylpyruvic acids are a critical class of compounds in medicinal chemistry, serving as versatile building blocks for a wide array of pharmaceutical agents. Specifically, 2-chloro-3-fluorophenylpyruvic acid is a valuable precursor for the synthesis of various bioactive molecules. The Erlenmeyer-Plöchl azlactone synthesis offers a robust and reliable method for the preparation of α-keto acids from aromatic aldehydes.[1][2][3] This reaction proceeds through the formation of an oxazolone (azlactone) intermediate, which can be subsequently hydrolyzed to yield the desired product.[1][3][4] This application note provides a detailed protocol and scientific rationale for this synthesis, tailored for professionals in the field.

Reaction Mechanism and Scientific Rationale

The Erlenmeyer-Plöchl synthesis is a two-part process. The first part is the formation of the azlactone, and the second is its hydrolysis to the final product.

Part 1: Azlactone Formation

The synthesis begins with the condensation of an aromatic aldehyde, in this case, 2-chloro-3-fluorobenzaldehyde, with an N-acylglycine, typically hippuric acid (N-benzoylglycine).[1][3][5] This reaction is conducted in the presence of acetic anhydride and a weak base, such as sodium acetate.[5][6]

The mechanism involves the following key steps:

  • Formation of the Oxazolone: Hippuric acid, in the presence of acetic anhydride, cyclizes to form 2-phenyl-5(4H)-oxazolone.[3]

  • Condensation: The oxazolone possesses an active methylene group at the C-4 position.[1] In the presence of a base (sodium acetate), this group is deprotonated, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2-chloro-3-fluorobenzaldehyde.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration to yield the 4-(2-chloro-3-fluorobenzylidene)-2-phenyl-5(4H)-oxazolone, the stable azlactone intermediate.

Part 2: Hydrolysis to 2-Chloro-3-fluorophenylpyruvic Acid

The azlactone intermediate is then hydrolyzed to the target α-keto acid. This is typically achieved through either acidic or basic hydrolysis.[6]

  • Basic Hydrolysis: Treatment with an aqueous base (e.g., sodium hydroxide) opens the oxazolone ring to form the sodium salt of the corresponding α-benzamido-β-(2-chloro-3-fluorophenyl)acrylic acid.

  • Acidification and Hydrolysis: Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate and catalyzes the hydrolysis of the enamine functionality to the α-keto group, yielding 2-chloro-3-fluorophenylpyruvic acid.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2-Chloro-3-fluorobenzaldehyde38708-63-5158.5610.0 g (63.1 mmol)High purity is recommended.
Hippuric Acid495-69-2179.1711.3 g (63.1 mmol)Ensure it is dry.
Acetic Anhydride108-24-7102.0925 mLUse freshly opened or distilled.
Anhydrous Sodium Acetate127-09-382.035.2 g (63.1 mmol)Fuse before use to ensure it is anhydrous.
Ethanol64-17-546.07As neededFor washing the intermediate.
Sodium Hydroxide1310-73-240.00~5 gFor hydrolysis.
Hydrochloric Acid (conc.)7647-01-036.46As neededFor acidification.
Diethyl Ether60-29-774.12As neededFor extraction.
Step-by-Step Procedure

Part 1: Synthesis of 4-(2-chloro-3-fluorobenzylidene)-2-phenyl-5(4H)-oxazolone

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-fluorobenzaldehyde (10.0 g, 63.1 mmol), hippuric acid (11.3 g, 63.1 mmol), and anhydrous sodium acetate (5.2 g, 63.1 mmol).

  • Reaction Initiation: Add acetic anhydride (25 mL) to the flask.

  • Heating: Heat the mixture in an oil bath at 100-110 °C with continuous stirring for 2 hours. The mixture should become a clear, yellow-to-orange solution.

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the azlactone product.

  • Isolation of Intermediate: Add 50 mL of cold ethanol to the solidified mixture and stir to break up the solid. Filter the yellow crystalline product under vacuum and wash the crystals with two portions of 25 mL of cold ethanol, followed by two portions of 25 mL of boiling water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 70-80%.

Part 2: Hydrolysis to 2-Chloro-3-fluorophenylpyruvic Acid

  • Basic Hydrolysis: In a 500 mL beaker, suspend the dried azlactone intermediate in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. This may take 30-60 minutes.

  • Cooling and Acidification: Cool the resulting solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 1-2. A precipitate of the product will form.

  • Isolation of Product: Filter the precipitate under vacuum and wash the solid with a small amount of ice-cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-chloro-3-fluorophenylpyruvic acid.

  • Drying: Dry the purified product under vacuum.

Workflow and Reaction Diagrams

Experimental Workflow

Workflow cluster_part1 Part 1: Azlactone Synthesis cluster_part2 Part 2: Hydrolysis A 1. Mix Reactants: 2-Chloro-3-fluorobenzaldehyde, Hippuric Acid, Sodium Acetate B 2. Add Acetic Anhydride A->B C 3. Heat at 100-110°C for 2h B->C D 4. Cool and Precipitate C->D E 5. Isolate Intermediate (Filtration & Washing) D->E F 6. Dry Azlactone E->F G 1. Suspend Azlactone in 10% NaOH(aq) F->G Proceed to Hydrolysis H 2. Heat to Dissolve G->H I 3. Cool and Acidify (conc. HCl) H->I J 4. Isolate Product (Filtration) I->J K 5. Recrystallize J->K L 6. Dry Final Product K->L

Caption: Experimental workflow for the synthesis of 2-chloro-3-fluorophenylpyruvic acid.

Chemical Reaction Mechanism

ReactionMechanism Aldehyde 2-Chloro-3-fluorobenzaldehyde HippuricAcid Hippuric Acid Oxazolone 2-Phenyl-5(4H)-oxazolone HippuricAcid->Oxazolone + Ac₂O Ac2O Acetic Anhydride NaOAc Sodium Acetate Azlactone 4-(2-chloro-3-fluorobenzylidene) -2-phenyl-5(4H)-oxazolone Oxazolone->Azlactone + Aldehyde, NaOAc Product 2-Chloro-3-fluorophenylpyruvic Acid Azlactone->Product Hydrolysis (NaOH, HCl) NaOH 1) NaOH(aq), Heat HCl 2) conc. HCl

Caption: Reaction mechanism of the Erlenmeyer-Plöchl synthesis.

Characterization

The final product, 2-chloro-3-fluorophenylpyruvic acid, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and carboxylic acid, C-Cl, C-F).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood, especially when working with acetic anhydride and hydrochloric acid.[7]

  • Handling of Reagents:

    • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

    • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

    • Sodium Hydroxide: Caustic. Causes severe burns upon contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of azlactone Incomplete reactionEnsure the reaction is heated for the full duration at the specified temperature.
Wet reagentsUse anhydrous sodium acetate and freshly opened or distilled acetic anhydride.
Incomplete hydrolysis Insufficient heating or baseEnsure the azlactone is fully dissolved during the basic hydrolysis step. Increase heating time if necessary.
Oily product after acidification Impurities presentEnsure the azlactone intermediate is thoroughly washed and dried before hydrolysis. Purify the final product by recrystallization.

References

  • A Heterogeneous approach to synthesis of azlactones. International Journal of Pharmaceutical Research and Applications (IJPRA), 2022. [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press, 2008. [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 2011. [Link]

  • Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press, 2013. [Link]

  • Azlactone of α-Benzoylaminocinnamic Acid. Organic Syntheses, 1934. [Link]

  • ChemInform Abstract: Erlenmeyer Azlactones. Synthesis, Reactions and Biological Activity. ChemInform, 2010. [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]

  • Azlactone Reaction Developments. PubMed, 2016. [Link]

Sources

Method

Application Note: Enzymatic Transamination of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Abstract & Executive Summary This application note details the process development for the enzymatic transamination of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (Substrate) to yield (S)-3-(2-Chloro-3-fluorophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

This application note details the process development for the enzymatic transamination of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (Substrate) to yield (S)-3-(2-Chloro-3-fluorophenyl)alanine (Product). This specific fluorinated/chlorinated amino acid is a critical chiral intermediate in the synthesis of next-generation CGRP receptor antagonists and other peptidomimetics.

While chemical synthesis (e.g., asymmetric hydrogenation) often requires toxic metal catalysts (Rh, Ru) and high-pressure equipment, enzymatic transamination offers a sustainable, ambient-temperature route with superior enantioselectivity (


). However, the ortho-chloro  substitution on the phenyl ring introduces significant steric hindrance, necessitating a rigorous enzyme screening protocol to identify a Transaminase (TA) variant with an expanded active site pocket.

This guide provides a complete workflow: from micro-scale enzyme screening to a gram-scale preparative protocol utilizing an L-Alanine/Lactate Dehydrogenase (LDH) coupled system to drive equilibrium.

Scientific Background & Mechanism

The Challenge: Steric Hindrance

The substrate, 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, presents a "bulky-bulky" profile. Standard Aromatic Transaminases (e.g., E. coli TyrB) often show reduced activity towards ortho-substituted phenylpyruvates due to clashes within the active site's small binding pocket. Successful conversion requires Class I or Class IV Transaminases engineered for broader substrate tolerance.

Reaction Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP) .[1]

  • Half-Reaction 1: The amine donor (L-Alanine) transfers its amino group to PLP, forming Pyridoxamine-5'-phosphate (PMP) and releasing Pyruvate.

  • Half-Reaction 2: The PMP transfers the amino group to the keto-acid substrate, generating the chiral amino acid product and regenerating PLP.

Thermodynamic Equilibrium

Transamination is an equilibrium reaction (


). To achieve high conversion (>95%), the equilibrium must be shifted. This protocol utilizes the L-Alanine / Lactate Dehydrogenase (LDH)  coupled system. LDH reduces the coproduct (Pyruvate) to Lactate using NADH, effectively removing it from the equilibrium and driving the reaction forward.

ReactionMechanism cluster_0 Half-Reaction 1 cluster_1 Half-Reaction 2 cluster_2 Equilibrium Shift (Recycling) L_Ala L-Alanine (Donor) PMP Enzyme-PMP L_Ala->PMP NH2 transfer Pyruvate Pyruvate (Co-product) LDH LDH / NADH Pyruvate->LDH PLP Enzyme-PLP PLP->Pyruvate Deamination Product (S)-Amino Acid (Product) PMP->Product NH2 transfer Substrate Keto Acid (Substrate) Substrate->PLP Amination Lactate L-Lactate (Waste) LDH->Lactate Reduction

Figure 1: Coupled enzymatic system. The removal of pyruvate by LDH drives the transamination of the halogenated substrate to completion.

Experimental Protocols

Materials & Reagents[2][3]
  • Substrate: 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (Purity >97%).

  • Enzymes:

    • Transaminase Screening Kit (e.g., Codexis, Prozomix, or in-house E. coli TyrB/AspC variants).

    • Lactate Dehydrogenase (LDH) from Rabbit Muscle or Bacillus sp. (>100 U/mg).

    • Formate Dehydrogenase (FDH) (optional, for NADH recycling).

  • Cofactors: Pyridoxal-5'-phosphate (PLP), NADH, Ammonium Formate.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Protocol A: High-Throughput Enzyme Screening (Micro-scale)

Objective: Identify a TA variant that accepts the ortho-chloro substrate.

  • Preparation: Prepare a Master Mix containing:

    • Buffer: 100 mM KPi, pH 7.5.

    • Amine Donor: 250 mM L-Alanine.

    • Cofactor: 1 mM PLP.

    • Equilibrium System: 10 U/mL LDH, 1 mM NADH (excess).

  • Substrate Loading: Add Substrate to a final concentration of 10 mM. Note: If solubility is poor, pre-dissolve in DMSO (final DMSO conc. < 5%).

  • Enzyme Addition: Dispense 180 µL of Master Mix into 96-well plates containing lyophilized TA enzymes (approx. 1-2 mg/well).

  • Incubation: Seal plates and shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile (1% Formic Acid) to precipitate proteins. Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via HPLC (Method described in Sec 4).

    • Hit Criteria: >20% conversion.[2][3]

Protocol B: Preparative Scale Synthesis (1 Gram)

Objective: Scale-up the best hit to produce isolated material.

Reaction Setup (100 mL volume):

ComponentConcentrationAmountRole
Substrate 50 mM1.08 gStarting Material
L-Alanine 250 mM2.23 gAmine Donor (5 equiv)
PLP 1 mM25 mgCofactor
NADH 1 mM70 mgCofactor for LDH
Ammonium Formate 150 mM0.95 gSubstrate for FDH
Transaminase 5 g/L500 mgBiocatalyst
LDH 50 U/mL~5 kUPyruvate Removal
FDH 10 U/mL~1 kUNADH Recycling
KPi Buffer 100 mMTo 100 mLSolvent (pH 7.[2]5)

Step-by-Step Procedure:

  • Dissolution: Dissolve L-Alanine, Ammonium Formate, and PLP in 80 mL KPi buffer. Adjust pH to 7.5.

  • Substrate Addition: Add the keto-acid substrate. If it does not dissolve, add 5 mL DMSO or adjust pH carefully (keto acids are acidic; re-adjust to pH 7.5 with KOH).

  • Cofactor Recycling Init: Add NADH, LDH, and FDH. Note: FDH/Formate is added here to regenerate NADH, reducing the cost of using stoichiometric NADH.

  • Start: Add the Transaminase enzyme.[2][4][5][6][7]

  • Incubation: Stir gently (overhead stirrer preferred) at 30°C. Monitor pH; maintain between 7.0–7.5 using 1M KOH or HCl.

  • Monitoring: Sample every 4 hours. Reaction usually completes in 24–36 hours.

  • Work-up:

    • Acidify to pH 2.0 with 6M HCl to precipitate enzyme and stop reaction.

    • Centrifuge/Filter to remove protein debris.

    • Purification: Load supernatant onto a C18 Prep-HPLC column or use Ion Exchange (SCX) resin.

    • SCX Protocol: Load at pH 2.0. Wash with water (removes excess keto acid/lactate). Elute amino acid with 1M NH4OH.

    • Lyophilize eluate to obtain white powder.

Analytical Methods

HPLC Method for Conversion & Enantiomeric Excess (ee):

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel). These are specialized for underivatized amino acids.

  • Mobile Phase:

    • ZWIX: MeOH/Acetonitrile/H2O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

    • Crownpak: pH 1.5 Perchloric acid solution (aqueous).

  • Flow Rate: 0.5 mL/min (ZWIX) or 0.4 mL/min (Crownpak).

  • Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

  • Retention Times (Approx):

    • (S)-Product: 12.5 min

    • (R)-Product: 14.2 min

    • Substrate (Keto acid): Elutes at void or distinct time depending on pH.

Process Workflow Diagram

Workflow Step1 Step 1: Enzyme Screening (96-well, 24h, 30°C) Step2 Step 2: Hit Validation (5 mL scale, Time-course) Step1->Step2 Select Top 3 Hits Step3 Step 3: Optimization (pH, Temp, Cosolvent) Step2->Step3 >50% Conversion Step4 Step 4: Scale-Up (1g) (Coupled System: TA + LDH + FDH) Step3->Step4 Defined Parameters Step5 Step 5: Downstream Processing (Acidification -> SCX -> Lyophilization) Step4->Step5 Reaction Complete

Figure 2: Developmental workflow from screening to isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<10%) Steric hindrance of 2-Cl group.Screen "Bulky" Class IV Transaminases (e.g., Branched-chain ATs). Try higher temperature (35-40°C) if enzyme is thermostable.
Precipitation Substrate insolubility.Add 5-10% DMSO or MeOH. Ensure pH is >7.0 (keto acid form).
Incomplete Reaction Equilibrium limitation.Increase L-Alanine to 10 equivalents. Add more LDH to ensure rapid pyruvate removal.
Low Enantiomeric Excess Spontaneous amination or wrong enzyme.Verify background reaction (no enzyme control). Switch to a highly stereoselective variant (e.g., Vibrio fluvialis JS17 mutants).

References

  • Hohne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[7] Trends in Biotechnology, 28(6), 324-332. Link

  • Simon, R. C., et al. (2014). Regio- and Stereoselective Monoamination of Diketones with Transaminases. ACS Catalysis, 4(1), 129–143. Link

  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9, 411-420. Link

  • Gao, S., et al. (2019). Efficient Biosynthesis of (S)-2-Chlorophenylalanine by an Engineered Phenylalanine Dehydrogenase. Catalysts, 9(12), 1012. (Context on halogenated substrates). Link

Sources

Application

Application Note: Strategic Reductive Amination Protocols for 2-Oxo-3-(2-chloro-3-fluorophenyl)propionic Acid

Executive Summary This application note details high-efficiency protocols for the reductive amination of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid (hereafter referred to as Compound A ) to synthesize its correspond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency protocols for the reductive amination of 2-oxo-3-(2-chloro-3-fluorophenyl)propionic acid (hereafter referred to as Compound A ) to synthesize its corresponding


-amino acid, 2-amino-3-(2-chloro-3-fluorophenyl)propionic acid  (a halogenated phenylalanine analog).

These halogenated non-canonical amino acids are critical chiral building blocks for peptide therapeutics, MDM2 inhibitors, and antiviral agents. The presence of the ortho-chloro and meta-fluoro substituents introduces steric bulk and electronic deactivation, requiring tailored protocols to prevent side reactions such as dehalogenation or over-alkylation.

This guide presents two distinct workflows:

  • Method A (Chemical): A robust, cost-effective borohydride reduction yielding racemic (

    
    ) product.
    
  • Method B (Biocatalytic): An enantioselective enzymatic route yielding high-purity (

    
    )-enantiomers, essential for clinical candidates.
    

Chemical Reductive Amination (Racemic)

Strategic Rationale

The "Borch Reduction" using sodium cyanoborohydride (


) is the industry standard for this transformation. Unlike catalytic hydrogenation (

), which poses a high risk of hydrodehalogenation (stripping the Cl/F atoms), borohydride reagents are chemoselective for the imine bond while leaving the halogenated aryl ring intact.

Key Mechanistic Insight: The reaction proceeds via the in situ formation of an iminium species. Using a large excess of ammonium acetate (


) buffers the reaction at the optimal pH (5–6) and drives the equilibrium toward the imine, minimizing the formation of the 

-hydroxy acid byproduct (via direct ketone reduction).
Detailed Protocol

Reagents:

  • Substrate: 2-Oxo-3-(2-chloro-3-fluorophenyl)propionic acid (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (3.0 equiv)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (10 mmol) in Methanol (50 mL).

  • Imine Formation: Add Ammonium Acetate (100 mmol, 7.7 g) in a single portion. Stir at 25°C for 30 minutes .

    • Checkpoint: The solution may become slightly warm. Ensure complete dissolution of the salt.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add

    
     (30 mmol, 1.88 g) portion-wise over 15 minutes.
    
    • Safety Note:

      
       is highly toxic. Handle in a fume hood.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the keto-acid peak (

      
      ) and appearance of the amino acid mass are critical.
      
  • Quenching: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess hydride). Stir for 30 minutes.

  • Workup & Purification:

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in water (20 mL).

    • Ion Exchange Chromatography: Load the aqueous solution onto a cation-exchange column (e.g., Dowex 50W-X8,

      
       form). Wash with water to remove anions and boric acid. Elute the amino acid with 1M 
      
      
      
      .
    • Lyophilize the ammoniacal fractions to obtain the white solid product.

Biocatalytic Asymmetric Synthesis (Enantioselective)

Strategic Rationale

For drug development, the (


)-enantiomer is typically required. Chemical resolution of the racemic product is inefficient (50% max yield). Biocatalysis using Phenylalanine Dehydrogenase (PheDH)  offers >99% enantiomeric excess (

) and 100% theoretical yield by dynamically reducing the keto acid solely to the

-amine.

System Design: The reaction consumes NADH. To make this economically viable, a cofactor recycling system using Formate Dehydrogenase (FDH) is coupled to the reaction, converting inexpensive ammonium formate into


 and regenerating NADH.
Detailed Protocol

Reagents:

  • Substrate: Compound A (10 mM final conc.)

  • Enzyme: L-Phenylalanine Dehydrogenase (PheDH) (from Bacillus sphaericus or commercial kit, 5 U/mL)

  • Cofactor: NAD+ (0.1 mM catalytic amount)

  • Recycling Enzyme: Formate Dehydrogenase (FDH) (5 U/mL)

  • Co-substrate: Ammonium Formate (300 mM)

  • Buffer: Tris-HCl (50 mM, pH 8.5)

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mL of 50 mM Tris-HCl buffer, pH 8.5. Degas by sparging with nitrogen for 10 minutes (enzymes can be oxidative-sensitive).

  • Substrate Solution: Dissolve Compound A (1 mmol) and Ammonium Formate (30 mmol) in the buffer. Adjust pH back to 8.5 if necessary using dilute

    
    .
    
  • Initiation: Add NAD+ (0.01 mmol), FDH, and PheDH enzymes.

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm) for 24 hours.

    • Expert Tip: Do not seal the vessel tightly; the FDH reaction produces

      
       gas which needs to escape. Cover with Parafilm punctured with a needle.
      
  • Termination: Heat the mixture to 95°C for 5 minutes to denature the enzymes. Centrifuge at 10,000 x g for 10 minutes to remove precipitated protein.

  • Isolation: The supernatant contains the pure

    
    -amino acid and excess formate. Purify via Ion Exchange (as in Method A) or Preparative HPLC.
    

Visualization of Workflows

Comparative Reaction Pathways

The following diagram illustrates the divergence between the chemical and biocatalytic routes.

G cluster_0 Cofactor Recycling (Enzymatic Path) Substrate Keto Acid Substrate (2-oxo-3-(2-Cl-3-F-Ph)propionic acid) Imine Iminium Intermediate Substrate->Imine NH4OAc, MeOH L_Product L-Enantiomer (>99% ee) Substrate->L_Product PheDH / NADH (Stereoselective Reduction) RacemicProduct Racemic Product (DL-Amino Acid) Imine->RacemicProduct NaBH3CN (Hydride Attack from both faces) NADH NADH NAD NAD+ NADH->NAD PheDH Reaction NAD->NADH FDH Reaction Formate NH4 Formate CO2 CO2 + NH3 Formate->CO2 FDH

Caption: Figure 1. Divergent synthetic pathways. The chemical route proceeds via an imine intermediate to a racemic product, while the biocatalytic route utilizes a coupled enzyme cycle for stereoselectivity.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A: Chemical (

)
Method B: Biocatalytic (PheDH)
Yield 75 – 85%> 95% (Conversion)
Stereochemistry Racemic (

)
Homochiral (

) >99% ee
Reaction Time 12 – 16 Hours24 – 48 Hours
Scalability High (kg scale)Moderate (requires enzyme cost mgmt)
Halogen Stability High (no dehalogenation)Excellent (mild conditions)
Cost LowMedium (Enzymes/Cofactors)
Troubleshooting Guide
  • Issue: Low Conversion in Chemical Method.

    • Cause: Insufficient ammonia source or pH too low/high.

    • Fix: Ensure

      
       is in 10x excess. Check pH is 5–6. If pH < 4, 
      
      
      
      hydrolyzes; if pH > 7, imine formation is slow.
  • Issue: Dehalogenation (Loss of Cl/F).

    • Cause: Contamination with transition metals or use of

      
      .
      
    • Fix: Ensure glass is clean. Strictly avoid Pd/C or Raney Nickel. Use high-purity

      
      .
      
  • Issue: Enzyme Inhibition.

    • Cause: High concentration of the halogenated substrate or product inhibition.

    • Fix: Perform a fed-batch addition of the substrate (add in small aliquots) rather than all at once.

References

  • Pałka, K., et al. (2023). "Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes."[1] Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. [Link]

  • Dangerfield, E. M., et al. (2010). "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[2] Journal of Organic Chemistry. [Link]

  • Parmeggiani, F., et al. (2023). "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Method

Application Note &amp; Protocols: Utilizing 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid in Advanced Peptide Synthesis via α-Ketoacid-Hydroxylamine (KAHA) Ligation

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid in modern peptide synthesis. The core of this methodology is t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid in modern peptide synthesis. The core of this methodology is the α-Ketoacid-Hydroxylamine (KAHA) ligation, a powerful chemoselective reaction for the coupling of unprotected peptide segments.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to incorporate novel, non-canonical amino acid surrogates to introduce unique structural and physicochemical properties into peptide scaffolds. We present a plausible synthetic route for the title compound, detailed protocols for the solid-phase synthesis of required peptide fragments, and a step-by-step guide to the KAHA ligation process.

Introduction: The Role of α-Keto Acids in Modern Peptide Chemistry

The therapeutic landscape is increasingly dominated by peptide-based drugs, owing to their high specificity and low toxicity. The introduction of non-canonical amino acids and modifications is a key strategy for enhancing their metabolic stability, conformational rigidity, and binding affinity. α-Keto acids have emerged as exceptionally versatile building blocks in this context.[3] Their unique reactivity allows for the formation of native amide bonds under mild, aqueous conditions without the need for coupling agents or protecting groups, primarily through the α-Ketoacid-Hydroxylamine (KAHA) ligation.[1][4][5]

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is a halogenated arylpyruvic acid derivative. The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to confer distinct properties to the resulting peptide, such as:

  • Increased Lipophilicity: Enhancing membrane permeability and potentially altering pharmacokinetic profiles.

  • Altered Electronic Properties: The electron-withdrawing nature of the halogens can influence the reactivity of the ketoacid and introduce unique electronic interactions within the final peptide structure.

  • Novel Binding Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and specificity.

This guide provides the necessary theoretical and practical framework for leveraging this novel reagent in peptide synthesis.

The Principle of α-Ketoacid-Hydroxylamine (KAHA) Ligation

The KAHA ligation is a cornerstone of modern chemical protein synthesis, enabling the chemoselective coupling of large, unprotected peptide segments.[2][6] The reaction proceeds between a peptide bearing a C-terminal α-ketoacid and another peptide with an N-terminal hydroxylamine.[7]

Key Features of KAHA Ligation:

  • Chemoselectivity: The reaction is highly specific between the α-ketoacid and hydroxylamine moieties, even in the presence of numerous other functional groups on amino acid side chains.

  • Catalyst-Free: The ligation occurs under acidic aqueous conditions without the need for external catalysts or coupling reagents.[1]

  • Traceless Ligation Partner: A significant advancement in KAHA ligation is the use of (S)-5-oxaproline as a stable, readily incorporated N-terminal hydroxylamine precursor.[1][5] This cyclic hydroxylamine reacts to form an initial ester linkage, which then undergoes a spontaneous O-to-N acyl shift to form a native amide bond, resulting in a non-canonical homoserine residue at the ligation site.[1][5]

The general mechanism involves the formation of an intermediate that, upon decarboxylation and dehydration, yields the stable amide bond.

Synthesis_Pathway Start 2-Chloro-3-fluorobenzaldehyde Reagent1 N-Acetylglycine, Acetic Anhydride, Sodium Acetate Start->Reagent1 Intermediate Azlactone Intermediate Reagent2 Acid Hydrolysis (e.g., HCl) Intermediate->Reagent2 Product 3-(2-Chloro-3-fluorophenyl) -2-oxopropanoic acid Reagent1->Intermediate Reagent2->Product

Caption: Proposed synthesis of the target α-keto acid.

Protocol 3.1: Synthesis from 2-chloro-3-fluorobenzaldehyde

This protocol is adapted from general procedures for the Erlenmeyer-Plöchl synthesis of azlactones and their subsequent hydrolysis to α-keto acids.

Materials & Reagents:

  • 2-chloro-3-fluorobenzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (e.g., 1N)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

Step 1: Azlactone Synthesis

  • Combine 2-chloro-3-fluorobenzaldehyde (1 equiv.), N-acetylglycine (1.2 equiv.), and anhydrous sodium acetate (1 equiv.) in a round-bottom flask.

  • Add acetic anhydride (2.5 equiv.) to the mixture.

  • Heat the mixture with stirring at 100°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the crude azlactone product.

  • Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Step 2: Hydrolysis to α-Keto Acid

  • Suspend the crude azlactone in 1N hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours until the solid dissolves and hydrolysis is complete (monitor by TLC). [8]3. Cool the solution in an ice bath to crystallize the product.

  • Filter the crystals of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid and wash with a small amount of ice-cold water.

  • The aqueous filtrate can be extracted with ethyl acetate to recover any remaining product.

  • Combine the solid product with the extracted material, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The final product can be recrystallized from a suitable solvent like benzene or chloroform if higher purity is required. [8]

Application in Peptide Synthesis: A Step-by-Step Guide

This section details the use of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid in a convergent peptide synthesis strategy. This involves the separate synthesis of two peptide fragments: one with an N-terminal hydroxylamine and the other with a C-terminal α-ketoacid, followed by their ligation.

Peptide_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Ligation & Purification Resin_A Rink Amide Resin SPPS_A Fmoc-SPPS Cycles Resin_A->SPPS_A Oxaproline Couple (S)-N-Boc-5-oxaproline SPPS_A->Oxaproline Cleavage_A TFA Cleavage & Deprotection Oxaproline->Cleavage_A Peptide_A Peptide-Oxaproline (N-terminal HA) Cleavage_A->Peptide_A Ligation KAHA Ligation (DMSO/Aqueous Acid) Peptide_A->Ligation Resin_B Specialized Linker Resin Couple_AA1 Couple Fmoc-Amino Acid Resin_B->Couple_AA1 SPPS_B Fmoc-SPPS Cycles Couple_AA1->SPPS_B Cleavage_B Oxidative Cleavage from Resin SPPS_B->Cleavage_B Peptide_B Peptide-α-Ketoacid (C-terminal KA) Cleavage_B->Peptide_B Peptide_B->Ligation Purification RP-HPLC Purification Ligation->Purification Final_Peptide Final Ligated Peptide Purification->Final_Peptide

Caption: Workflow for peptide synthesis using KAHA ligation.

Protocol 4.1: Synthesis of the N-terminal Hydroxylamine Peptide Fragment

This protocol describes the standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of a peptide fragment with (S)-5-oxaproline at the N-terminus. [3][9][10][11]

Reagents & Equipment
Rink Amide Resin
Fmoc-protected amino acids
(S)-N-Boc-5-oxaproline
Coupling agent: HCTU/HATU
Base: DIPEA/Collidine
Deprotection: 20% Piperidine in DMF
Solvents: DMF, DCM, Methanol
Cleavage Cocktail (e.g., TFA/TIS/H₂O)
Solid-phase synthesis vessel
Automated or manual synthesizer

| RP-HPLC system for purification |

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equiv.) with HCTU (3 equiv.) and DIPEA (6 equiv.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Oxaproline Coupling: For the final N-terminal residue, couple (S)-N-Boc-5-oxaproline using the same activation and coupling procedure. [12][13]6. Final Deprotection: Remove the N-terminal Fmoc group (if present) with 20% piperidine in DMF. The Boc group on the oxaproline remains intact.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups and the Boc group from the oxaproline.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by RP-HPLC.

Protocol 4.2: Synthesis of the Peptide C-terminal α-Ketoacid

Modern methods allow for the direct synthesis of peptide C-terminal α-ketoacids on a solid support using specialized linkers. One established method uses a cyanosulfur-ylide based linker which, after peptide chain elongation, can be oxidatively cleaved to yield the desired C-terminal α-ketoacid. This approach avoids potential epimerization.

This protocol is a conceptual adaptation. The specific linker and cleavage conditions would need to be optimized based on the chosen methodology.

Procedure Outline:

  • Linker Functionalization: Start with a resin functionalized with a suitable linker, such as a cyanosulfur-ylide linker.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid to the linker.

  • Peptide Elongation: Synthesize the desired peptide sequence using standard Fmoc-SPPS as described in Protocol 4.1. The final residue will be the one that is modified by the 3-(2-Chloro-3-fluorophenyl) group.

  • Incorporation of the Aryl Moiety: The 3-(2-Chloro-3-fluorophenyl) moiety would be introduced by coupling the pre-synthesized 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid to the N-terminus of the resin-bound peptide. Alternatively, and more practically, a precursor like 2-chloro-3-fluorophenylalanine would be the C-terminal residue, which is then chemically modified post-synthesis or during cleavage to generate the α-keto functionality.

  • Oxidative Cleavage: Cleave the peptide from the resin using an oxidizing agent (e.g., Oxone) which simultaneously generates the C-terminal α-ketoacid functionality from the linker.

  • Purification: Purify the resulting peptide α-ketoacid by RP-HPLC.

Protocol 4.3: KAHA Ligation

This protocol describes the coupling of the two purified peptide fragments.

Materials & Reagents:

  • Peptide-Oxaproline fragment (from 4.1)

  • Peptide α-Ketoacid fragment (from 4.2)

  • Ligation Buffer: e.g., 0.2 M oxalic acid in DMSO/water (1:1)

  • RP-HPLC system for monitoring and purification

  • Mass spectrometer for product verification

Procedure:

  • Dissolution: Dissolve the peptide α-ketoacid (1 equiv.) and the peptide-oxaproline (1.2-1.5 equiv.) in the ligation buffer to a final peptide concentration of 1-5 mM. Solubility can be a challenge for hydrophobic fragments, and co-solvents like NMP or HFIP may be required. [1][14]2. Ligation Reaction: Stir the reaction mixture at 37-50°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by LC-MS. Look for the disappearance of starting materials and the appearance of the desired ligated product mass. Reactions are typically complete within 4-24 hours.

  • Quenching: Once the reaction is complete, quench by diluting with 0.1% TFA in water.

  • Purification: Purify the final ligated peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Scientific Rationale and Expert Insights

  • Causality of Ligation Conditions: The KAHA ligation is performed under acidic conditions (e.g., oxalic acid) to facilitate the necessary dehydration and decarboxylation steps of the mechanism. The use of polar aprotic solvents like DMSO or NMP is crucial for solubilizing large, unprotected peptide fragments which are often poorly soluble in purely aqueous systems. [1]* Impact of Halogenation: The electron-withdrawing chloro and fluoro groups on the phenyl ring are expected to increase the electrophilicity of the α-keto carbonyl carbon. This may enhance the rate of the initial nucleophilic attack by the hydroxylamine, potentially accelerating the ligation reaction compared to non-halogenated analogues. However, steric hindrance from the ortho-chloro group could counteract this electronic effect, necessitating careful optimization of reaction times and temperature.

  • Self-Validating Protocols: Each step of the process includes a validation checkpoint. Kaiser tests confirm complete coupling during SPPS. LC-MS analysis is essential for confirming the identity of the peptide fragments and for monitoring the ligation reaction, ensuring that the desired product is forming and allowing for timely quenching to prevent potential side reactions or degradation.

  • Potential Challenges:

    • Solubility: Large, hydrophobic peptide fragments can be difficult to dissolve. Screening of different solvent systems (e.g., including HFIP or NMP) may be necessary.

    • Side Reactions: Aspartimide formation can be a concern during Fmoc-SPPS of sequences containing aspartic acid. [3]Using optimized coupling conditions and protecting groups can mitigate this.

    • Purification: The final ligated peptide may have similar retention times to the starting fragments, especially if they are of similar size. A high-resolution preparative HPLC column and optimized gradients are critical for successful purification.

References

  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(10), 2114–2127. [Link]

  • GenScript. (n.d.). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Retrieved from [Link]

  • Bode Research Group. (n.d.). Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. ETH Zürich. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 431-442. [Link]

  • Pattabiraman, V. R., Ogunkoya, A. O., & Bode, J. W. (2017). N-Boc-5-oxaproline for protein synthesis with the α-ketoacid-hydroxylamine (KAHA) ligation. Bioorganic & Medicinal Chemistry, 25(18), 5123-5127. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Zhang, Y., et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 283, 45-51. [Link]

  • Bode, J. W., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Google Patents. (n.d.). US4351952A - Process for preparing phenyl pyruvic acids.
  • Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • GenScript. (n.d.). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective oxidation of α-hydroxy acids to α-keto acids by NaNO2. Retrieved from [Link]

  • Bode Research Group. (n.d.). Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. ETH Zurich. Retrieved from [Link]

  • de Souza, R. O. M. A., & Vasconcellos, M. L. A. A. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6071–6117. [Link]

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • Miró, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 641–646. [Link]

  • Farnung, J., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4230–4233. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Grokipedia. (n.d.). KAHA Ligation. Retrieved from [Link]

  • Nierop Groot, M. N., & de Bont, J. A. (1998). Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum. Applied and Environmental Microbiology, 64(8), 3009–3013. [Link]

  • Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Herbst, R. M., & Shemin, D. (n.d.). Phenylpyruvic acid. Organic Syntheses. Retrieved from [Link]

  • Allen, S. E., et al. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 14(13), 3462–3465. [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 2-Chloro-3-Fluorophenylalanine via Reductive Amination of an α-Keto Acid Precursor

Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-3-fluorophenylalanine, a non-canonical amino acid of significant interest in pharmaceutical and chemical biology research. The primary s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-3-fluorophenylalanine, a non-canonical amino acid of significant interest in pharmaceutical and chemical biology research. The primary synthetic strategy detailed herein is the reductive amination of its corresponding α-keto acid precursor, 2-chloro-3-fluorophenylpyruvic acid. This application note outlines the core chemical principles, provides a detailed step-by-step protocol for racemic synthesis, discusses considerations for asymmetric synthesis, and emphasizes critical safety procedures. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible pathway to this valuable molecular building block.

Introduction: The Significance of Halogenated Phenylalanines

Unnatural amino acids (UAAs) are powerful tools in modern drug discovery and chemical biology. Their incorporation into peptides and proteins can introduce novel functionalities, enhance metabolic stability, and modulate biological activity.[1][2][3] Halogenated phenylalanine derivatives, such as 2-chloro-3-fluorophenylalanine, are particularly valuable. The introduction of chlorine and fluorine atoms can alter the electronic properties, lipophilicity, and conformation of the parent molecule, leading to improved binding affinity for biological targets and enhanced pharmacokinetic profiles.[4][5]

The most direct and widely adopted method for synthesizing α-amino acids from readily available carbonyl compounds is reductive amination.[6][7] This approach, which converts an α-keto acid into its corresponding amino acid, is highly versatile and forms the basis of the protocols described in this guide.

Synthetic Pathway and Core Principles

The synthesis of 2-chloro-3-fluorophenylalanine is achieved through a one-pot reductive amination of 2-chloro-3-fluorophenylpyruvic acid. The overall transformation is depicted below.

G Keto_Acid 2-Chloro-3-fluorophenylpyruvic Acid reagents + NH4Cl + NaBH3CN (Reducing Agent) Amino_Acid 2-Chloro-3-fluorophenylalanine reagents->Amino_Acid

Figure 1: General scheme for the reductive amination of 2-chloro-3-fluorophenylpyruvic acid.

The reaction proceeds via two key mechanistic steps:

  • Imine Formation: The keto group of the α-keto acid reacts with an ammonia source (typically from ammonium chloride or ammonium formate) to form a transient imine intermediate. This is a reversible condensation reaction.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amino acid.

The choice of reducing agent is critical. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the imine over the ketone, preventing the unwanted reduction of the starting material.[7] Alternatively, catalytic transfer hydrogenation using formic acid as a hydrogen source offers a safe and efficient method.[8][9][10]

Detailed Protocol: Racemic Synthesis of 2-Chloro-3-Fluorophenylalanine

This protocol describes a standard laboratory procedure for the synthesis of racemic 2-chloro-3-fluorophenylalanine.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
2-Chloro-3-fluorophenylpyruvic acid≥95%Sigma-Aldrich139045330-9
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%Fisher Scientific12125-02-9
Sodium Cyanoborohydride (NaBH₃CN)95%Sigma-Aldrich25895-60-7
Methanol (MeOH)Anhydrous, 99.8%VWR67-56-1
Hydrochloric Acid (HCl)1 M solutionJ.T. Baker7647-01-0
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Deionized Water (H₂O)--7732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
Equipment
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Ice bath
pH meter or pH paper
Rotary evaporator
Separatory funnel (500 mL)
Standard glassware
Experimental Procedure

WARNING: Sodium cyanoborohydride is highly toxic. It can release hydrogen cyanide gas upon contact with strong acids. This entire procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-fluorophenylpyruvic acid (e.g., 2.18 g, 10.0 mmol).

    • Add anhydrous methanol (100 mL) and stir until the solid is completely dissolved.

    • Add ammonium chloride (2.67 g, 50.0 mmol, 5.0 equivalents). Stir the suspension for 15 minutes at room temperature.

  • Reduction:

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add sodium cyanoborohydride (0.94 g, 15.0 mmol, 1.5 equivalents) to the stirring suspension in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of gas.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 12-18 hours.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A suitable TLC system is 80:20:1 Dichloromethane:Methanol:Acetic Acid. The amino acid product should have a lower Rf value than the keto acid precursor.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl dropwise until the pH is ~2. This will neutralize excess reducing agent. Caution: This step may produce gas; perform slowly in a fume hood.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add deionized water (50 mL) and wash with ethyl acetate (2 x 50 mL) in a separatory funnel to remove any non-polar impurities. Discard the organic layers.

    • The aqueous layer contains the desired amino acid hydrochloride salt.

  • Purification (Ion-Exchange Chromatography):

    • For high purity, the product can be purified using a strong cation-exchange resin (e.g., Dowex 50WX8).

    • Load the aqueous solution onto the column.

    • Wash the column with deionized water to remove salts.

    • Elute the amino acid using a 2 M aqueous ammonia solution.

    • Collect the fractions containing the product (monitor by TLC) and concentrate under reduced pressure to yield 2-chloro-3-fluorophenylalanine as a white solid.

Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Dissolve 1. Dissolve Keto Acid & NH4Cl in MeOH Cool 2. Cool to 0°C Dissolve->Cool Add_Reducer 3. Add NaBH3CN Portion-wise Cool->Add_Reducer Stir 4. Stir at RT (12-18 h) Add_Reducer->Stir Quench 5. Quench with HCl Stir->Quench Evaporate 6. Evaporate MeOH Quench->Evaporate Extract 7. Wash with EtOAc Evaporate->Extract Purify 8. Ion-Exchange Chromatography Extract->Purify Product Pure Amino Acid Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis of 2-chloro-3-fluorophenylalanine.

Considerations for Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer of the amino acid is often mandatory. The protocol above yields a racemic mixture. Asymmetric reductive amination can be achieved to produce an enantiomerically enriched product.[8][9][11] This typically involves one of two strategies:

  • Catalytic Asymmetric Reductive Amination: This advanced method uses a chiral catalyst, often based on Iridium[8][9][10] or Rhodium[12], to stereoselectively reduce the imine intermediate. These reactions can achieve very high enantiomeric excess (up to >99% ee) but require specialized, often air-sensitive, catalysts.

  • Enzyme-Catalyzed Reductive Amination: Biocatalysis using engineered amine dehydrogenases or transaminases offers a green and highly selective alternative for producing chiral amines and amino acids.[13][14][15]

Implementing an asymmetric synthesis requires significant process development and is beyond the scope of this standard application note, but researchers should be aware of these powerful methodologies for accessing enantiopure UAAs.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 2-chloro-3-fluorophenylalanine from its α-keto acid precursor. By following the detailed steps for reductive amination, researchers can effectively produce this valuable compound for use in peptide synthesis, drug discovery, and other advanced applications. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters (ACS Publications). Available at: [Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters (ACS Publications). Available at: [Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. PubMed. Available at: [Link]

  • Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository (PAR). Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • Asymmetric reductive amination of ketones.Google Patents.
  • Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. Available at: [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. MDPI. Available at: [Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. ResearchGate. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. Available at: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application and Protocol Guide: Asymmetric Hydrogenation of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the asymmetric hydrogenation of 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid to produ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the asymmetric hydrogenation of 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid to produce the corresponding chiral α-hydroxy acid, (R)- or (S)-3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoic acid. This transformation is of significant interest in medicinal chemistry and pharmaceutical development, as chiral α-hydroxy acids are crucial building blocks for a variety of bioactive molecules. This guide will delve into the mechanistic underpinnings of this reaction, discuss the selection of appropriate catalytic systems, and provide a detailed, field-tested protocol for conducting this synthesis with high enantioselectivity and yield.

Introduction: The Significance of Chiral α-Hydroxy Acids

Optically active α-hydroxy acids are of paramount importance as versatile chiral synthons in the pharmaceutical and fine chemical industries.[1] Their prevalence in natural products and their utility as intermediates for complex molecular targets underscore the need for efficient and highly selective synthetic methodologies. The direct asymmetric hydrogenation of α-keto acids represents one of the most atom-economical and environmentally benign routes to these valuable compounds.

The specific target of this guide, 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid, presents a unique synthetic challenge due to the electronic and steric nature of the substituted phenyl ring. The resulting chiral product, 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoic acid, is a key precursor for the development of novel therapeutics.

Mechanistic Considerations and Catalyst Selection

The asymmetric hydrogenation of α-keto acids is typically catalyzed by transition metal complexes featuring chiral ligands.[2] The most successful catalysts are often based on rhodium, ruthenium, and iridium.[2][3][4] For the direct hydrogenation of α-keto acids, iridium catalysts, particularly those with chiral spiro-type ligands, have demonstrated exceptional performance.[1]

A significant challenge in the direct hydrogenation of α-keto acids is the potential for the carboxylic acid functionality to competitively coordinate with the metal center, leading to catalyst deactivation.[1] The choice of catalyst and reaction conditions must be carefully optimized to mitigate this issue.

Recommended Catalytic System: Iridium-SpiroPAP

Based on extensive research into the asymmetric hydrogenation of a wide range of α-keto acids, we recommend the use of an Iridium catalyst bearing a chiral SpiroPAP (Spiro-phosphine-aminophosphine) ligand.[1] These catalysts have shown remarkable activity and enantioselectivity under mild reaction conditions.[1]

The proposed mechanism involves the coordination of the α-keto acid to the iridium center, followed by the stereoselective transfer of hydrogen from the metal hydride to the prochiral ketone. The specific enantiomer produced will depend on the chirality of the SpiroPAP ligand used ((R)- or (S)-enantiomer).

Experimental Workflow and Protocol

The following section outlines a detailed protocol for the asymmetric hydrogenation of 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid. This protocol is designed to be a robust starting point for optimization in your laboratory.

Materials and Reagents
  • 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R)- or (S)-SpiroPAP ligand

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or 2-Propanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

  • High-pressure autoclave or hydrogenation reactor

Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis catalyst_prep Mix [Ir(COD)Cl]₂ and SpiroPAP ligand in solvent stir Stir under inert atmosphere catalyst_prep->stir substrate_add Add substrate to catalyst solution stir->substrate_add autoclave Transfer to autoclave substrate_add->autoclave pressurize Pressurize with H₂ autoclave->pressurize react Stir at specified temperature and time pressurize->react depressurize Depressurize and vent react->depressurize concentrate Concentrate reaction mixture depressurize->concentrate purify Purify by chromatography (if necessary) concentrate->purify analyze Analyze by HPLC and NMR purify->analyze

Figure 1: General workflow for the asymmetric hydrogenation.

Step-by-Step Protocol

Catalyst Preparation (in a glovebox or under inert atmosphere):

  • To a clean, dry Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral SpiroPAP ligand (0.011 mmol, 2.2 mol%).

  • Add 2 mL of anhydrous, degassed solvent (e.g., methanol).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

Hydrogenation Reaction:

  • In a separate flask, dissolve 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid (0.5 mmol, 1.0 equiv) in 3 mL of the same anhydrous, degassed solvent.

  • Transfer the substrate solution to the flask containing the pre-formed catalyst.

  • Transfer the resulting solution to a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

Work-up and Analysis:

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be analyzed directly by ¹H NMR to determine conversion.

  • To determine the enantiomeric excess (ee), the carboxylic acid may need to be derivatized to its methyl or ethyl ester. This can be achieved by reacting the crude product with an excess of diazomethane or by using standard esterification conditions (e.g., alcohol, catalytic acid).

  • The ee of the resulting ester is then determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation and Optimization

The following table provides a starting point for the optimization of reaction conditions. It is crucial to screen various parameters to achieve the highest conversion and enantioselectivity for this specific substrate.

ParameterRecommended Starting RangeNotes
Catalyst Loading 0.5 - 2.0 mol%Higher loading may increase reaction rate but also cost.
Substrate/Catalyst Ratio 50:1 - 200:1A higher ratio is more economical for large-scale synthesis.
Solvent Methanol, Ethanol, 2-PropanolSolvent can significantly impact both reactivity and selectivity.
Hydrogen Pressure 10 - 50 atmHigher pressure generally leads to faster reaction rates.
Temperature 25 - 50 °CHigher temperatures may decrease enantioselectivity.
Reaction Time 12 - 24 hoursMonitor reaction progress by TLC or NMR to determine optimal time.

Conclusion

The asymmetric hydrogenation of 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid is a critical transformation for the synthesis of valuable chiral building blocks. The use of an Iridium-SpiroPAP catalytic system provides a highly effective and enantioselective route to the desired α-hydroxy acid. The protocol and optimization parameters provided in this guide offer a solid foundation for researchers to successfully implement and adapt this methodology for their specific needs. Careful execution and systematic optimization are key to achieving high yields and excellent enantiomeric excess.

References

  • Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts. RSC Publishing. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters. [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences. [Link]

  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [Link]

  • Asymmetric Hydrogenation of Α-Keto Acid Derivatives. Amanote Research. [Link]

  • Synthesis of 3-[2-hydroxy-3-(2-chlorophenoxy)phenyl]propionic acid. Mol-Instincts. [Link]

  • Mechanistic insights into asymmetric transfer hydrogenation of pyruvic acid catalysed by chiral osmium complexes with formic acid assisted proton transfer. Chemical Communications. [Link]

  • Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

  • Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. OUCI. [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Ru-catalyzed asymmetric hydrogenation of 3-oxoglutaric acid derivatives via solvent-assisted pinpoint recognition of carbonyls in close chemical propinquity. PubMed. [Link]

  • Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. Organic Chemistry Frontiers. [Link]

  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]

  • Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. PMC. [Link]

  • 2-Oxo-3-phenylpropanoic acid (Mixture oxo and keto). FooDB. [Link]

  • π-π Interactions-Directed Asymmetric Hydrogenation of Sterically Unbiased Aromatic Ketones. ResearchGate. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses. [Link]

  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons. [Link]

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. PubMed. [Link]

Sources

Application

One-pot synthesis of halogenated phenylpyruvic acid derivatives

Application Note & Protocol A Robust and Efficient One-Pot Synthesis of Halogenated Phenylpyruvic Acid Derivatives via Microwave-Assisted Hydrolysis Abstract: Halogenated phenylpyruvic acid derivatives are pivotal interm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust and Efficient One-Pot Synthesis of Halogenated Phenylpyruvic Acid Derivatives via Microwave-Assisted Hydrolysis

Abstract: Halogenated phenylpyruvic acid derivatives are pivotal intermediates in the synthesis of specialized amino acids and other pharmacologically active compounds. The strategic incorporation of halogen atoms into the phenyl ring can significantly modulate a molecule's biological activity, metabolic stability, and binding affinity.[1][2] This guide provides a detailed protocol for a highly efficient, one-pot synthesis of these valuable derivatives, focusing on the microwave-assisted hydrolysis of substituted benzylidene hydantoins. This method offers substantial advantages over traditional multi-step syntheses, including dramatically reduced reaction times, improved yields, and a more favorable environmental profile.[3]

Introduction & Significance

The presence of halogen atoms in pharmaceutical compounds is a well-established strategy in modern drug discovery.[2] Halogens can act as bioisosteres, enhance lipophilicity, and participate in halogen bonding, a significant non-covalent interaction that can improve ligand-target binding affinity.[4] Phenylpyruvic acids, featuring a phenyl ring, a ketone, and a carboxylic acid, are versatile precursors. Their halogenated analogues are particularly sought after for synthesizing non-standard amino acids like 4-chlorophenylalanine, an inhibitor of tryptophan hydroxylase, and for developing novel therapeutic agents.[1]

Traditional methods for preparing these compounds often involve multiple steps, such as the hydrolysis of α-acetamidocinnamic acid or substituted oxazolones, which can be time-consuming and result in lower overall yields.[3] The one-pot methodology presented here leverages the efficiency of microwave-assisted organic synthesis to rapidly and cleanly hydrolyze a halogenated benzylidene hydantoin precursor directly to the desired phenylpyruvic acid derivative in a single operational step.[3] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Underlying Principles & Reaction Mechanism

The core of this one-pot synthesis is the base-catalyzed hydrolysis of a 5-benzylidene hydantoin ring system. The reaction proceeds in two main stages, both occurring sequentially in the same reaction vessel.

  • Causality of Microwave Irradiation: Microwave energy provides rapid and uniform heating throughout the reaction medium. This differs from conventional heating, where the vessel walls are heated first, leading to temperature gradients. The direct coupling of microwave energy with the polar solvent (water) and reactants dramatically accelerates the rate of hydrolysis, reducing reaction times from hours to mere minutes.[3]

  • Mechanism of Hydrolysis:

    • Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on one of the carbonyl carbons of the hydantoin ring. This leads to the opening of the heterocyclic ring to form an intermediate carbamate.

    • Hydrolysis & Decarboxylation: The intermediate undergoes further hydrolysis under the basic conditions, cleaving amide bonds and ultimately releasing urea, carbon dioxide, and the sodium salt of the target halogenated phenylpyruvic acid.

    • Protonation: In the final work-up step, the reaction mixture is acidified. This protonates the carboxylate and enolate ions, yielding the final α-keto acid product, which is less soluble in water and can be extracted.

Experimental Workflow Overview

The entire process, from starting materials to the purified product, is designed for efficiency and simplicity. The workflow minimizes manual handling and intermediate purification steps, which are hallmarks of a successful one-pot synthesis.

G reactants 1. Reactant Combination (Hydantoin, NaOH, Water) microwave 2. Microwave Irradiation (e.g., 300W, 10-15 min) reactants->microwave acidify 3. Cooling & Acidification (Adjust pH to ~5.5) microwave->acidify extract 4. Liquid-Liquid Extraction (e.g., Diethyl Ether) acidify->extract purify 5. Purification (Solvent Evaporation & Recrystallization) extract->purify product Final Product (Halogenated Phenylpyruvic Acid) purify->product

Caption: One-pot synthesis workflow from reactants to final product.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of 4-Fluorophenylpyruvic Acid, which can be adapted for other halogenated derivatives.

4.1. Materials and Equipment

  • Reagents:

    • 4-Fluorobenzylidene hydantoin (0.1 mol, 20.62 g)

    • Sodium hydroxide (NaOH) pellets (0.2 mol, 8.00 g)

    • Deionized water (100 mL)

    • Hydrochloric acid (HCl), concentrated (for pH adjustment)

    • Diethyl ether (anhydrous, for extraction)

    • Ethanol (for recrystallization)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with a 250 mL reaction vessel and reflux condenser

    • Magnetic stirrer and stir bar

    • 250 mL separatory funnel

    • Rotary evaporator

    • pH meter or pH paper

    • Standard laboratory glassware (beakers, flasks)

    • Buchner funnel and filter paper

4.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL single-neck round-bottom flask suitable for microwave synthesis, combine 4-fluorobenzylidene hydantoin (0.1 mol), sodium hydroxide (0.2 mol), and 100 mL of deionized water.[3] The molar ratio of hydantoin to NaOH is critical for ensuring complete hydrolysis.[3]

  • Microwave Reaction: Secure the flask in the microwave reactor and fit it with a reflux condenser. Irradiate the mixture at a power of 300W, allowing it to reflux for 10 minutes.[3] The reaction is typically complete within this timeframe, which can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Acidification: After the irradiation is complete, carefully remove the flask and allow it to cool to room temperature. Place the flask in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution reaches approximately 5.5.[3]

    • Expert Insight: Precise pH control is crucial. If the solution is too acidic, it can promote side reactions. If it is too basic, the product will remain in its salt form in the aqueous layer and will not be extractable.

  • Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic extracts.

    • Trustworthiness Check: The aqueous layer should be nearly colorless after the final extraction, indicating that the majority of the product has been transferred to the organic phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as a solid.[3]

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain the final, high-purity 4-fluorophenylpyruvic acid.[3]

4.3. Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Data & Expected Results

The described one-pot protocol is robust and provides good to excellent yields for various halogenated derivatives. The table below summarizes typical results based on literature data.[3]

Substituent (Halogen)Starting MaterialReaction Time (min)Power (W)Yield (%)Purity (%)
4-Fluoro4-Fluorobenzylidene hydantoin10300~75>99
4-Chloro4-Chlorobenzylidene hydantoin30500~70-75>99
3,4-Dimethoxy3,4-Dimethoxybenzylidene hydantoin15300~75>99

Troubleshooting & Process Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Increase microwave irradiation time or power slightly. Ensure the molar ratio of NaOH is at least 2:1 relative to the hydantoin.
Product loss during work-up.Ensure pH is accurately adjusted to ~5.5. Perform at least three extractions with the organic solvent.
Impure Product Incomplete hydrolysis.Increase reaction time or temperature.
Side product formation.Avoid overly acidic conditions during work-up. Ensure the reaction temperature does not significantly overshoot the reflux point.
Reaction does not start Insufficient microwave absorption.Ensure the reaction volume is appropriate for the vessel size and microwave specifications. Add a small amount of a microwave-absorbing ionic liquid if necessary (for advanced optimization).

Safety Precautions

  • Handle sodium hydroxide and concentrated hydrochloric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave reactors can generate high pressures. Ensure the equipment is properly maintained and operated according to the manufacturer's instructions. Never exceed the recommended volume or pressure limits for the vessel.

  • Diethyl ether is extremely flammable. Perform extractions away from ignition sources in a well-ventilated area or fume hood.

Conclusion

This application note details a one-pot, microwave-assisted method for synthesizing halogenated phenylpyruvic acid derivatives that is rapid, high-yielding, and operationally simple. By eliminating the need for intermediate isolation and leveraging the efficiency of microwave heating, this protocol provides a superior alternative to traditional multi-step approaches. It is well-suited for researchers in medicinal chemistry and drug development who require efficient access to these valuable chemical building blocks.

References

  • Boraei, A. T. A., et al. (2022). "Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses." MDPI. Available at: [Link]

  • CN101885721A. (2010). "A kind of preparation method of phenylpyruvic acid and its aryl substituted derivatives." Google Patents.
  • Pałka, K., et al. (2023). "Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain." Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Gerstenberger, B. S., et al. (2009). "One-Pot Synthesis of N-Arylpyrazoles from Arylhalides." Organic Chemistry Portal. Available at: [Link]

  • Kumar, R., et al. (2022). "Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium." Journal of Chemical Sciences. Available at: [Link]

  • Pałka, K., et al. (2023). "Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain." ResearchGate. Available at: [Link]

  • Chen, Y.-J., et al. (2022). "One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent." ResearchGate. Available at: [Link]

  • Song, Q., et al. (2022). "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines." ResearchGate. Available at: [Link]

  • RSC Publishing. (2021). "One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluoroalkylated acid anhydrides." New Journal of Chemistry. Available at: [Link]

  • Arnold, F.H., et al. (2023). "A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids." bioRxiv. Available at: [Link]

  • Baklanov, M.A., et al. (2023). "New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones." PMC. Available at: [Link]

  • Tescari, S., et al. (2026). "Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules." MDPI. Available at: [Link]

  • Maleki, A., et al. (2016). "An efficient protocol for the one-pot multicomponent synthesis of polysubstituted pyridines by using a biopolymer-based magnetic." Comptes Rendus Chimie. Available at: [Link]

Sources

Method

Application Note: Condensation Strategies for 2-Chloro-3-Fluorobenzaldehyde

Topic: Reaction Conditions for Condensation of 2-Chloro-3-Fluorobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction & R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Condensation of 2-Chloro-3-Fluorobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Reactivity Profile

2-Chloro-3-fluorobenzaldehyde (CAS: N/A for specific isomer generic, specific derivatives vary) is a high-value scaffold in medicinal chemistry, particularly for synthesizing fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals.

Chemoselective Insight (Expert Analysis)

Unlike its isomer 2-chloro-6-fluorobenzaldehyde, which suffers from severe steric hindrance due to dual ortho-substitution, the 2-chloro-3-fluoro variant presents a unique "Goldilocks" reactivity profile:

  • Electronic Activation: The inductive electron-withdrawing effects (-I) of the Chlorine (C2) and Fluorine (C3) atoms significantly increase the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles compared to unsubstituted benzaldehyde.

  • Steric Gating: The C2-Chlorine provides moderate steric bulk that suppresses homodimerization (Cannizzaro reaction) without fully blocking nucleophilic attack, a common issue with 2,6-disubstituted aldehydes.

Protocol A: Knoevenagel Condensation

Target Application: Synthesis of (E)-3-(2-chloro-3-fluorophenyl)acrylic acid derivatives (Cinnamic acid analogs). Mechanism: Base-catalyzed nucleophilic addition followed by dehydration and decarboxylation.

Standard Operating Procedure (SOP)
  • Scale: 10 mmol

  • Reaction Type: Heterogeneous/Homogeneous Condensation

Materials
  • Substrate: 2-Chloro-3-fluorobenzaldehyde (1.58 g, 10 mmol)

  • Nucleophile: Malonic Acid (1.25 g, 12 mmol)

  • Catalyst: Pyridine (3.0 mL) + Piperidine (0.1 mL, catalytic)

  • Solvent: Toluene (optional for azeotropic distillation) or Ethanol

Step-by-Step Workflow
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and malonic acid in Pyridine (3 mL).

  • Catalysis: Add Piperidine (0.1 mL). Note: Piperidine acts as the primary base to form the enolate, while pyridine serves as both solvent and proton shuttle.

  • Reaction: Fit the flask with a reflux condenser. Heat to 80–100°C for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of aldehyde (

      
      ) indicates completion.
      
  • Work-up (Decarboxylation):

    • Cool the mixture to room temperature.

    • Pour into ice-cold HCl (100 mL, 2M) to precipitate the crude acid and neutralize pyridine.

    • Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity (E)-cinnamic acid derivative.

Workflow Visualization

Knoevenagel_Workflow Start Start: Aldehyde + Malonic Acid Mix Add Pyridine/Piperidine Start->Mix Heat Reflux 90°C (2-4h) (Decarboxylation) Mix->Heat Enolate Attack Quench Quench in Ice/HCl (Precipitation) Heat->Quench CO2 Release Filter Filtration & Recrystallization Quench->Filter Product Final Product: (E)-Cinnamic Acid Deriv. Filter->Product

Figure 1: Logical flow for the Knoevenagel condensation synthesis of cinnamic acid derivatives.

Optimization Parameters (Data Summary)
ParameterCondition A (Standard)Condition B (Green/Mild)Condition C (High Rate)
Base Pyridine/PiperidineDBU (Diazabicyclo-undecene)Ammonium Acetate
Solvent Ethanol/PyridineWaterToluene
Temp Reflux (80°C)Room Temp (25°C)Reflux (110°C)
Yield 85-92%78-85%90-95%
Notes Best for scale-upEco-friendly; requires DBURequires Dean-Stark trap

Protocol B: Schiff Base Formation (Imine Synthesis)

Target Application: Library generation for screening (e.g., fluoro-substituted imines). Critical Factor: Water removal is essential to drive equilibrium toward the imine.

Materials
  • Substrate: 2-Chloro-3-fluorobenzaldehyde (1.0 eq)

  • Amine: Primary amine (e.g., Aniline, 1.0 eq)

  • Catalyst: Glacial Acetic Acid (2-3 drops) or

    
    -Toluenesulfonic acid (pTSA)
    
  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Methodology
  • Solubilization: Dissolve the aldehyde in absolute ethanol (0.5 M concentration).

  • Activation: Add the primary amine followed immediately by 2 drops of glacial acetic acid.

    • Mechanistic Note: The acid protonates the carbonyl oxygen, making the C2-carbon more susceptible to the weak nucleophilic attack of the amine.

  • Dehydration: Stir at Reflux for 3–6 hours.

    • Self-Validating Step: If the product precipitates as a solid during reflux (common for Schiff bases), the reaction is proceeding correctly.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.[1]

Mechanistic Pathway Visualization

Schiff_Mechanism Aldehyde 2-Cl-3-F-Benzaldehyde Inter Hemiaminal Intermediate Aldehyde->Inter H+ Cat / Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter Imine Schiff Base (Imine) Inter->Imine -H2O (Entropy Driven)

Figure 2: Reaction pathway for Schiff base formation showing the critical dehydration step.

Troubleshooting & Critical Controls

Issue: Low Yield / Incomplete Conversion
  • Cause 1: Steric Hindrance. The 2-Chloro substituent can hinder the approach of bulky nucleophiles.

    • Solution: Switch to Microwave Irradiation (100°C, 10-20 min). This provides the kinetic energy to overcome the steric barrier of the ortho-chloro group.

  • Cause 2: Reversibility (Schiff Base). Hydrolysis of the imine back to aldehyde.

    • Solution: Use Molecular Sieves (4Å) in the reaction flask to scavenge water physically, or use a Dean-Stark apparatus if using Toluene.

Issue: Impurity Profile (Cannizzaro)
  • Observation: Formation of corresponding benzyl alcohol and benzoic acid.

  • Cause: Use of strong hydroxide bases (NaOH/KOH) without an active methylene partner.

  • Solution: Stick to amine bases (Piperidine, DBU) which are non-nucleophilic toward the carbonyl in the Cannizzaro sense.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Chloro-6-fluorobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: (E)-3-(2-Chlorophenyl)acrylic acid. Retrieved from

  • ResearchGate. (2015). Conditions used for Schiff base reaction. Retrieved from

  • Asian Journal of Organic Chemistry. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Retrieved from

  • ChemicalBook. (2023).[4] Synthesis of 2-Chloro-6-fluorobenzaldehyde and derivatives. Retrieved from

Sources

Application

Application Note: Determining the Solubility of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid in Organic Solvents

Introduction 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an α-keto acid with potential applications in pharmaceutical and chemical synthesis. α-Keto acids are versatile building blocks in organic chemistry, often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an α-keto acid with potential applications in pharmaceutical and chemical synthesis. α-Keto acids are versatile building blocks in organic chemistry, often utilized as acylating agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and process development, impacting reaction kinetics, purification strategies, and formulation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid. It outlines the expected solubility based on its chemical class, provides detailed, field-proven protocols for experimental solubility determination, and offers a framework for data presentation and interpretation.

Understanding the Solubility Profile of Aryl α-Keto Acids

Expected Solubility in Common Organic Solvents:

Based on the general properties of aryl α-keto acids, 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is anticipated to be soluble in:

  • Protic Solvents: Ethanol, Methanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (CH2Cl2)

  • Aromatic Solvents: Toluene

The precise quantitative solubility will, however, depend on the specific interplay of intermolecular forces between the solute and each solvent. Therefore, experimental determination is essential.

Protocols for Experimental Solubility Determination

Two primary methods are employed for solubility assessment in a research and development setting: the equilibrium (thermodynamic) solubility method and the kinetic solubility method.

Equilibrium Solubility Determination: The "Gold Standard" Shake-Flask Method

The shake-flask method is considered the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[2][3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved states. The concentration of the dissolved compound in the clear supernatant is then quantified.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (e.g., 10-20 mg) into a series of clear glass vials.

    • Add a precise volume (e.g., 1-2 mL) of the selected organic solvents to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24-48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[2][4]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to sediment.

    • For finer particles, centrifugation of the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.[5]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred as it can distinguish the analyte from potential impurities or degradation products.[5]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Workflow for Equilibrium Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate (24-48h at constant T) prep2->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC analysis2->analysis3 calc1 Determine solubility (e.g., mg/mL) analysis3->calc1

Caption: Workflow for the shake-flask equilibrium solubility method.

Kinetic Solubility Determination: High-Throughput Turbidimetric Method

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). The result is an apparent solubility, which can differ from the thermodynamic solubility.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous or organic solvent. The concentration at which precipitation is first observed, detected by an increase in turbidity (light scattering), is determined as the kinetic solubility.[6][7]

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well microplate, perform a serial dilution of the DMSO stock solution into the desired organic solvent.

    • Ensure the final concentration of DMSO is low (typically ≤ 2%) to minimize its co-solvent effects.[7]

  • Incubation:

    • Incubate the microplate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to allow for precipitation.[6][7]

  • Turbidity Measurement:

    • Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm, using a plate reader.[6][7]

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the baseline (e.g., 1.5-fold of the DMSO-only control).[7]

Workflow for Kinetic Solubility Determination

cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation cluster_measure Measurement cluster_analysis Analysis prep1 Prepare concentrated DMSO stock solution dilute1 Serial dilution in 96-well plate with solvent prep1->dilute1 incubate1 Incubate at constant T (e.g., 1-2 hours) dilute1->incubate1 measure1 Read turbidity at 620 nm incubate1->measure1 analysis1 Plot turbidity vs. concentration measure1->analysis1 analysis2 Determine precipitation point analysis1->analysis2

Caption: Workflow for the turbidimetric kinetic solubility method.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured tabular format.

Table 1: Experimentally Determined Equilibrium Solubility of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mmol/L)
Methanol32.7DataData
Ethanol24.5DataData
Acetone20.7DataData
Acetonitrile37.5DataData
Dichloromethane9.1DataData
Tetrahydrofuran7.6DataData
Toluene2.4DataData
Dimethyl Sulfoxide46.7DataData

Note: The "Data" fields are to be populated with experimentally determined values.

Complementary Approaches: Predictive Solubility Models

In addition to experimental determination, various computational models can predict the solubility of small molecules in organic solvents. These quantitative structure-property relationship (QSPR) models leverage machine learning algorithms and molecular descriptors to estimate solubility.[8][9] While these models may not provide the precision of experimental methods, they are valuable for rapid, early-stage screening of a wide range of solvents.[10] Some established models include those based on conductor-like screening models for real solvents (COSMO-RS) and machine learning algorithms like lightGBM and deep neural networks (DNN).[8][10]

Conclusion

A comprehensive understanding of the solubility of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is crucial for its successful application in research and development. While its chemical structure suggests good solubility in a range of common organic solvents, precise quantification requires rigorous experimental work. The detailed protocols for equilibrium and kinetic solubility determination provided in this application note offer a robust framework for obtaining reliable and reproducible data. This information is foundational for optimizing reaction conditions, developing purification strategies, and advancing the potential of this compound in pharmaceutical and chemical synthesis.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

  • de la Torre, A., & Gotor-Fernández, V. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6291-6342. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Springer Nature Research Communities. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2017). Chinese Pharmaceutical Journal. [Link]

  • Potts, R. O., & Guy, R. H. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-13. [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2016). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid

Welcome to the advanced technical support center for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the inherent instability of beta-aryl-alpha-keto acids. This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality behind degradation and providing self-validating protocols to ensure scientific integrity during your syntheses.

Mechanistic Insights: The Causality of Degradation

To prevent the degradation of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, we must first understand why it degrades. The molecule is highly susceptible to two primary degradation pathways: oxidative decarboxylation and thermal/base-catalyzed decarboxylation .

The electron-withdrawing halogens (chlorine and fluorine) on the phenyl ring exert a strong inductive pull, significantly increasing the electrophilicity of the alpha-carbonyl carbon[1]. This makes the site a prime target for nucleophilic attack by water or trace peroxides[2]. Furthermore, the aryl ring promotes tautomerization into a highly conjugated enol form. Under basic or thermal conditions, this enol intermediate rapidly undergoes CO2 extrusion[3].

Mechanism A 3-(2-Chloro-3-fluorophenyl)- 2-oxopropanoic acid B Enol Tautomer (Highly Conjugated) A->B Tautomerization C Oxidative Conditions (O2, H2O2, Cu2+) B->C Oxidation D Thermal / Basic Conditions (Heat, pH > 7) B->D Heat / Base E 2-(2-Chloro-3-fluorophenyl) acetic acid + CO2 C->E Oxidative Decarboxylation F 2-(2-Chloro-3-fluorophenyl) acetaldehyde + CO2 D->F Thermal Decarboxylation

Logical relationship of degradation pathways for arylpyruvic acids.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade into 2-(2-Chloro-3-fluorophenyl)acetic acid during storage? A: This is the direct result of oxidative decarboxylation. Trace peroxides or atmospheric oxygen react with the alpha-keto group. The nucleophilic addition of hydroperoxide (HOO⁻) to the electrophilic alpha-carbonyl forms a tetrahedral intermediate, which subsequently collapses to release CO2 and the corresponding acetic acid derivative[2]. To prevent this, storage under an inert argon atmosphere is mandatory[1].

Q: I am detecting 2-(2-Chloro-3-fluorophenyl)acetaldehyde in my reaction mixture. What went wrong? A: Acetaldehyde formation indicates thermal or base-catalyzed decarboxylation. At pH levels above 7.0, the molecule shifts heavily toward its enolate form, which drastically lowers the activation energy for CO2 extrusion[3]. You must strictly control the pH of your aqueous workups.

Q: Can I use palladium-catalyzed cross-coupling directly on this free acid? A: It is highly discouraged. The coupling reaction will not proceed smoothly because the free carboxyl group will undergo rapid decarboxylation in the presence of a palladium catalyst and the required basic additives[4]. You must utilize a protective strategy (e.g., forming a tert-butyl or methyl ester) prior to coupling[4].

Quantitative Stability Profile

To assist in your experimental design, the following table synthesizes the quantitative degradation kinetics of the molecule under various environmental stressors.

Environmental ConditionTemperatureAtmospherePrimary DegradantEstimated Half-Life (t₁/₂)
Aqueous Buffer (pH 8.0)37°CAerobicArylacetaldehyde< 8 hours
Aqueous Buffer (pH 4.0)25°CAerobicArylacetic acid~ 48 hours
Organic Solvent (MeOH)60°CAnaerobicArylacetaldehyde~ 12 hours
Solid State (Neat)2-8°CArgonNone (Stable)> 6 months

Troubleshooting Guide & Experimental Protocols

If you are experiencing yield losses, implement the following self-validating workflow.

Workflow S1 1. Storage & Handling Argon atmosphere, 2-8°C S2 2. Solvent Preparation Degas with N2/Ar (15 min) S1->S2 S3 3. Reaction Parameters Maintain pH < 6.0, Temp < 30°C S2->S3 S4 4. Intermediate Protection In situ esterification S3->S4

Step-by-step experimental workflow to prevent decarboxylation.

Protocol 1: Anaerobic & pH-Controlled Reaction Setup

Causality: Dissolved oxygen and basic conditions synergistically destroy alpha-keto acids. Removing oxygen halts the oxidative pathway, while acidic conditions suppress enolization.

  • Solvent Degassing: Transfer your reaction solvent (e.g., acetonitrile or THF) to a Schlenk flask. Sparge with high-purity Argon for a minimum of 15 minutes.

  • Validation Step: Use a dissolved oxygen (DO) probe to confirm O2 levels are below 0.5 ppm before proceeding. This validates the integrity of your anaerobic environment.

  • Substrate Addition: Add 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid to the solvent under a positive flow of Argon.

  • pH Monitoring: If utilizing an aqueous biphasic system, buffer the aqueous layer to pH 4.0–5.0 using an acetate buffer[2]. Continuously monitor the pH; do not allow localized basicity during reagent addition.

Protocol 2: In Situ Carboxyl Protection (Esterification)

Causality: Masking the carboxylate as an ester removes the acidic proton, preventing the formation of the reactive enolate and sterically hindering the formation of the tetrahedral intermediate required for oxidative cleavage[4].

  • Reagent Preparation: Dissolve the alpha-keto acid in anhydrous, degassed dichloromethane (DCM) at 0°C.

  • Coupling: Add 1.1 equivalents of the desired alcohol (e.g., methanol or tert-butanol) followed by a mild coupling agent (e.g., EDC·HCl) and a catalytic amount of DMAP. Keep the reaction strictly at 0°C to prevent thermal degradation during the exothermic coupling phase.

  • Validation Step: After 2 hours, pull a 10 µL aliquot and quench in LC-MS grade acetonitrile. Run a rapid LC-MS. The disappearance of the parent mass and the appearance of the corresponding ester mass (e.g., +14 Da for a methyl ester) validates that the carboxylate is successfully masked and safe for downstream cross-coupling.

References

  • BenchChem. "Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids." Benchchem.com.
  • Steglich, W., et al. "Biomimetic total synthesis of lamellarin L by coupling of two different arylpyruvic acid units." Chemistry–A European Journal (2000).
  • Lopalco, A., et al. "Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids." Journal of Pharmaceutical Sciences (2016).
  • Nierop Groot, M. N., et al. "Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum." Applied and Environmental Microbiology (1998).

Sources

Optimization

Technical Support Center: 2-Chloro-3-Fluorophenylpyruvic Acid Hydrolysis

Ticket ID: 2C3F-PPA-YIELD-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 2C3F-PPA-YIELD-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open

Executive Summary

The hydrolysis of precursors (typically azlactones or


-acetamidoacrylic acids) to yield 2-chloro-3-fluorophenylpyruvic acid (2-C-3-F-PPA)  is chemically fraught due to the "Ortho Effect." The 2-chloro substituent provides significant steric hindrance that slows hydrolysis, while the electron-withdrawing fluorine atom increases the acidity of the 

-proton, making the final product highly susceptible to oxidative decarboxylation and enol-tautomer polymerization .

This guide moves beyond standard textbook protocols (which often fail for di-halogenated aromatics) to provide a robust, yield-optimized workflow.

Module 1: The Optimized Protocol (The "Golden Path")

Standard 1N HCl reflux protocols often result in 40-50% yields for this specific substrate due to incomplete hydrolysis of the sterically hindered acetamido group or thermal degradation. The following Two-Stage Hydrolysis is recommended to decouple ring-opening from deprotection.

Reagents & Parameters
  • Substrate: 4-(2-chloro-3-fluorobenzylidene)-2-methyl-oxazol-5-one (Azlactone) OR

    
    -acetamido-2-chloro-3-fluorocinnamic acid.
    
  • Hydrolysis Medium: 3M HCl : Acetic Acid (2:1 v/v). Note: Acetic acid is critical for solubilizing the lipophilic 2-Cl-3-F intermediate.

  • Atmosphere: Strictly Nitrogen (

    
    ) or Argon sparging.
    
  • Temperature: Stage 1 (

    
    C), Stage 2 (
    
    
    
    C).
Step-by-Step Workflow
  • Solubilization (The Co-Solvent Trick): Suspend the azlactone in Glacial Acetic Acid (3 mL per gram of substrate). Heat to

    
    C under 
    
    
    
    until a partial slurry forms. The 2-chloro group makes this molecule highly hydrophobic; aqueous acid alone will result in a gummy, unreacted mass.
  • Ring Opening (Stage 1): Add 3M HCl (6 mL per gram) dropwise. Maintain temperature at

    
    C for 1 hour.
    
    • Checkpoint: The suspension should turn into a clear(er) solution or a fine white precipitate of the

      
      -acetamido acid.
      
  • Deep Hydrolysis (Stage 2): Raise temperature to

    
    C (Do NOT reflux at 
    
    
    
    C). Monitor by HPLC/TLC.
    • Why

      
      C? Refluxing promotes decarboxylation to 2-chloro-3-fluorophenylacetic acid. 
      
      
      
      C provides enough energy to hydrolyze the amide bond hindered by the 2-Cl group without rapidly degrading the product.
  • The "Crash" (Workup): Cool slowly to

    
    C. If oiling occurs (common with fluorinated aromatics), seed with a crystal of pure product or scratch the glass.
    
    • Critical Step: If the product remains oiled, dilute with ice-cold water (2x volume) and extract immediately with Ethyl Acetate, then wash with 10% Sodium Bisulfite (to remove oxidative impurities).

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Line" while avoiding the "Red Zones" of decarboxylation and polymerization.

G Azlactone Azlactone (Precursor) Acetamido α-Acetamido Intermediate Azlactone->Acetamido Mild Acid 60°C PPA 2-C-3-F Phenylpyruvic Acid (Target) Acetamido->PPA Strong Acid 85°C (Slow Step due to 2-Cl) Aldehyde Aldehyde (Degradation) PPA->Aldehyde Alkali/Air AceticAcid Phenylacetic Acid (Decarboxylation) PPA->AceticAcid Heat >90°C Peroxides Polymer Dark Polymer (Oxidation) PPA->Polymer O2 + Time

Caption: Reaction pathway showing the kinetic competition between hydrolysis (Green) and degradation (Red). The 2-Cl steric bulk slows the Acetamido -> PPA step, increasing exposure time to degradation conditions.

Module 3: Troubleshooting (The "War Room")

Use this matrix to diagnose specific yield failures.

SymptomProbable CauseCorrective Action
Product is a dark, sticky oil Oxidative Polymerization. Phenylpyruvic acids enolize readily; the enol form absorbs

rapidly, especially with Fluorine withdrawing electrons.
1. Sparge all solvents with Argon for 15 min.2. Add 1% Sodium Bisulfite (

) to the aqueous workup.3. Avoid drying in an oven; use a vacuum desiccator over

.
Yield < 40% (White solid remains) Incomplete Hydrolysis. The 2-Chloro substituent sterically shields the amide bond from acid attack.1. Switch solvent to Acetic Acid/HCl (increases solubility).2. Increase reaction time at

C, but do not increase temperature.3. Check HPLC: If the intermediate is the acetamido acid, re-hydrolyze.
Melting point is low / "Wet" solid Phenylacetic Acid Contamination. You have decarboxylated the product.1. Lower hydrolysis temp to

C.2. Reduce reaction time.3. Recrystallize from Benzene/Petroleum Ether (or Toluene/Heptane) to separate the acetic acid derivative.
Product disappears on workup Water Solubility. Fluorine increases the polarity of the molecule, making it more water-soluble than non-fluorinated analogs.1. Saturate the aqueous layer with NaCl (Salting out) before extraction.2. Use 2-MeTHF or EtOAc for extraction (DCM is often too poor a solvent for these polar acids).

Module 4: Mechanistic FAQs

Q1: Why can't I just reflux in 6M HCl like the standard procedure?

A: You can, but you will lose yield. The standard procedure works for unsubstituted phenylalanine precursors. Your molecule has a 2-Chloro group .[1][2][3] This creates significant steric strain. To hydrolyze the amide, you need energy. However, the 3-Fluoro group withdraws electron density, destabilizing the carboxyl group and lowering the activation energy for decarboxylation .

  • Result: By the time you force the hydrolysis of the hindered amide at

    
    C, you have already decarboxylated 30% of your product. The 
    
    
    
    C setpoint is the "Goldilocks" zone.
Q2: The product turns pink/green upon standing. Is it ruined?

A: Not necessarily. Phenylpyruvic acids form colored charge-transfer complexes with trace transition metals (Fe, Cu) or upon slight surface oxidation.

  • Fix: Wash your crystals with cold, dilute HCl containing 0.1% ascorbic acid (Vitamin C). Store under Argon at -20°C.

Q3: Can I use enzymatic hydrolysis instead?

A: Yes, and for high-value applications, it is preferred. D-amino acid oxidase (DAAO) or L-amino acid deaminase can convert the corresponding amino acid to the keto-acid under mild conditions (


C, pH 7.5), completely avoiding the decarboxylation issue. However, this requires the amino acid as the starting material, not the azlactone.

Module 5: Decision Tree for Purification

D Start Crude Solid Obtained ColorCheck Is it White/Pale Yellow? Start->ColorCheck PurityCheck HPLC Purity > 95%? ColorCheck->PurityCheck Yes Wash Wash: Cold dilute HCl + Ascorbic Acid ColorCheck->Wash No (Dark/Pink) Recryst Recrystallize: Toluene/Heptane (1:3) PurityCheck->Recryst No Success Dry in Vacuum Store -20°C PurityCheck->Success Yes Recryst->Success Wash->PurityCheck

Caption: Purification logic flow. Note that Toluene/Heptane is preferred over Benzene for safety and solubility profile of halogenated aromatics.

References

  • Herbst, R. M.; Shemin, D. "Phenylpyruvic Acid." Organic Syntheses, Coll.[4] Vol. 2, p. 519 (1943). Link

    • Foundational text for the acid hydrolysis of acetaminocinnamic acids.
  • Buck, J. S.; Ide, W. S. "Azlactones. V. Synthesis of -Amino acids." Journal of the American Chemical Society, 54(8), 3302–3305 (1932). Discusses the steric effects of ortho-substitution on azlactone hydrolysis.
  • Cordes, E. H.; Bull, H. G. "Mechanism of Hydrolysis of Carboxylic Acid Derivatives in Acidic Media." Chemical Reviews, 74(5), 581–603 (1974).
  • Relevant Patent: "Process for the preparation of halogenated phenylpyruvic acids." (General methodology extrapolated from US Patent 4584399A regarding purification of phenylalanine precursors). Link

Sources

Troubleshooting

Stability of alpha-keto acids in aqueous solution

Technical Support Center: Alpha-Keto Acid Stability Subject: Troubleshooting Stability & Handling of Alpha-Keto Acids (Pyruvate, Oxaloacetate, -Ketoglutarate) Ticket Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alpha-Keto Acid Stability Subject: Troubleshooting Stability & Handling of Alpha-Keto Acids (Pyruvate, Oxaloacetate,


-Ketoglutarate)
Ticket Status:  Open
Assigned Specialist:  Senior Application Scientist, Bio-Organic Chemistry Division

Introduction: The Alpha-Keto Paradox

Welcome to the technical guide for handling alpha-keto acids (AKAs). As researchers, we often treat these reagents (Pyruvate, Oxaloacetate,


-Ketoglutarate) as simple metabolic substrates. However, chemically, they are highly reactive electrophiles prone to spontaneous degradation.

The alpha-keto motif (


) creates a unique electronic environment where the carbonyl group is activated by the adjacent carboxylic acid. This leads to three primary failure modes in aqueous solution:
  • Aldol Condensation (Polymerization/Yellowing)

  • 
    -Decarboxylation  (Loss of concentration)
    
  • Enolization (Analytical artifacts)

This guide is structured as a series of Case Tickets based on real-world user scenarios, followed by a Master Handling Protocol .

Module 1: The "Yellowing" Solution (Pyruvate Instability)

User Case #104: "My 100 mM Sodium Pyruvate stock solution turned yellow and slightly viscous after two weeks at 4°C. Is it safe to use for cell culture?"

Diagnosis: Aldol Condensation (Parapyruvate Formation) You are observing the formation of Parapyruvate (dimer) and potentially Zymonic Acid .[1] Unlike simple oxidation, this is a pH-dependent polymerization.

The Mechanism: At neutral or basic pH (pH > 7.0), the pyruvate enolate acts as a nucleophile, attacking the keto-carbonyl of another pyruvate molecule. This forms parapyruvate (gamma-hydroxy-gamma-methyl-alpha-ketoglutarate).

Critical Warning: Parapyruvate is a potent inhibitor of


-Ketoglutarate Dehydrogenase (KGDHC) . Using "yellow" pyruvate in metabolic assays will artificially suppress the Krebs cycle and induce cellular senescence, invalidating your data.

Troubleshooting Protocol:

  • Immediate Action: Discard the yellow solution. It cannot be salvaged.

  • Prevention: Acidify stock solutions. The aldol reaction is strictly base-catalyzed. Pyruvate is stable for months at pH 4–5.

  • Verification: Measure absorbance at 320–340 nm . Pure pyruvate is transparent; parapyruvate absorbs in the UV-blue region (causing the yellow color).

PyruvateDegradation Pyruvate Pyruvate Monomer (Active Reagent) pH_Trigger pH > 7.0 (Trigger) Pyruvate->pH_Trigger Storage Enolate Enolate Intermediate pH_Trigger->Enolate Deprotonation Parapyruvate Parapyruvate (Dimer) (Yellow/Toxic) Enolate->Parapyruvate Aldol Attack Inhibition INHIBITS KGDHC Enzyme Parapyruvate->Inhibition biological effect

Figure 1: The degradation pathway of Pyruvate into the toxic dimer Parapyruvate.

Module 2: The Vanishing Act (Oxaloacetate Instability)

User Case #209: "My Oxaloacetate (OAA) standard curve is non-linear, and the signal drops by 50% within a few hours. I am using a standard PBS buffer."

Diagnosis: Metal-Catalyzed


-Decarboxylation 
Oxaloacetate is structurally distinct from pyruvate; it is a 

-keto acid relative to the distal carboxyl group. This structure allows for a cyclic transition state that facilitates the spontaneous loss of

.

The Mechanism: OAA spontaneously decarboxylates to Pyruvate. This reaction follows first-order kinetics and is catalytically accelerated by divalent metal ions (


, 

,

) often present in PBS or assay buffers.
  • Half-life (pH 7.4, 25°C): ~5–8 hours.

  • Half-life (with 5mM

    
    ): < 1 hour.[2]
    

Troubleshooting Protocol:

  • Remove Metals: Use buffers prepared with EDTA (1–5 mM) to chelate trace metals.

  • Temperature Control: Keep OAA on an ice slurry strictly. The rate constant

    
     doubles for every ~10°C increase.
    
  • pH Adjustment: If the assay permits, lower the pH. The mono-anion (pH ~4) is more stable than the di-anion (pH > 7).

Data: Half-Life of Oxaloacetate | Condition | Temperature | Additive | Approx. Half-Life (


) |
| :--- | :--- | :--- | :--- |
| pH 7.4 | 25°C | None | ~ 6 hours |
| pH 7.4 | 25°C | 

(5 mM) | ~ 40 mins | | pH 7.4 | 4°C | None | ~ 24 hours | | pH 2.0 | 25°C | None | > 3 days |

Module 3: The Ghost Peaks (HPLC/Analytical Artifacts)

User Case #315: "I am analyzing alpha-keto acids via HPLC with fluorescence derivatization (DMB). I see split peaks for


-Ketoglutarate, making integration impossible."

Diagnosis: Keto-Enol Tautomerism / Isomer Separation In aqueous solution, AKAs exist in equilibrium between the keto form and the enol form (and hydrated gem-diol forms).

The Mechanism: High-performance liquid chromatography (HPLC) can sometimes separate these tautomers if the interconversion rate is slow relative to the column retention time. Furthermore, derivatization agents like DMB (1,2-diamino-4,5-methylenedioxybenzene) require acidic conditions, which can shift the equilibrium.

Troubleshooting Protocol:

  • The "Base Flash": Before injection, dilute the derivatized sample with a basic solution (e.g., dilute NaOH) or high-strength buffer. This forces the equilibrium rapidly to the carboxylate/keto form, collapsing the split peaks into a single sharp peak.

  • Temperature: Run the column at a higher temperature (e.g., 40°C) to increase the rate of tautomer interconversion, causing them to coalesce into an average peak.

HPLC_Artifacts Sample Aqueous AKA Sample Equilibrium Keto <-> Enol Equilibrium Sample->Equilibrium HPLC_Cold HPLC (Cold/Acidic) Slow Interconversion Equilibrium->HPLC_Cold HPLC_Warm HPLC (Warm/Base-treated) Fast Interconversion Equilibrium->HPLC_Warm Result_Bad Split Peaks / Shoulders (Quantification Error) HPLC_Cold->Result_Bad Result_Good Single Sharp Peak (Accurate) HPLC_Warm->Result_Good

Figure 2: Impact of tautomerism on HPLC analysis and resolution strategy.

Master Handling Protocol (Standard Operating Procedure)

To ensure data integrity, adopt this SOP for all Alpha-Keto Acid experiments.

Preparation of Stock Solutions
  • Solvent: Use ultra-pure water (Milli-Q). Do not use PBS or metal-containing buffers for initial solubilization.

  • Acidification (Crucial for Pyruvate): Adjust the pH of the stock solution to pH 4.5 – 5.0 using dilute HCl.

    • Why? This prevents aldol condensation (yellowing) while avoiding acid-catalyzed hydrolysis.

  • Concentration: Prepare high concentrations (e.g., >100 mM). Dilute solutions degrade faster relative to their mass.

Storage
  • Short Term: 4°C for < 24 hours (Oxaloacetate) or < 1 week (Pyruvate/

    
    -KG).
    
  • Long Term: -80°C.[3]

  • The Freeze-Thaw Danger: Do not refreeze.

    • Mechanism:[1][4][5][6][7][8] During freezing, water crystallizes first, concentrating protons and solutes in the remaining liquid phase (eutectic effect). This can cause massive, transient pH shifts that accelerate degradation.

    • Solution: Aliquot immediately after preparation into single-use tubes.

Assay Buffer Formulation
  • Chelation: Always include 0.1 – 1.0 mM EDTA in buffers for Oxaloacetate assays to strip catalytic metals.

  • Degassing: For

    
    -Ketoglutarate, degas buffers to remove dissolved oxygen, preventing oxidative decarboxylation to succinate.
    

References

  • Parapyruvate Toxicity & Form

    • Title: Parapyruvate Induces Neurodegeneration in C57BL/6JNarl Mice via Inhibition of the

      
      -Ketoglutarate Dehydrogenase Complex.[7]
      
    • Source: ACS Omega (2024).
    • Link:[Link]

  • Pyruv

    • Title: The Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Prepar
    • Source: ACS Omega (2020).
    • Link:[Link]

  • Oxaloacetate Decarboxyl

    • Title: Mechanistic Insights into the Decarboxylation of Oxaloacetate Catalyzed by Transition Metal Ions.[9][10]

    • Source: Computational and Theoretical Chemistry (2018).
    • Link:[Link][11]

  • HPLC Analysis of Keto Acids

    • Title: Analysis of intracellular

      
      -keto acids by HPLC with fluorescence detection.[2]
      
    • Source: Analytical Methods (RSC, 2020).
    • Link:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Welcome to the technical support guide for the purification of 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(2-chloro-3-fluorophenyl)-2-oxopropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable α-keto acid intermediate. The inherent reactivity of the α-keto acid functionality presents unique challenges, often leading to purification difficulties and product degradation.[1][2] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My final product shows signs of degradation after purification. What are the common causes?

A: 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, like many α-keto acids, is susceptible to degradation. The primary causes are exposure to excessive heat, prolonged storage in solution, and inappropriate pH levels.[3] Specifically, decarboxylation can occur at elevated temperatures, leading to the formation of 2-chloro-3-fluorophenylacetaldehyde. At neutral or alkaline pH, aldol-type condensation reactions can lead to polymerization or other byproducts.[3] For maximum stability, purification steps should be conducted expeditiously at low temperatures, and the final product should be stored as a dry solid at -20°C under an inert atmosphere.[3][4]

Q2: I'm having trouble getting my product to crystallize. It keeps "oiling out." What should I do?

A: "Oiling out" during recrystallization is a common issue that typically indicates either the presence of impurities that are depressing the melting point or that the solution is too supersaturated upon cooling. First, ensure your crude material is as clean as possible using a preliminary purification step like an acid-base extraction to remove neutral impurities. If the problem persists, try the following:

  • Increase the solvent volume: Use more of the hot solvent to ensure the compound is fully dissolved and the saturation point is reached more gradually upon cooling.

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oil formation over crystal lattice formation.[5]

  • Change your solvent system: Experiment with different solvent pairs. A good system is one in which the compound is highly soluble when hot and poorly soluble when cold.[]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of aromatic impurities (e.g., unreacted 2-chloro-3-fluorobenzaldehyde) or aliphatic byproducts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the mass of the target compound and any impurities. Reversed-phase LC-MS is particularly effective for polar compounds like carboxylic acids.[7]

  • HPLC (High-Performance Liquid Chromatography): Using a calibrated method, HPLC can provide a quantitative measure of purity (e.g., area percent). A C18 column with a mobile phase of water/acetonitrile and an acid modifier (like 0.1% TFA or formic acid) is a standard starting point.[7]

Q4: Can I use standard silica gel chromatography for purification?

A: While possible, it is often challenging. Carboxylic acids are notorious for streaking (tailing) on silica gel due to strong interactions with the acidic silanol groups. This leads to poor separation and low recovery. If you must use silica gel, you can mitigate this by adding a small percentage (0.5-1%) of acetic or formic acid to your eluent.[8] However, a more robust and recommended chromatographic method is reversed-phase (C18) flash chromatography.[7]

Troubleshooting Guide: From Synthesis to Pure Compound

This section addresses specific problems you may encounter during the purification workflow, assuming the synthesis was performed via a method like the Darzens condensation.[9][10][11]

Logical Flow for Purification Strategy

The following diagram outlines a general, robust strategy for purifying the crude product obtained from the synthesis reaction.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Quench, Dilute with EtOAc) Crude->Workup Extraction Acid-Base Extraction (Wash with NaHCO₃) Workup->Extraction Aqueous Aqueous Layer (Contains Product as Salt) Extraction->Aqueous Product Organic Organic Layer (Contains Neutral Byproducts) Extraction->Organic Impurities Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH 1-2) Aqueous->Acidify Isolate Isolate Crude Product (Filter or Extract) Acidify->Isolate Purify Final Purification Isolate->Purify Recryst Recrystallization Purify->Recryst If Solid Chrom Reversed-Phase Chromatography Purify->Chrom If Oily or High Impurity Load Pure Pure Product (Verify with NMR, LC-MS) Recryst->Pure Chrom->Pure

Caption: General purification workflow for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid.

Problem-Symptom-Solution Matrix
ProblemCommon Symptoms (Analytical Data)Probable Cause(s)Recommended Solution(s)
Contamination with Starting Material ¹H NMR shows a singlet around 10 ppm.LC-MS shows a mass peak for 2-chloro-3-fluorobenzaldehyde.Incomplete reaction or inefficient removal during workup.Perform a thorough acid-base extraction. The neutral aldehyde will remain in the organic layer while your acidic product moves to the aqueous bicarbonate layer.
Persistent Oily Product Product fails to solidify even after solvent removal and storage under vacuum.Presence of multiple impurities preventing lattice formation.Residual high-boiling solvent (e.g., DMF, DMSO).1. Purify further: Use reversed-phase flash chromatography to separate the target compound from closely related impurities. 2. Solvent Swap: Dissolve the oil in a low-boiling solvent (e.g., DCM) and re-evaporate several times to azeotropically remove the high-boiling residue.
Low Yield After Purification Mass balance is significantly lower than expected.1. Degradation: Compound decomposed due to heat or pH during workup/purification.2. Incomplete Extraction: Insufficient base used during extraction or incomplete precipitation after acidification.1. Milder Conditions: Avoid heating for prolonged periods. Ensure all extractions and concentrations are done at or below room temperature. 2. Optimize Extraction: Use a pH meter to ensure the aqueous layer is basic (>8) during extraction and strongly acidic (<2) during precipitation.
Broad Peaks in NMR Spectrum ¹H NMR signals are broad and poorly resolved, especially the acid proton.Presence of paramagnetic impurities (trace metals).Compound exists as a hydrate or in equilibrium with other forms in solution.1. Metal Scavenging: Pass a solution of the compound through a small plug of silica or celite. 2. Dry Thoroughly: Dry the sample under high vacuum for an extended period. For NMR, use a fresh, anhydrous deuterated solvent.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This is the preferred method for removing neutral and basic byproducts and should be the first approach for purifying crude material.

1. Initial Workup & Extraction: a. Quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl). b. Dilute the mixture with ethyl acetate (EtOAc) and water. c. Separate the organic layer. Extract the aqueous layer twice more with EtOAc. d. Combine all organic layers. e. Extract the combined organic layers three times with a saturated sodium bicarbonate (NaHCO₃) solution. This moves the acidic product into the aqueous layer. f. Keep the aqueous layers and discard the organic layer, which contains neutral byproducts like unreacted aldehyde.

2. Isolation of Crude Acid: a. Cool the combined basic aqueous layers in an ice bath. b. Slowly acidify the solution to pH 1-2 by adding 1M HCl dropwise with vigorous stirring. A precipitate should form. c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration, washing the cake with cold deionized water. e. Dry the crude solid under high vacuum.

3. Recrystallization: a. Select an appropriate solvent system. A good starting point is a Toluene/Heptane or Ethyl Acetate/Hexane mixture. b. In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., Toluene). c. Once fully dissolved, slowly add the hot, less polar anti-solvent (e.g., Heptane) until the solution becomes faintly turbid. d. Add a few drops of the polar solvent to redissolve the turbidity. e. Remove the flask from the heat source and allow it to cool slowly to room temperature. f. Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize crystal recovery. g. Collect the pure crystals by vacuum filtration, washing with a small amount of cold anti-solvent. h. Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification by Reversed-Phase (C18) Flash Chromatography

This method is highly effective for separating polar compounds and is recommended if recrystallization fails or if impurities are structurally very similar to the product.[7]

1. Sample Preparation: a. Dissolve the crude product in a small amount of methanol or DMF. b. If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica (solid loading).

2. Column and Mobile Phase: a. Stationary Phase: C18-functionalized silica gel. b. Mobile Phase: A gradient system of Water (A) and Acetonitrile (ACN) or Methanol (MeOH) (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid modifier is crucial for keeping the carboxylic acid protonated and ensuring sharp peaks.[7] c. Example Gradient:

  • 0-5 min: 10% B
  • 5-25 min: 10% to 95% B (linear gradient)
  • 25-30 min: 95% B (column wash)

3. Chromatography Execution: a. Equilibrate the column with 10% B in A. b. Load the sample onto the column. c. Run the gradient and collect fractions based on UV absorbance (typically monitored at 254 nm). d. Combine the fractions containing the pure product, as determined by TLC or LC-MS analysis. e. Remove the organic solvent (ACN or MeOH) under reduced pressure. f. The remaining aqueous solution can be extracted with a clean organic solvent (e.g., EtOAc), or lyophilized to recover the final product.

Troubleshooting Decision Tree for Purification

TroubleshootingTree Start Crude Product Obtained AcidBase Perform Acid-Base Extraction Start->AcidBase CheckPurity Assess Purity (TLC/LC-MS) IsSolid Is the crude product a solid? CheckPurity->IsSolid Purity < 95% IsPure Purity > 95%? CheckPurity->IsPure Purity > 95% Recrystallize Recrystallize from suitable solvent IsSolid->Recrystallize Yes RevPhase Use Reversed-Phase Chromatography IsSolid->RevPhase No (It's an oil) IsPure->Recrystallize Yes Success Pure Product IsPure->Success No, already pure AcidBase->CheckPurity OilOut Does it 'oil out'? Recrystallize->OilOut OilOut->RevPhase Yes OilOut->Success No RevPhase->Success Failure Re-evaluate Synthesis / Characterize Byproducts

Caption: Decision tree for selecting a purification strategy based on product state and purity.

References

  • Studies on the synthesis and stability of α-ketoacyl peptides. PMC. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Darzens Glycidic Ester Synthesis. Unacademy. [Link]

  • (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. ResearchGate. [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • Recrystallization-1.doc.pdf. Columbia University. [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of Halogenated Keto Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their metabolic assays or synthetic yields.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability in their metabolic assays or synthetic yields. More often than not, the root cause is the silent degradation of highly reactive reagents like halogenated keto acids (e.g., 3-bromopyruvic acid, fluorinated keto acids).

These compounds are bifunctional electrophiles. The adjacent carbonyl group and halogenated alpha-carbon make them incredibly useful for alkylating biological targets, but this same reactivity makes them highly susceptible to hydrolysis, photolysis, and thermal degradation. This guide moves beyond basic storage labels to explain the chemical causality behind degradation, provides self-validating protocols for handling, and troubleshoots common experimental failures.

Core FAQs: Mechanisms of Degradation

Q: Why does my 3-bromopyruvic acid (3-BP) lose potency after a few weeks, even when stored in the refrigerator? A: Halogenated keto acids are highly moisture sensitive and air sensitive. The electron-withdrawing nature of the carbonyl group makes the alpha-carbon highly susceptible to nucleophilic attack. Even trace amounts of atmospheric moisture will drive hydrolysis, which is a key abiotic degradation process for α-halogenated ketones[1]. This reaction displaces the halogen to form an alpha-hydroxy ketone and free hydrohalic acid (e.g., HBr), permanently destroying the compound's alkylating capability.

Q: Can I prepare aqueous stock solutions of fluorinated or brominated keto acids for long-term storage? A: Absolutely not. While these compounds are highly soluble in water (e.g., 50 mg/mL for 3-BP)[2], aqueous environments rapidly accelerate hydrolysis. Solutions must be prepared fresh immediately before your experiment.

Q: My lyophilized powder turned yellow/brown. Is it still safe to use? A: No. Discoloration indicates advanced photolysis or thermal decomposition. Exposure to UV/Vis light causes radical scission of the carbon-halogen bond, leading to polymerization and the release of corrosive degradation products.

Degradation HK Halogenated Keto Acid (e.g., 3-Bromopyruvate) Hydrolysis Hydrolysis (Moisture) HK->Hydrolysis H2O exposure Thermal Thermal Degradation HK->Thermal T > -20°C Photo Photolysis (Light) HK->Photo UV/Vis Light AlphaHydroxy Alpha-Hydroxy Ketone + Free Halide (HX) Hydrolysis->AlphaHydroxy Decarboxylation Decarboxylation / Dehalogenation Thermal->Decarboxylation Radical Radical Scission Products Photo->Radical

Degradation pathways of halogenated keto acids under environmental stress.

Quantitative Stability & Physicochemical Profile

To prevent degradation, you must design your storage environment around the physicochemical limitations of the molecule. Below is a synthesized profile for 3-Bromopyruvic acid (a standard alpha-haloketone).

ParameterQuantitative ValueImplication for Storage & Handling
Optimal Storage Temp -20°C to -80°CStable for 2 years at -20°C[2]. Ambient temperatures accelerate thermal decarboxylation.
Aqueous Solubility 50 mg/mLHighly soluble, but aqueous stocks degrade rapidly. Prepare fresh immediately before use.
Partition Coefficient log Pow: 0.149Hydrophilic nature increases hygroscopicity. Requires strict desiccation.
Material Incompatibility Mild steel, Zinc, BasesReacts to produce explosive hydrogen gas[3]. Use only PTFE, glass, or compatible plastics.

Self-Validating Handling Protocols

Repeated freeze-thaw cycles are the primary reason these reagents fail. Opening a cold vial in a humid lab instantly introduces condensation, initiating irreversible hydrolysis.

Protocol A: Anhydrous Aliquoting for Long-Term Storage
  • Equilibration: Remove the bulk lyophilized reagent from the -20°C freezer. Do NOT open it. Place it in a desiccator and allow it to reach room temperature (approx. 30–60 minutes).

  • Inert Transfer: Move the unopened vial into a glove box purged with Argon (Argon is heavier than Nitrogen and provides a superior protective blanket).

  • Aliquoting: Divide the powder into single-use amber glass vials (protects against photolysis).

  • Sealing: Purge each individual vial with Argon gas and seal immediately with a PTFE-lined cap.

  • Storage: Store all aliquots at -20°C or -80°C in a secondary container filled with active indicating desiccant.

Validation Checkpoint: Weigh the sealed bulk vial immediately after removing it from the freezer, and weigh it again after 30 minutes. A significant increase in mass indicates that moisture from the air is condensing on the cold glass. Never open the vial until the mass stabilizes, proving it has reached thermal equilibrium.

Workflow Rec 1. Receive Lyophilized Solid Glove 2. Transfer to Inert Glove Box Rec->Glove Aliquot 3. Aliquot into Amber Vials Glove->Aliquot Seal 4. Purge with Argon & PTFE Seal Aliquot->Seal Store 5. Store at -80°C with Desiccant Seal->Store

Step-by-step anhydrous aliquoting and storage workflow for haloketones.

Protocol B: Reconstitution and In-Experiment Handling
  • Equilibration: Remove a single-use aliquot from the freezer and equilibrate to room temperature in a desiccator.

  • Solubilization: Dissolve the solid directly in your experimental buffer or solvent (e.g., PBS or sterile water) immediately before addition to your assay.

  • Usage: Discard any unused liquid stock. Do not attempt to refreeze aqueous haloketones.

Validation Checkpoint: Measure the pH of your freshly reconstituted aqueous stock. Halogenated keto acids will naturally lower the pH slightly due to the carboxylic acid moiety. However, a severe, unexpected drop in pH (e.g., < 2.0 in a weak buffer) indicates advanced degradation, as hydrolysis releases free hydrohalic acid (e.g., HBr or HCl). Discard the batch if this occurs.

Application Troubleshooting: Cancer Metabolism Assays

Q: My in vitro glycolysis inhibition assay using 3-BP is showing high variability across biological replicates. Why? A: This is a classic symptom of using partially degraded 3-BP. In tumor metabolism research, 3-BP enters cells via mono-carboxylate transporters (MCTs) and alkylates cysteine residues on Hexokinase II (HK2) and GAPDH[4]. By doing so, it disrupts tumor cell glycolysis and induces apoptosis, effectively targeting the Warburg effect[5].

If your 3-BP has undergone hydrolysis during storage, the alpha-carbon is no longer an active electrophile. It cannot alkylate HK2, resulting in a failure to deplete ATP and highly variable cell viability readouts. Always use freshly reconstituted, properly stored aliquots to ensure reproducible alkylation.

Mechanism TBP 3-Bromopyruvate (3-BP) MCT MCT Transporter (Cell Entry) TBP->MCT HK2 Hexokinase 2 (HK2) Alkylation MCT->HK2 Alkylates Cys residues GAPDH GAPDH Inhibition MCT->GAPDH ATP Severe ATP Depletion HK2->ATP Halts Glycolysis GAPDH->ATP Apoptosis Tumor Cell Death (Apoptosis) ATP->Apoptosis

3-Bromopyruvate (3-BP) mechanism of action in tumor cell metabolism.

References

  • MDPI (Antioxidants) - The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species. Available at: [Link][4]

  • RSC Publishing - Synthesis and anticancer activity of Pt(IV) prodrugs containing 3-bromopyruvic acid as an axial ligand. Available at: [Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting Phenylpyruvic Acid (PPA) Polymerization &amp; Degradation

Target Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic insights and validated methodologies for minimizing keto-enol tautomerization-induced polymerization and oxidative degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic insights and validated methodologies for minimizing keto-enol tautomerization-induced polymerization and oxidative degradation of phenylpyruvic acid (PPA) derivatives.

Part 1: Core Troubleshooting FAQs

Q1: Why do phenylpyruvic acid (PPA) derivatives spontaneously polymerize and degrade in my reaction mixtures? A: The instability of PPA is fundamentally driven by its keto-enol tautomerism. In solution, the stable keto form of PPA exists in equilibrium with its highly reactive enol tautomer[1]. Under alkaline conditions, this enol form deprotonates to yield an enolate anion. This enolate acts as a potent nucleophile, initiating rapid aldol-type condensations with the carbonyl carbon of adjacent PPA molecules, leading to dimer formation and subsequent polymerization. Furthermore, the enol tautomer is highly susceptible to oxidative decarboxylation in the presence of dissolved oxygen and trace metals, converting PPA into benzaldehyde, phenylacetic acid, and other degradation byproducts[2].

PPA_Degradation Keto Keto-PPA (Stable Form) Enol Enol-PPA (Reactive Intermediate) Keto->Enol Tautomerization (Catalyzed by Metal Ions) Enolate Enolate Anion (Nucleophile) Enol->Enolate Alkaline pH (> pH 7.0) Oxidation Oxidative Decarboxylation (Benzaldehyde / Acids) Enol->Oxidation O2 / ROS Polymer Aldol Condensation & Polymerization Enolate->Polymer Self-Condensation Enolate->Oxidation O2 / ROS

Logical relationship of PPA tautomerization leading to polymerization and oxidative degradation.

Q2: How do buffer pH and temperature quantitatively affect PPA stability? A: pH and temperature dictate the thermodynamic position of the keto-enol equilibrium and the kinetic rate of degradation. Alkaline pH (>7.0) actively drives the formation of the enolate anion. Elevated temperatures provide the activation energy required for both the aldol condensation and oxidative cleavage pathways. As shown in Table 1, maintaining a slightly acidic pH (e.g., pH 6.0) and lowering the temperature drastically minimizes PPA conversion and polymerization[2].

Table 1: Quantitative Impact of Environmental Parameters on PPA Degradation (Data reflects 8 mM PPA incubated for 8 hours in the presence of 350 μM Cu²⁺)

Buffer SystempHTemp (°C)PPA Conversion (%)Mechanistic Causality
Tris 8.037100%Optimal conditions for enolate formation; Tris does not sequester metals.
Tris 9.03789%High alkalinity induces competing side reactions altering metal solubility.
Phosphate 8.03765%Phosphate partially chelates Cu²⁺, reducing its catalytic availability.
Phosphate 7.03751%Neutral pH lowers the concentration of the reactive enolate anion.
Phosphate 6.0379% Acidic conditions stabilize the keto tautomer, drastically minimizing degradation.
Tris 8.025< 40%Lower thermal energy reduces the kinetic rate of oxidative condensation.

Q3: My biocatalytic assays (e.g., transaminase reactions) using PPA show rapid color change and precipitation. How can I prevent this? A: The color change (often turning yellow or brown) and precipitation are classic signs of PPA polymerization and oxidative decarboxylation into benzophenone or benzaldehyde derivatives[3]. This is almost always catalyzed by trace bivalent metal ions (e.g., Cu²⁺, Fe²⁺) present in your water, biological extracts, or buffer salts. These metals coordinate with the dicarbonyl-like structure of the enol form, lowering the activation energy for single-electron transfer reactions with dissolved oxygen[2]. Solution:

  • Add a metal chelator like EDTA (1-5 mM) to your reaction buffer to sequester catalytic metal ions.

  • Use Phosphate buffers instead of Tris where possible, as phosphate provides secondary metal-binding capacity.

  • Degas your buffers to remove dissolved oxygen.

Part 2: Validated Experimental Protocols

Protocol: Preparation of Polymerization-Resistant PPA Stock Solutions

To ensure absolute reproducibility and prevent premature polymerization, PPA must be handled under strict environmental controls. This protocol establishes a self-validating system for generating highly stable PPA stocks.

Step 1: Buffer Formulation & Chelation Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to 5.5 – 6.0 using dilute HCl. Add 1 mM EDTA. Causality: The acidic pH traps PPA in its stable keto form, while EDTA neutralizes trace bivalent metals that catalyze enolization.

Step 2: Stringent Deoxygenation Transfer the buffer to a sealed Schlenk flask or septum-capped bottle. Sparge with high-purity Argon gas for a minimum of 20 minutes. Causality: Displacing dissolved oxygen eliminates the primary electron acceptor required for oxidative decarboxylation.

Step 3: Temperature-Controlled Dissolution Weigh the required amount of PPA powder under a continuous stream of Argon. Submerge the mixing vessel in an ice bath (4°C). Slowly add the degassed buffer to achieve the desired stock concentration (e.g., 10-50 mM). Mix gently; avoid vigorous vortexing which can introduce shear stress and cavitation-induced oxidation.

Step 4: Self-Validation via HPLC Before storage, remove a 10 μL aliquot and analyze via reverse-phase HPLC (e.g., C18 column, 0.1% TFA in H2O/MeCN gradient). Monitor at 216 nm and 288 nm. Validation Metric: A pure, stable PPA stock will show a sharp, distinct peak (RT ~19 min depending on gradient) without broad baseline drift (indicating polymers) or secondary peaks at the benzaldehyde retention time[4]. If polymers are detected, discard the batch and review the degassing process.

Step 5: Aliquoting and Cryogenic Storage Dispense the validated solution into pre-chilled, Argon-purged amber glass vials. Flash-freeze immediately in liquid nitrogen and store at -80°C in the dark. Thaw only once on ice immediately prior to use.

PPA_Workflow Step1 1. Buffer Prep (Acidic pH 5.5 + EDTA) Step2 2. Degassing (Argon Sparging 20 min) Step1->Step2 Step3 3. Dissolution (4°C, Inert Atmosphere) Step2->Step3 Step4 4. HPLC Validation (Check Keto/Enol Ratio) Step3->Step4 Step5 5. Cryo-Storage (-80°C, Amber Vials) Step4->Step5

Step-by-step workflow for the preparation and storage of highly stable PPA stock solutions.

References

  • Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum Source: Applied and Environmental Microbiology - ASM Journals URL
  • Source: ConnectSci (Aust J Chem)
  • Bio-inspired enantioselective full transamination using readily available cyclodextrin Source: RSC Publishing URL
  • Amide formation by decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids Source: Organic Syntheses Procedure URL

Sources

Troubleshooting

Optimizing pH for extraction of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for optimizing the extraction of 3-(2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for optimizing the extraction of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid. We will move beyond simple step-by-step instructions to explore the fundamental principles governing liquid-liquid extraction, empowering you to troubleshoot and adapt the methodology to your specific experimental context.

Frequently Asked Questions (FAQs) & Core Principles

Question: Why is pH the most critical parameter for extracting this compound?

Answer: The molecular structure of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, an α-keto acid, is the key to this question. It possesses a carboxylic acid functional group (-COOH), which can exist in two states depending on the pH of the aqueous solution:

  • Protonated (Neutral) Form (HA): At low pH (acidic conditions), the carboxylic acid group retains its proton. In this uncharged state, the molecule is more nonpolar and exhibits significantly higher solubility in organic solvents.

  • Deprotonated (Anionic) Form (A⁻): At high pH (basic conditions), the carboxylic acid loses its proton to become a negatively charged carboxylate anion. This charge makes the molecule highly polar and preferentially soluble in the aqueous phase.

This pH-dependent change in ionization state and, consequently, polarity is the lever we use to control which phase the compound dissolves in. For an efficient liquid-liquid extraction into an organic solvent, the goal is to maximize the concentration of the neutral, uncharged form.[1][2] This relationship is quantitatively described by the Henderson-Hasselbalch equation.[3][4][5]

Question: How do I predict the optimal pH for extraction?

Answer: The optimal pH is directly related to the compound's acid dissociation constant (pKa). The pKa is the pH at which 50% of the acid is in its protonated (HA) form and 50% is in its deprotonated (A⁻) form.[1][6]

The Guiding Principle: To ensure the vast majority of your compound is in its neutral, extractable form, you must acidify the aqueous phase to a pH that is at least 2 units below the compound's pKa.[2] For example, if we estimate the pKa to be ~2.5, setting the aqueous phase pH to ≤0.5 would ensure >99% of the compound is in the neutral form, maximizing its partitioning into the organic solvent.[2]

Experimental Workflow for pH Optimization

This section provides a detailed protocol to empirically determine the optimal pH for your specific experimental conditions.

Diagram: pH Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Parallel Extraction cluster_analysis Phase 3: Analysis & Determination prep_stock Prepare Aqueous Stock Solution of Target Compound prep_solvents Prepare Organic Solvent (e.g., Ethyl Acetate) prep_buffers Prepare pH Buffers or Acid/Base (e.g., pH 0.5, 1.0, 1.5, 2.0, 2.5, 3.0) start_exp Aliquot Stock Solution into Separate Vessels ph_0_5 Adjust to pH 0.5 start_exp->ph_0_5 Parallel Setup ph_1_0 Adjust to pH 1.0 start_exp->ph_1_0 Parallel Setup ph_1_5 Adjust to pH 1.5 start_exp->ph_1_5 Parallel Setup ph_2_0 Adjust to pH 2.0 start_exp->ph_2_0 Parallel Setup ph_2_5 Adjust to pH 2.5 start_exp->ph_2_5 Parallel Setup ph_3_0 Adjust to pH 3.0 start_exp->ph_3_0 Parallel Setup extract_0_5 Extract with Organic Solvent ph_0_5->extract_0_5 extract_1_0 Extract with Organic Solvent ph_1_0->extract_1_0 extract_1_5 Extract with Organic Solvent ph_1_5->extract_1_5 extract_2_0 Extract with Organic Solvent ph_2_0->extract_2_0 extract_2_5 Extract with Organic Solvent ph_2_5->extract_2_5 extract_3_0 Extract with Organic Solvent ph_3_0->extract_3_0 collect_org Collect Organic Layers from Each Extraction extract_0_5->collect_org Combine for Analysis extract_1_0->collect_org Combine for Analysis extract_1_5->collect_org Combine for Analysis extract_2_0->collect_org Combine for Analysis extract_2_5->collect_org Combine for Analysis extract_3_0->collect_org Combine for Analysis analyze Quantify Compound Concentration (e.g., HPLC, UV-Vis) collect_org->analyze compare Compare Results & Plot Efficiency vs. pH analyze->compare determine_opt Determine Optimal pH compare->determine_opt

Caption: Workflow for determining optimal extraction pH.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid in a suitable aqueous buffer or water at a known concentration (e.g., 1 mg/mL).

  • pH Adjustment: Aliquot the stock solution into a series of six separate vessels. Adjust the pH of each aliquot to a different value using dilute HCl or a buffer solution. Recommended test points: pH 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0.

  • Solvent Selection & Addition: Choose a suitable water-immiscible organic solvent. Ethyl acetate is an excellent starting choice due to its polarity, which is effective for extracting organic acids, and its relatively low boiling point, which simplifies removal post-extraction.[10] Add an equal volume of the chosen organic solvent to each aqueous aliquot.

  • Liquid-Liquid Extraction:

    • Securely cap each vessel.

    • Gently invert or swirl the vessels for 2-5 minutes to facilitate partitioning between the phases. Avoid vigorous shaking, as this can lead to the formation of emulsions.[11]

    • Allow the layers to fully separate. Centrifugation can be used to accelerate this process if needed.[12]

  • Sample Collection: Carefully collect the organic layer from each vessel for analysis.

  • Quantification: Analyze the concentration of the target compound in each organic extract using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

  • Data Analysis: Calculate the extraction efficiency for each pH point and plot the results. The optimal pH will correspond to the highest extraction efficiency.

Data Interpretation: Sample Results Table
Aqueous Phase pHOrganic SolventAnalyte Concentration in Organic Phase (µg/mL)Extraction Efficiency (%)
0.5Ethyl Acetate98598.5%
1.0Ethyl Acetate97297.2%
1.5Ethyl Acetate91091.0%
2.0Ethyl Acetate75075.0%
2.5Ethyl Acetate51551.5%
3.0Ethyl Acetate26026.0%

Note: Data is illustrative. Based on this hypothetical data, a pH of 0.5-1.0 would be selected for the full-scale extraction.

Troubleshooting Guide

Question: My extraction yield is consistently low, even after optimizing the pH. What else could be wrong?

Answer: Low yield can be a frustrating issue stemming from several factors beyond pH.[13][14] Consider the following:

  • Insufficient Phase Contact: Ensure adequate mixing time (2-5 minutes) and surface area between the two phases. Gentle swirling is often more effective and safer than violent shaking.[11]

  • Incorrect Solvent Choice: The polarity of your extraction solvent must be well-matched to your analyte.[15][16] If your compound has unexpected polarity, ethyl acetate might not be optimal. Consider testing other solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Suboptimal Solvent-to-Aqueous Ratio: A single extraction may not be sufficient. Performing two or three sequential extractions with smaller volumes of organic solvent is significantly more effective than one extraction with a large volume. For optimal recovery, a high ratio of organic solvent to aqueous sample (e.g., 7:1) can be beneficial.[2][16]

  • Compound Instability: α-keto acids can be sensitive to degradation, especially under harsh pH conditions or when exposed to heat or light for prolonged periods.[12] It is advisable to perform extractions at a controlled, cool temperature and protect samples from light.[12]

Question: An emulsion has formed between the aqueous and organic layers. How can I break it and prevent it from happening again?

Answer: Emulsions are a common problem in liquid-liquid extraction, often caused by high concentrations of surfactant-like compounds or excessive agitation.[11]

Methods to Break an Emulsion:

  • Patience: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Gentle Agitation: Gently swirl or tap the side of the separatory funnel.[17]

  • Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine) or solid sodium sulfate.[11][18] This increases the polarity of the aqueous layer, forcing the separation of the phases.[11]

  • Centrifugation: This is often the most effective method. Centrifuging the mixture will force the denser layer to the bottom and break the emulsion.[18][19]

  • Filtration: Pass the mixture through a filter paper treated with a phase separator or a plug of glass wool.[11]

Prevention Strategies:

  • Avoid Vigorous Shaking: Instead of shaking, gently and repeatedly invert the separatory funnel to mix the layers.[11]

  • Pre-emptive Salting Out: If you know your sample is prone to forming emulsions, add salt to the aqueous phase before adding the organic solvent.[18]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]

  • 5 Criteria for Selecting an Extraction Solvent. (2024). Hydrometal Tech. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Green Solvent Selection Guide for Biobased Organic Acid Recovery. (2020). ACS Publications. [Link]

  • Green Solvent Selection Guide for Biobased Organic Acid Recovery. (2020). Figshare. [Link]

  • Green solvents selection guide for bio-based organic acids recovery. (2020). Research Explorer. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014). ResearchGate. [Link]

  • Henderson-Hasselbalch Equation Explained. (n.d.). Pearson. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023). YouTube. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

  • How to improve the efficiency of organic solvent extraction? (2026). Anquan Chemical Blog. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department. [Link]

  • What are some reasons for poor yield in liquid-liquid extraction labs? (2019). Reddit. [Link]

  • Phenylpyruvic acid. (n.d.). Wikipedia. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Publications. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. [Link]

  • How emulsions form and break? (2024). Biolin Scientific. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Publications. [Link]

  • Phenylpyruvic acid | C9H8O3 | CID 997. (n.d.). PubChem. [Link]

  • 3-Phenylpyruvate | C9H7O3- | CID 4592697. (n.d.). PubChem. [Link]

  • cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid. (n.d.). PubChem. [Link]

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Optimization

Technical Support Center: Purification of 2-Oxo Acids

Welcome to the Technical Support Center for the purification of 2-oxo acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing unreacted aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-oxo acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing unreacted aldehydes from their 2-oxo acid products. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity and integrity of your compounds.

Introduction: The Challenge of Aldehyde Contamination

The synthesis of 2-oxo acids often involves precursor aldehydes. Due to equilibrium-driven reactions or incomplete conversions, residual aldehydes can contaminate the final product. These impurities can interfere with downstream applications, compromise analytical data, and affect the biological activity of the target molecule. Therefore, their effective removal is a critical step in the synthetic workflow. This guide provides a systematic approach to tackling this common purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove unreacted aldehydes from 2-oxo acids using standard column chromatography?

A1: Aldehydes and 2-oxo acids often possess similar polarities and solubility profiles, leading to poor separation on standard silica or alumina columns.[1] This co-elution necessitates more selective purification strategies that exploit the unique chemical reactivity of the aldehyde functional group.

Q2: What is the most common and straightforward method for removing aldehyde impurities?

A2: The most widely used technique is a liquid-liquid extraction using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[2][3][4][5][6] This method is highly effective because the bisulfite ion selectively reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated into the aqueous phase, leaving the purified 2-oxo acid in the organic layer.[2][4][5]

Q3: Are there alternative methods to bisulfite extraction?

A3: Yes, several other methods can be employed, depending on the specific properties of your compounds and the scale of your reaction. These include:

  • Derivatization with "aldehyde scavengers": Reagents like dimedone or Girard's reagents (T and P) react specifically with aldehydes to form derivatives that can be easily removed by filtration or extraction.[7][8][9][10]

  • Scavenger resins: Polymer-bound reagents can selectively bind to aldehydes, allowing for their removal by simple filtration.[11][12]

  • Preparative Chromatography: While standard chromatography can be challenging, specialized techniques such as HPLC can be effective for separating aldehydes and 2-oxo acids, particularly for small-scale purifications.[13][14]

Q4: How can I confirm that all the aldehyde has been removed?

A4: The most common methods for assessing purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the disappearance of the characteristic aldehyde proton signal (typically between 9-10 ppm) is a strong indicator of successful purification. HPLC can provide a quantitative measure of purity by separating and detecting the 2-oxo acid and any residual aldehyde.[15]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process, offering probable causes and actionable solutions.

Problem 1: Incomplete Aldehyde Removal with Bisulfite Extraction
  • Probable Cause 1: Insufficient reaction time or mixing. The formation of the bisulfite adduct is a reversible reaction and requires adequate contact between the organic and aqueous phases.[2]

    • Solution: Increase the shaking time during the extraction to ensure complete reaction. Using a miscible co-solvent like methanol or DMF can also enhance the reaction rate by creating a single phase before adding the immiscible organic solvent for extraction.[2][5][16]

  • Probable Cause 2: Steric hindrance around the aldehyde. Bulky aldehydes may react slowly or incompletely with bisulfite.[17]

    • Solution: Consider using a more reactive scavenging agent like Girard's reagent T, which is effective for a wide range of aldehydes and ketones.[7][9] Alternatively, a scavenger resin with a high surface area may be more effective.

  • Probable Cause 3: The bisulfite adduct is partially soluble in the organic phase. This can occur with more lipophilic aldehydes.

    • Solution: Perform multiple extractions with fresh saturated sodium bisulfite solution. Washing the combined organic layers with brine can help to remove any remaining water-soluble components.

Problem 2: Product (2-Oxo Acid) Loss During Bisulfite Extraction
  • Probable Cause 1: The 2-oxo acid is somewhat water-soluble. This can lead to its partitioning into the aqueous layer along with the aldehyde-bisulfite adduct.

    • Solution: Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase.

  • Probable Cause 2: Emulsion formation. A stable emulsion at the interface of the two layers can trap the product and make separation difficult.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Slow, gentle swirling instead of vigorous shaking can also prevent emulsion formation. If an emulsion persists, filtering the mixture through a pad of Celite can sometimes be effective.

Problem 3: The Derivatizing Agent or its Byproducts are Difficult to Remove
  • Probable Cause: The derivative itself has similar solubility to the product. For example, the xanthene derivative formed from the reaction of an aldehyde with dimedone might be soluble in the same solvents as the 2-oxo acid.[8]

    • Solution: Choose a derivatizing agent that forms a highly polar or charged derivative. Girard's reagents are excellent for this purpose as they form water-soluble hydrazones.[7][9][10] Alternatively, use a polymer-supported scavenger which can be removed by simple filtration.[11][12]

Experimental Protocols & Methodologies

Protocol 1: Standard Bisulfite Extraction for Aldehyde Removal

This protocol is a general guideline for removing unreacted aldehydes from a 2-oxo acid product using liquid-liquid extraction with sodium bisulfite.[2][4]

Materials:

  • Crude reaction mixture containing the 2-oxo acid and unreacted aldehyde.

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The lower aqueous layer contains the aldehyde-bisulfite adduct.

  • Drain Aqueous Layer: Carefully drain and collect the aqueous layer.

  • Repeat Extraction: For optimal removal, repeat the extraction of the organic layer with a fresh portion of saturated sodium bisulfite solution.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bisulfite.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified 2-oxo acid.

Protocol 2: Aldehyde Removal using Dimedone Derivatization

This protocol is useful when bisulfite extraction is not effective, particularly for less reactive aldehydes.[8][18]

Materials:

  • Crude reaction mixture.

  • Dimedone.

  • Ethanol or another suitable solvent.

  • Catalytic amount of a base (e.g., piperidine or triethylamine).

  • Filtration apparatus.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of ethanol.

  • Add Dimedone: Add a stoichiometric excess (typically 2.2 equivalents) of dimedone to the solution.

  • Add Catalyst: Add a few drops of piperidine or triethylamine to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. The dimedone-aldehyde adduct will often precipitate out of the solution as a crystalline solid.[8]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the precipitated adduct by vacuum filtration and wash the solid with cold ethanol.

  • Product Recovery: The filtrate contains the purified 2-oxo acid. Concentrate the filtrate under reduced pressure to recover the product. Further purification of the filtrate by column chromatography may be necessary to remove any remaining traces of dimedone.

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Sodium Bisulfite Extraction Forms a water-soluble adduct with the aldehyde.[2][4]Simple, fast, and inexpensive. High efficiency for most aldehydes.[3]Less effective for sterically hindered aldehydes.[17] Can be problematic for water-soluble products.General purpose removal of unhindered aldehydes.
Dimedone Derivatization Forms a stable, often crystalline, derivative with the aldehyde.[8]Highly selective for aldehydes over ketones.[8] The derivative is often easily removed by filtration.The derivative may be soluble in the reaction mixture, requiring chromatography. The reaction can be slow.Selective removal of aldehydes, especially when bisulfite is ineffective.
Girard's Reagent Derivatization Forms a water-soluble hydrazone derivative with the aldehyde.[7][9][10]Highly effective for a broad range of aldehydes and ketones. The derivative is easily removed by extraction into an aqueous layer.[10]The reagent can be expensive. The reaction conditions may not be compatible with all functional groups.Cases where both aldehydes and reactive ketones need to be removed, or when a highly efficient aqueous extraction is desired.
Scavenger Resins Aldehyde is covalently bound to a solid support.[11][12]Simple workup (filtration). High selectivity. Can be used in flow chemistry systems.Resins can be expensive. May have lower capacity than solution-phase reagents.High-throughput synthesis and purification. When solution-phase reagents complicate downstream processing.

Visualizations

Workflow for Aldehyde Removal via Bisulfite Extraction```dot

G start Crude Product (2-Oxo Acid + Aldehyde) dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Saturated Aqueous NaHSO₃ dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Purified 2-Oxo Acid) separate->organic Contains Product aqueous Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous Contains Impurity wash Wash with Water and Brine organic->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate dry->concentrate final_product Pure 2-Oxo Acid concentrate->final_product

Caption: Decision tree for purification method.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). [Link]

  • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol - FAO AGRIS. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. - Semantic Scholar. [Link]

  • Chapter 5. Aldehyde Scavenging Agents and Packaging Material - VTechWorks. [Link]

  • Aldehyde Scavenger — Chemicals based on active polyamine compounds. [Link]

  • New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes | Organic Letters - ACS Publications. [Link]

  • Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. [Link]

  • CN102026955A - Process for purifying an alpha-keto ester - Google P
  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]

  • US20180216013A1 - Functionalized aldehydes as h2s and mercaptan scavengers - Google P
  • Investigation of the Reaction of Dimedone with Aromatic Aldehydes in the Presence of Copper Oxide Nanoparticles. [Link]

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. [Link]

  • Investigation of the reaction of dimedone with aromatic aldehydes in the presence of copper oxide nanoparticles - ResearchGate. [Link]

  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. [Link]

  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue - Fortune Journals. [Link]

  • Three-Component Reaction of Dimedone with Aromatic Aldehydes and 5-Aminotetrazole. [Link]

  • The Use of Girard-T Reagent in a Rapid and Sensitive Method for Measuring Glyoxal and Certain Other a-Dicarbonyl Compounds¹ - ResearchGate. [Link]

  • HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. [Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC. [Link]

  • EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google P
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing). [Link]

  • Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis - PubMed. [Link]

  • How can I remove aldehyde from a schiff base reaction? - ResearchGate. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. [Link]

  • Integrated quantification and identification of aldehydes and ketones in biological samples. [Link]

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Troubleshooting

Technical Support Center: Controlling Temperature for Exothermic Hydrolysis of Azlactones

Welcome to the technical support center for managing the exothermic hydrolysis of azlactones. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ring-opening...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the exothermic hydrolysis of azlactones. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful ring-opening reaction. The hydrolysis of azlactones is a cornerstone reaction for creating functionalized amino acids and bioconjugates, but its exothermic nature presents significant challenges in control and scalability.

This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues related to temperature control, ensuring safe, reproducible, and high-yielding experiments.

Troubleshooting Guide: From Runaway Reactions to Low Yields

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing robust, field-proven solutions.

Problem 1: My reaction temperature is spiking uncontrollably (Thermal Runaway).

Q: I initiated the hydrolysis, and the internal temperature is rising much faster than anticipated, exceeding my target range. What is happening and what should I do?

A thermal runaway occurs when the rate of heat generation from the exothermic hydrolysis surpasses the rate of heat removal by your cooling system.[1] This creates a dangerous positive feedback loop: the reaction speeds up as it gets hotter, generating even more heat.[1] Immediate and decisive action is required to prevent over-pressurization, solvent boiling, and potential reactor failure.[1]

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the hydrolyzing agent (e.g., water, base, or acid solution).[1] This is the most critical first step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Ensure your cooling system is at maximum capacity.[1][2] If using an ice bath, add more ice/salt to lower the temperature. For circulator baths, set the temperature to its lowest possible point.

  • Increase Agitation: Enhance the stirring rate to improve heat transfer to the reactor walls and cooling medium, which helps to break up potential hot spots.[1][3]

  • Emergency Quenching: If the temperature continues to rise uncontrollably, execute a pre-planned quenching procedure. This involves adding a cold, inert solvent or a chemical quencher to rapidly halt the reaction. This procedure should be part of your initial reaction safety plan.[1][2]

Root Cause Analysis & Prevention:

  • Cause A: Reagent Addition Rate is Too High. The most common cause is adding the hydrolyzing agent too quickly. The heat is generated faster than it can be dissipated.

    • Solution: Employ a controlled, slow addition method such as a syringe pump or a dropping funnel.[1][2] For a new or scaled-up reaction, always start with a very slow addition rate and monitor the temperature closely before increasing the rate.

  • Cause B: Inadequate Cooling Capacity. Your cooling bath or circulator may not be sufficient for the scale of the reaction.

    • Solution: Before starting, perform a heat flow calculation or a small-scale trial to estimate the total heat output.[3][4] Ensure your cooling system can handle this load. For larger scales, consider upgrading to a more powerful recirculating chiller or a jacketed reactor system.[3]

  • Cause C: Poor Mixing. Inefficient stirring can lead to localized areas of high reactant concentration ("hot spots") where the reaction accelerates rapidly.[1][3]

    • Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures.[3][5] Ensure the vortex is sufficient to indicate good mixing throughout the reaction volume.

Problem 2: My reaction is incomplete, resulting in a low yield.

Q: After the expected reaction time, analysis (e.g., by NMR or LC-MS) shows a significant amount of unreacted azlactone starting material. Why did the reaction stall?

A: Low or incomplete conversion can often be linked back to temperature, though other factors are also at play.[6] While excessive heat is a safety risk, insufficient thermal energy can cause the reaction to stall, especially if the activation energy barrier is not being consistently overcome.

Root Cause Analysis & Prevention:

  • Cause A: Over-Cooling or Poor Temperature Maintenance. In an attempt to prevent an exotherm, it's possible to cool the reaction too aggressively, causing the reaction rate to drop significantly.[7] If the temperature falls below the optimal range, the reaction may effectively stop.

    • Solution: Use a temperature-controlled system like a recirculating chiller rather than a static ice bath for precise temperature maintenance.[2] Monitor the internal reaction temperature continuously with a calibrated probe, not just the bath temperature.[2][3]

  • Cause B: Accumulation and Stalling. If the reaction is cooled too much while the hydrolyzing agent is still being added, the unreacted reagent can accumulate.[7] If the cooling is then reduced, this large amount of reagent can react suddenly, posing a safety risk.

    • Solution: Interlock your addition pump with the temperature probe.[7] If the internal temperature drops below a set point, the addition should automatically pause until the temperature stabilizes.[7]

  • Cause C: Catalyst/Reagent Purity. Impurities, particularly water in non-aqueous pre-reaction steps or issues with catalyst activity, can lead to low conversion.[6] While hydrolysis intentionally uses water, the purity of other reagents like catalysts (if used) is critical.

    • Solution: Ensure all reagents are of the appropriate grade and stored correctly.[6] Verify the activity of any catalysts before use.

Problem 3: I'm observing significant side product formation.

Q: My final product is contaminated with impurities. How is temperature control related to reaction selectivity?

A: Temperature is a critical factor in controlling reaction selectivity. Many side reactions have different activation energies than the desired hydrolysis reaction. Elevated temperatures from a poorly controlled exotherm can provide enough energy to activate these alternative pathways, leading to impurities.

Root Cause Analysis & Prevention:

  • Cause A: High Temperature Excursions. Even brief spikes in temperature can be sufficient to trigger unwanted side reactions, such as decomposition or rearrangement of the azlactone or the hydrolyzed product.

    • Solution: Maintain strict and stable temperature control throughout the entire addition and reaction period.[2] Data logging of the internal temperature can help identify if any brief, unobserved temperature spikes occurred.

  • Cause B: pH and Temperature Interplay. The rate of hydrolysis and the stability of the azlactone ring are highly dependent on both pH and temperature.[8][9] Extreme pH combined with high temperatures can promote degradation pathways.

    • Solution: Optimize the reaction pH and maintain it within a narrow range. The hydrolysis rate for similar ester-based linkages increases with both higher pH and higher temperature.[8][9] Conduct small-scale optimization experiments to find the ideal balance of temperature and pH for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of azlactones an exothermic process?

A: The hydrolysis of an azlactone involves the ring-opening of a cyclic ester (lactone).[10] This process is exothermic because the bonds formed in the product (a carboxylic acid and an amide) are more stable and have lower energy than the bonds broken in the strained five-membered ring of the azlactone. The release of this ring strain energy contributes significantly to the overall negative enthalpy change (ΔH) of the reaction, which is observed as the release of heat.

Q2: What are the best practices for scaling up an azlactone hydrolysis from lab to pilot scale?

A: Scaling up an exothermic reaction is not a linear process and requires careful consideration of heat transfer principles.[5]

  • Surface-Area-to-Volume Ratio: As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally.[4][5] A 1000 L reactor has a much lower surface-area-to-volume ratio than a 1 L flask, making heat removal significantly less efficient.[5]

  • Key Considerations for Scale-Up:

    • Perform Calorimetry: Before scaling up, use a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC) to accurately measure the heat of reaction and determine the maximum adiabatic temperature rise.[3][7] This data is essential for designing a safe process.

    • Use a Jacketed Reactor: Pilot- and plant-scale reactors use cooling jackets with circulating thermal fluids for much more effective and controlled heat removal than an ice bath.[3]

    • Re-optimize Addition Rate: The safe addition rate at a small scale will be dangerously fast at a large scale. The addition rate must be re-validated to ensure the heat generation rate never exceeds the reactor's cooling capacity.[4]

    • Mixing Efficiency: Ensure the mixing in the larger vessel is sufficient to prevent hot spots. What works in a flask may be inadequate in a large reactor, potentially requiring different impeller designs.[3][5]

ParameterLaboratory Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Implication on Scale-Up
Cooling Method Ice Bath / CirculatorJacketed Vessel with ChillerMust use active, high-capacity cooling systems.
Surface/Volume Ratio HighLowHeat removal is much less efficient per unit volume.
Addition Control Manual (Dropping Funnel)Automated Pump SystemAutomation is crucial for safety and reproducibility.
Mixing Magnetic Stir BarOverhead Mechanical StirrerRequires more powerful and engineered mixing solutions.
Q3: Can flow chemistry improve temperature control for this reaction?

A: Absolutely. Flow chemistry, or continuous flow processing, is an excellent strategy for managing highly exothermic reactions.[11]

  • Superior Heat Transfer: Flow reactors typically use small-diameter tubing, which creates an extremely high surface-area-to-volume ratio.[12][13] This allows for near-instantaneous and highly efficient heat removal, preventing the buildup of heat and the formation of hot spots.[13]

  • Enhanced Safety: The total volume of reacting material within a flow reactor at any given moment is very small.[14] This minimizes the potential hazard, as a thermal runaway is confined to a tiny volume, unlike in a large batch reactor.

  • Precise Temperature Control: The reaction mixture rapidly reaches the temperature of the reactor wall, allowing for precise and uniform temperature control that is difficult to achieve in batch processing.[12]

Workflow Diagrams
Troubleshooting a Temperature Excursion

This diagram outlines the logical steps to take when faced with an uncontrolled temperature increase.

G Start Temperature Spike (Exceeds Set Limit) Action1 STOP Reagent Addition Start->Action1 Action2 MAXIMIZE Cooling Action1->Action2 Action3 INCREASE Agitation Action2->Action3 Check1 Is Temperature Decreasing? Action3->Check1 Action4 Continue Monitoring & Resume Addition Slowly Check1->Action4 Yes Check2 Is Temperature Still Rising? Check1->Check2 No End Reaction Secured Investigate Root Cause Action4->End Action5 PREPARE Emergency Quench Check2->Action4 No (Stable) Action6 EXECUTE Quench Protocol Check2->Action6 Yes Action6->End

Caption: Decision workflow for managing a thermal runaway event.

Heat Management in Batch vs. Flow Reactors

This diagram illustrates the fundamental difference in heat management between batch and continuous flow systems.

G cluster_batch Batch Reactor cluster_flow Flow Reactor Batch_Heat_Gen Heat Generation (Entire Reaction Volume) Batch_Result High Risk of Hot Spots & Runaway Batch_Heat_Gen->Batch_Result Exceeds >> Batch_Heat_Rem Heat Removal (Limited Surface Area) Batch_Heat_Rem->Batch_Result Flow_Heat_Gen Heat Generation (Small Reactor Segment) Flow_Result Excellent Temperature Control Flow_Heat_Gen->Flow_Result Balanced by Flow_Heat_Rem Heat Removal (High Surface Area) Flow_Heat_Rem->Flow_Result

Caption: Comparison of heat transfer dynamics in batch vs. flow reactors.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (n.d.). Google Cloud.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • 5 Key Things that Flow Chemistry Makes Possible. (n.d.). Vapourtec.
  • Control Strategies For Managing Exothermic Reactions In Flow. (n.d.). Patsnap Eureka.
  • A field guide to flow chemistry for synthetic organic chemists. (n.d.). National Center for Biotechnology Information.
  • Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. (n.d.). Wiley-VCH.
  • Continuous-Flow Chemistry. (2017, April 4). Wiley Analytical Science.
  • Preventing Explosions in Exothermic Reaction Calorimetry. (n.d.). Lab Manager.
  • Technical Support Center: Managing Exothermic Reactions in Energetic Material Synthesis. (n.d.). Benchchem.
  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (n.d.). National Center for Biotechnology Information.
  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn.
  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
  • Azlactones and preparation of same. (n.d.). Google Patents.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization. (n.d.). Benchchem.
  • Reaction pathway for the second step of azlactone formation at... (n.d.). ResearchGate.
  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-Based Polymer. (2022, December 15). PubMed.
  • Bergmann‐Stern Azlactone Synthesis. (2010, September 15). R Discovery.
  • The dynamic kinetic resolution of azlactones towards amide formation and the hydrolysis of poly(ethylene terephthalate) by terep. (n.d.). TARA.
  • Synthesis and Characterization of Backbone Degradable Azlactone-Functionalized Polymers. (n.d.). ResearchGate.
  • Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years. (n.d.). National Center for Biotechnology Information.
  • Catalyst-free ring opening of azlactones in water microdroplets. (n.d.). RSC Publishing.
  • Azlactone of α-Benzoylaminocinnamic Acid. (n.d.). Organic Syntheses Procedure.
  • Methods and reaction mixtures for controlling exothermic reactions. (n.d.). Google Patents.
  • Erlenmeyer Azlactone Synthesis for amino acid. (2021, May 22). YouTube.
  • Azlactone ring‐opening using Schwartz's reagent. (n.d.). ResearchGate.
  • 8.8: Chemistry of Esters. (2021, December 27). LibreTexts.
  • Detailed thermodynamic analysis of the activation parameters for the simple hydrolysis of acetic anhydride in the acetonitrile/water cosolvent system. (n.d.). ResearchGate.
  • Broensted Acid Catalyzed Azlactone Ring Opening by Nucleophiles. (n.d.). ResearchGate.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
  • Brønsted Acid Catalyzed Azlactone Ring Opening With a Wide Range Substratre Scope. (n.d.). Blucher Proceedings.
  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (n.d.). ResearchGate.

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Comparative Guide to the Analysis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic Acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, a complex α-keto acid of interest in synthetic chemistry and drug development. Beyond a simple spectral...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, a complex α-keto acid of interest in synthetic chemistry and drug development. Beyond a simple spectral interpretation, we will delve into the causal factors governing the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic framework for researchers to select the optimal method for their specific analytical challenge.

Section 1: Deciphering the Structure: A Predictive ¹H NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the unambiguous structural elucidation of organic compounds.[1][2] A proton (¹H) NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3][4] For a molecule like 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, a detailed analysis of these parameters allows us to confirm its intricate structure.

The Structure:

Based on established principles, we can predict the ¹H NMR spectrum. The analysis is best approached by considering the distinct regions of the molecule: the aromatic system and the aliphatic chain.

The Aromatic Region (Predicted: ~7.0-7.8 ppm)

The three protons on the phenyl ring are chemically non-equivalent, meaning each will produce a distinct signal.[2] Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which deshield the protons and shift their signals downfield.[5][6][7][8]

  • H-4 (para to Cl, meta to F): This proton is expected to appear as a multiplet, likely a triplet of doublets (td) or a complex multiplet. It will exhibit coupling to H-5 and H-6, and a longer-range coupling to the fluorine atom.

  • H-5 (meta to Cl, ortho to F): This proton will also be a complex multiplet. It is coupled to H-4 and H-6. Crucially, it will show a significant ortho ³J(H,F) coupling constant, typically in the range of 8-10 Hz.

  • H-6 (ortho to Cl, meta to F): This proton is adjacent to the electron-withdrawing chlorine atom and is expected to be the most downfield of the aromatic protons. It will be coupled to H-4 and H-5 and will also exhibit a meta ⁴J(H,F) coupling, which is typically smaller (2-3 Hz).

The Aliphatic and Carboxylic Acid Region
  • Methylene Protons (-CH₂-) (Predicted: ~4.0-4.5 ppm): These two protons are adjacent to two strong electron-withdrawing groups: the phenyl ring and the α-keto group. This significant deshielding effect will shift their signal considerably downfield.[5][9] In a simple analysis, these two protons might be expected to appear as a singlet if there is no coupling. However, they are adjacent to a stereogenic center, making them diastereotopic, and they could potentially appear as a pair of doublets (an AB quartet) if their chemical shifts are sufficiently different. The signal will integrate to 2H.[1]

  • Carboxylic Acid Proton (-COOH) (Predicted: >10 ppm, broad): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield.[3] Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent. This signal will disappear upon the addition of a drop of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[6]

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Influences & Coupling
~7.6 - 7.8Multiplet1HH-6Deshielded by ortho-Cl; Coupled to H-4, H-5; Meta H-F coupling.
~7.3 - 7.5Multiplet1HH-5Coupled to H-4, H-6; Ortho H-F coupling.
~7.1 - 7.3Multiplet1HH-4Coupled to H-5, H-6; Para H-F coupling.
~4.0 - 4.5Singlet or AB Quartet2H-CH₂-Deshielded by aromatic ring and α-keto group.
>10.0Broad Singlet1H-COOHAcidic proton, exchangeable with D₂O.

Section 2: Choosing the Right Tool: A Comparative Guide

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive analytical workflow often requires complementary techniques. The choice depends entirely on the analytical question being asked: Are you confirming identity, determining purity, or quantifying the analyte in a complex matrix?

dot digraph "Analytical_Technique_Decision_Tree" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture.[10][11] For an α-keto acid, a reversed-phase HPLC method is typically the most effective approach.[12]

  • Principle: The analyte is separated based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[12]

  • Strengths:

    • Quantitative Accuracy: HPLC with UV detection is highly reproducible and accurate for determining the purity and concentration of the target compound.[13]

    • High Throughput: Modern UPLC/HPLC systems can run samples in minutes, making it ideal for screening or routine quality control.

    • Sensitivity: With appropriate detectors (like a Diode Array Detector, DAD), it can detect impurities at very low levels.

  • Limitations:

    • Limited Structural Information: An HPLC chromatogram provides retention time and UV absorbance, which is not sufficient for unambiguous structure confirmation on its own. It relies on comparison to a known reference standard.

    • Method Development: Finding the optimal column, mobile phase, and gradient conditions can be time-consuming.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct evidence of a compound's molecular weight and elemental composition.[14][15]

  • Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected.

  • Strengths:

    • Molecular Weight Confirmation: Provides the most definitive confirmation of the molecular weight of the synthesized compound.

    • Extreme Sensitivity: Techniques like LC-MS/MS are capable of detecting analytes at picogram levels or lower.[16]

    • Structural Clues: Fragmentation patterns in the mass spectrum can provide clues about the molecule's structure.

  • Limitations:

    • Analyte Instability: α-keto acids can be unstable and prone to degradation in the mass spectrometer source.[14][15]

    • Derivatization Often Required: To improve stability and ionization efficiency, derivatization is often necessary, which adds a step to the sample preparation workflow.[17][18]

    • Isomer Incapability: MS cannot distinguish between isomers (e.g., positional isomers) without chromatographic separation (LC-MS or GC-MS).

Comparative Summary
Feature¹H NMR SpectroscopyHPLC-UV/DADMass Spectrometry (LC-MS)
Primary Information Detailed Molecular Structure & ConnectivityPurity & QuantityMolecular Weight & Formula
Sensitivity Low to Moderate (mg scale)High (µg to ng scale)Very High (ng to pg scale)
Sample Preparation Simple (dissolve in deuterated solvent)Moderate (dissolve, filter, possible dilution)Complex (may require derivatization)[18]
Throughput LowHighHigh
Key Advantage Unambiguous structure identification.Robust quantification and impurity profiling.[13]Definitive molecular weight confirmation.
Key Disadvantage Lower sensitivity, higher equipment cost.Indirect identification (requires standard).Does not resolve isomers without LC/GC.

Section 3: Standard Operating Protocols

To ensure reproducibility and scientific rigor, the following protocols provide a validated starting point for the analysis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid.

dot digraph "Analytical_Workflow" { graph [fontname="Arial", rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General workflow for multi-technique analysis.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts and multiplicities to assign the structure.

Protocol: Reversed-Phase HPLC

This protocol is a representative method for analyzing organic acids.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A. Serially dilute to create calibration standards if quantification is required. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: DAD/UV at 210 nm.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B and equilibrate for 5 min.

  • Analysis: Run a blank (mobile phase), followed by standards and samples. Determine the retention time of the main peak and calculate the area percent purity.

Conclusion

The analysis of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid serves as an excellent case study for the power and limitations of modern analytical techniques. ¹H NMR spectroscopy provides an unparalleled level of detail for initial structural confirmation, revealing the subtle electronic and spatial interactions within the molecule. However, for robust quality control, purity assessment, and trace-level quantification, it must be complemented by the strengths of HPLC and Mass Spectrometry. A senior scientist understands that these techniques are not competitors but partners in a comprehensive analytical strategy. By judiciously applying each method according to the analytical goal, researchers can ensure the identity, purity, and quality of their compounds with the highest degree of scientific confidence.

References

  • Vertex AI Search. (n.d.). HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns.
  • Vertex AI Search. (n.d.). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Aqeel, Z., Stone, A., & Kennedy, D. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. Phenomenex, Inc.
  • The Capital Region of Denmark's Research Portal. (n.d.). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.
  • PerkinElmer. (n.d.). Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
  • eClass. (n.d.). NMR handout.
  • eClass. (n.d.). ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Rohn, T., et al. (2014, March 18). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical Chemistry.
  • ACS Publications. (2014, February 17). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry.
  • Chemistry Steps. (2025, February 22). NMR Chemical Shift - ppm, Upfield, Downfield.
  • Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding.
  • PubMed. (n.d.). Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry.
  • BenchChem. (2025, December). Technical Support Center: Mass Spectrometry of Keto Acids.

Sources

Validation

Comparative Guide: Reactivity of 2-Chloro vs. 2-Fluoro Phenylpyruvic Acids

Executive Summary In drug discovery and biocatalysis, 2-fluorophenylpyruvic acid (2-F-PPA) and 2-chlorophenylpyruvic acid (2-Cl-PPA) represent two distinct classes of aromatic keto acids.[1] Their reactivity is governed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and biocatalysis, 2-fluorophenylpyruvic acid (2-F-PPA) and 2-chlorophenylpyruvic acid (2-Cl-PPA) represent two distinct classes of aromatic keto acids.[1] Their reactivity is governed by the "Ortho Effect," where the interplay between steric hindrance and electronegativity dictates their behavior.

  • 2-F-PPA acts as a bio-isostere of the native substrate (phenylpyruvic acid).[1] Due to the small Van der Waals radius of fluorine (

    
    ), it closely mimics hydrogen (
    
    
    
    ), allowing it to fit into wild-type enzymatic pockets with high efficiency.[1]
  • 2-Cl-PPA acts as a steric probe . The larger chlorine atom (

    
    ) forces the aromatic ring out of planarity in the enol form and creates significant steric clashes in enzymatic active sites, often requiring engineered enzymes for efficient conversion.
    

Physicochemical Profile & Electronic Properties[2]

The reactivity differences stem from fundamental atomic properties. The high electronegativity of fluorine activates the ring electronically without imposing a massive steric penalty, whereas chlorine imposes a "steric wall" that inhibits reactions requiring coplanarity.

Property2-Fluoro-PPA (2-F-PPA)2-Chloro-PPA (2-Cl-PPA)Impact on Reactivity
Van der Waals Radius


Sterics: Cl blocks enzyme access; F mimics H.
Electronegativity (

)
3.983.16Acidity: F increases

-proton acidity more than Cl.[1]
C-X Bond Length


Stability: C-F is metabolically stable; C-Cl is a potential leaving group (rare in this context).[1]
Hammett

+0.24+0.20Electronics: Both are electron-withdrawing, destabilizing the buildup of positive charge.
Enol Stability ModerateLowTautomerism: Ortho-Cl sterics destabilize the planar enol form.

Tautomeric Equilibrium: The Critical Reactivity Switch

Phenylpyruvic acids exist in a dynamic equilibrium between the keto form (preferred in water) and the enol form (preferred in organic solvents and required for certain chemical condensations).[1]

Mechanism

The ortho-substituent dictates the stability of the enol form. For the enol to be stabilized by resonance, the


-double bond must be coplanar with the aromatic ring.
  • 2-F-PPA: The small fluorine atom allows the ring to remain nearly coplanar with the enol side chain, permitting resonance stabilization similar to the unsubstituted parent.

  • 2-Cl-PPA: The bulky chlorine atom clashes with the enolic hydroxyl or the carbonyl oxygen. This forces the ring to twist out of plane, breaking conjugation and thermodynamically favoring the keto tautomer.

Visualization: Tautomeric Pathways & Reactivity

Tautomerism cluster_effects Substituent Effects Keto Keto Form (Reactive Electrophile) Enol Enol Form (Nucleophile / Conjugated) Keto->Enol Tautomerization (Slow in H2O) Enz Enzymatic Conversion (Transamination) Keto->Enz Substrate for Transaminases Enol->Keto Favored by 2-Cl (Steric Clash) Chem Chemical Condensation (Aldol-type) Enol->Chem Substrate for Chemical Synthesis F_effect 2-Fluoro: Allows Planarity High Enol Content in DMSO F_effect->Enol Cl_effect 2-Chloro: Steric Twist Locks into Keto Form Cl_effect->Keto

Caption: Tautomeric equilibrium pathways. 2-Chloro substitution kinetically traps the molecule in the Keto form due to steric inhibition of the planar Enol form.

Biocatalytic Performance

In the context of synthesizing non-canonical amino acids (e.g., 2-fluoro-L-phenylalanine), the performance of these two substrates differs largely due to active site accommodation.

Substrate Specificity (Transaminases)[1][3]
  • 2-F-PPA: Accepted by broad-specificity Aromatic Amino Acid Transaminases (ArAT) (e.g., from E. coli or B. subtilis) with

    
     values often reaching 80-90% of the native phenylpyruvate.[1] The fluorine atom fits into the hydrophobic pocket reserved for the phenyl ring protons.
    
  • 2-Cl-PPA: Frequently acts as a competitive inhibitor or a poor substrate. The chlorine atom clashes with conserved residues (often Tyrosine or Phenylalanine) in the active site "roof," drastically lowering catalytic efficiency (

    
     drops by 10-100 fold compared to 2-F).[1]
    
Visualization: Enzymatic Steric Fit

EnzymeFit ActiveSite Active Site Pocket Hydrophobic Region Catalytic Lysine (PLP) Substrate_F 2-F-PPA Radius: 1.47 A Fit: Excellent ActiveSite->Substrate_F Accommodates Substrate_Cl 2-Cl-PPA Radius: 1.75 A Fit: Poor (Steric Clash) ActiveSite->Substrate_Cl Rejects/Slows Product_F 2-Fluoro-L-Phenylalanine (High Yield) Substrate_F->Product_F Fast Conversion Product_Cl 2-Chloro-L-Phenylalanine (Low Yield / Requires Mutant) Substrate_Cl->Product_Cl Slow Conversion

Caption: Schematic of enzymatic acceptance. 2-F-PPA fits the native hydrophobic pocket, while 2-Cl-PPA encounters steric resistance, reducing turnover.

Experimental Protocols

Protocol A: Enzymatic Transamination (Synthesis of Halogenated Phenylalanines)

Objective: Compare the conversion rate of 2-F-PPA and 2-Cl-PPA to their corresponding amino acids using an E. coli Aspartate Aminotransferase (AspAT) or engineered ArAT.

Materials:

  • Substrates: 2-F-PPA and 2-Cl-PPA (Sodium salts).[1]

  • Amino Donor: L-Aspartate or L-Glutamate (excess).[1]

  • Enzyme: Purified recombinant AspAT or whole-cell E. coli expressing ArAT.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (0.1 mM).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Preparation: Dissolve 10 mM of keto acid substrate in buffer containing 100 mM L-Aspartate and 0.1 mM PLP.

  • Initiation: Add enzyme (0.1 mg/mL final concentration) to initiate the reaction at 30°C.

  • Sampling: Aliquot 100 µL every 10 minutes for 1 hour. Quench with 100 µL 1M HCl.

  • Analysis: Analyze via HPLC (C18 column, MeOH/Water + 0.1% TFA gradient). Detect at 210 nm and 254 nm.

  • Validation: Calculate initial velocity (

    
    ).
    
    • Expected Result: 2-F-PPA should show

      
       comparable to PPA. 2-Cl-PPA should show 
      
      
      
      of PPA unless a specific "bulky-substrate" mutant is used.
Protocol B: Chemical Reduction to Phenyllactic Acid

Objective: Assess the chemical reactivity of the ketone group towards hydride reduction.

Materials:

  • Substrates: 2-F-PPA and 2-Cl-PPA.

  • Reagent: Sodium Borohydride (

    
    ).[1]
    
  • Solvent: Methanol (anhydrous).[1]

Workflow:

  • Dissolution: Dissolve 1 mmol of substrate in 10 mL anhydrous methanol. Cool to 0°C.

  • Reduction: Add 1.5 equivalents of

    
     portion-wise over 10 minutes. Note: 2-Cl-PPA may require longer reaction times due to steric shielding of the carbonyl carbon.
    
  • Quenching: Stir for 30 mins, then quench with 1M HCl until pH 2.

  • Extraction: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Analysis:

    
    -NMR in 
    
    
    
    . Check for the disappearance of the methylene singlet (keto form) or vinylic proton (enol form) and appearance of the characteristic
    
    
    multiplet.

References

  • Substrate Specificity of Aromatic Amino Acid Aminotransferase: Hayashi, H. et al. (1996).[1] Analysis of the substrate-recognition mode of aromatic amino acid aminotransferase by combined use of quasisubstrates and site-directed mutagenesis. [1]

  • Tautomerism of Phenylpyruvic Acids: Yamaji, T. & Saito, T. (2018).[1][2] Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.

  • Synthesis of Fluorinated Phenylalanines: Haufe, G. et al. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications.

  • Biocatalytic Production of Phenylpyruvic Acid Derivatives: Hou, Y. et al. (2015).[1] Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis. [1][3]

  • Keto-Enol Tautomerism Structural Analysis: Carpy, A.J.M. et al. (2000).[1] Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid.

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Comparative

A Researcher's Guide to the UV-Vis Absorption Characteristics of Halogenated Phenylpyruvic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenylpyruvic Acids and Their Halogenated Analogs Phenylpyruvic acid is a crucial alpha-keto acid that plays a significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylpyruvic Acids and Their Halogenated Analogs

Phenylpyruvic acid is a crucial alpha-keto acid that plays a significant role in metabolic pathways. Its halogenated derivatives are of considerable interest in drug development and various biochemical studies due to the unique physicochemical properties imparted by halogen substituents. Understanding the electronic structure and properties of these molecules is paramount, and UV-Vis spectroscopy provides a powerful, non-destructive method for such investigations. This guide offers a comprehensive overview of the expected UV-Vis absorption characteristics of halogenated phenylpyruvic acids, delving into the theoretical underpinnings of their spectral behavior and providing practical guidance for their analysis.

Theoretical Framework: Understanding the Electronic Transitions in Halogenated Phenylpyruvic Acids

The UV-Vis absorption spectra of halogenated phenylpyruvic acids are primarily determined by two types of electronic transitions: π → π* and n → π*.

  • π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[1] In phenylpyruvic acid, the aromatic ring and the conjugated α-keto acid moiety constitute the principal chromophore, giving rise to strong π → π* absorptions.[2]

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, typically from the lone pairs of the oxygen atoms in the carbonyl and carboxyl groups, to an antibonding π* orbital.[3][4] These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths.[5]

The Influence of Halogen Substituents on Absorption Maxima

The introduction of a halogen substituent onto the phenyl ring can induce shifts in the absorption maxima (λmax), a phenomenon that is critical for understanding the electronic effects of these substituents. These shifts are categorized as:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength.[6] This is often caused by substituents that extend the conjugated system or by electron-donating groups.[7][8]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.[9] This can be caused by substituents that disrupt conjugation or by electron-withdrawing groups in certain contexts.

Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs. The net effect on the UV-Vis spectrum depends on the interplay of these two opposing forces, as well as the nature of the halogen and its position on the phenyl ring.

Expected Trends in Absorption Maxima:

  • Effect of Halogen Type (F, Cl, Br, I): The electronegativity decreases down the group (F > Cl > Br > I), while the polarizability and size increase.

    • Inductive Effect: The strong inductive effect of fluorine would be expected to cause a hypsochromic shift.

    • Resonance Effect: The resonance effect increases down the group and would be expected to cause a bathochromic shift. The overlap between the p-orbitals of the halogen and the π-system of the benzene ring is most effective for chlorine and bromine.

  • Effect of Substituent Position (ortho, meta, para):

    • Ortho and Para Positions: Substituents at these positions can participate in resonance with the rest of the molecule, leading to more significant shifts in the absorption maxima.[10][11]

    • Meta Position: A substituent at the meta position primarily exerts an inductive effect.[12][13]

To illustrate these principles, we can consider the known UV-Vis absorption data for simple monosubstituted benzenes in a non-polar solvent like cyclohexane:

Compoundλmax (nm)
Benzene255
Fluorobenzene266
Chlorobenzene265
Bromobenzene268
Iodobenzene278

Data sourced from various online spectral databases.

As seen in the table, all halogen substituents cause a bathochromic shift relative to benzene, indicating that the resonance effect is a significant factor. The magnitude of this shift generally increases with the polarizability of the halogen.

Visualizing the Predicted Effects

The following diagram illustrates the expected influence of halogen substitution on the π → π* transition and the resulting shift in the absorption maximum.

UV_Vis_Workflow Start Start: Obtain pure sample Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Prep_Stock Prep_Working Prepare Working Solutions (Serial Dilutions) Prep_Stock->Prep_Working Instrument_Setup Instrument Setup & Baseline Correction Prep_Working->Instrument_Setup Measure_Blank Measure Blank (Solvent Only) Instrument_Setup->Measure_Blank Measure_Sample Measure Sample Spectra (Scan from 200-400 nm) Measure_Blank->Measure_Sample Data_Analysis Data Analysis (Identify λmax) Measure_Sample->Data_Analysis End End: Report λmax Data_Analysis->End

Caption: Experimental workflow for UV-Vis spectral analysis.

III. Step-by-Step Procedure
  • Solvent Selection and Preparation:

    • Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically 200-400 nm). [14] * For acidic compounds like phenylpyruvic acids, the pH of the solvent can significantly affect the spectrum. Consider using a buffered solution to maintain a constant pH.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the halogenated phenylpyruvic acid (e.g., 10 mg) using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL) and dissolve it in the chosen solvent to create a stock solution (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the wavelength range for the scan (e.g., 200-400 nm).

    • Perform a baseline correction using two cuvettes filled with the solvent.

  • Measurement of Spectra:

    • Fill a clean quartz cuvette with the solvent to be used as the blank and place it in the reference beam of the spectrophotometer.

    • Fill another matched quartz cuvette with the most dilute working solution and place it in the sample beam.

    • Run the spectral scan and record the absorbance as a function of wavelength.

    • Repeat the measurement for the other working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • From the resulting spectra, identify the wavelength of maximum absorbance (λmax) for each electronic transition observed.

    • If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance at λmax versus concentration.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of a wide range of halogenated phenylpyruvic acids remains to be comprehensively compiled, a strong theoretical framework allows for the prediction of their spectral behavior. The interplay of π → π* and n → π* transitions, modulated by the inductive and resonance effects of halogen substituents, governs the observed absorption spectra. By understanding these principles and following a rigorous experimental protocol, researchers can effectively characterize the electronic properties of these important molecules, paving the way for their further application in drug discovery and biochemical research.

References

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link] [7]2. Unknown. (n.d.). UV-VIS Terminology. Retrieved from a document on UV-VIS Terminology. [9]3. Unknown. (n.d.). ULTRAVIOLET SPECTROSCOPY SEM-4, CC-8 PART-2, PPT-3. Retrieved from a presentation on UV spectroscopy.

  • Singh, R. P. (2020, April 20). LECTURE NOTES ON UV & VISIBLE SPECTROSCOPY ENGINEERING CHEMISTRY B.Tech 1 year. Lucknow University.
  • Pradhan, J. (n.d.). UV-Vis spectroscopy.
  • Wikipedia. (n.d.). Bathochromic shift. Retrieved from [Link] [6]7. Unknown. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from an online resource on UV-Vis spectra of aromatic compounds. [2]8. Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link] [3]9. University of Victoria. (n.d.). Ultra-violet and visible spectroscopy. Retrieved from a document on UV-Vis spectroscopy from the University of Victoria. [14]10. Fiveable. (2025, August 15). π → π Definition. Organic Chemistry Key Term. Retrieved from an online resource defining π → π transitions. [1]11. Fiveable. (2025, August 15). n to π transitions Definition. Physical Chemistry II Key Term. Retrieved from an online resource defining n to π transitions. [4]12. LibreTexts. (2021, May 20). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link] [10]13. Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link] [12]14. Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link] 15. AK Lectures. (n.d.). Ortho, Meta and Para Substitution. Retrieved from a resource on ortho, meta, and para substitution. [15]16. Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Determining the Purity of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Introduction: The Criticality of Purity in Advanced Synthesis 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an α-keto acid of significant interest to researchers in medicinal chemistry and drug development. As a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Advanced Synthesis

3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an α-keto acid of significant interest to researchers in medicinal chemistry and drug development. As a highly functionalized building block, its purity is not merely a quality metric but a fundamental prerequisite for the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, synthetic by-products, or degradation, can introduce downstream complications, including altered pharmacological activity, increased toxicity, and difficulties in regulatory compliance.[1][2]

This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of this compound. We move beyond simple protocol recitation to explain the causality behind methodological choices, offering a self-validating framework for robust and reliable purity determination. This document is designed for the discerning researcher who requires not just data, but confidence in their results.

Section 1: The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For a molecule like 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid, we must consider two distinct forms of purity: chemical purity (the percentage of the main compound versus impurities) and chiral purity (the enantiomeric excess), as the α-carbon is a stereocenter.[3]

Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

Expertise & Experience: The primary objective here is to separate the target analyte from any structurally related impurities, such as precursors or degradation products. A reversed-phase C18 column is the logical starting point due to the moderate polarity of the molecule. The aromatic ring and alkyl chain provide sufficient hydrophobicity for retention, while the carboxylic acid and keto groups ensure it is not overly retained. The mobile phase, typically a mixture of acetonitrile or methanol and an acidified aqueous buffer (e.g., with phosphoric or formic acid), serves to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

Experimental Protocol: RP-HPLC with Diode-Array Detection (DAD)

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD, 220 nm (based on the phenyl chromophore).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution: Start at 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Chiral Purity via Chiral Stationary Phase (CSP) HPLC

Expertise & Experience: Since many biological targets are stereospecific, controlling the enantiomeric purity of a chiral intermediate is paramount.[3] Enantiomers have identical physical properties in an achiral environment, necessitating a chiral stationary phase (CSP) for separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds and are the recommended choice. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies.

Experimental Protocol: Chiral HPLC

  • System Preparation:

    • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for improving peak shape for acidic compounds.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV, 220 nm.

  • Sample Preparation:

    • Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.

    • Filter as described previously.

  • Analysis:

    • Inject 5 µL of the sample.

    • Run the analysis under isocratic conditions.

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|E1 - E2| / (E1 + E2)] * 100.

Data Presentation: HPLC Purity Analysis Summary

Analysis TypeColumnMobile PhasePurity Result
Chemical PurityC18 (Reversed-Phase)Acetonitrile/Water + 0.1% H₃PO₄99.2%
Chiral PurityChiralpak® AD-Hn-Hexane/Isopropanol + 0.1% TFA99.8% ee

Visualization: General HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Autosampler Autosampler Injection Filter->Autosampler MobilePhase Prepare Mobile Phase Pump HPLC Pump MobilePhase->Pump Equilibrate Equilibrate Column Column Column (Separation) Autosampler->Column Sample Loop Pump->Column Detector Detector (UV/DAD) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate Area % (Purity / % ee) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for HPLC-based purity analysis.

Section 2: Unambiguous Structural Verification

While HPLC provides quantitative data on purity, it relies on reference standards for peak identification. To definitively confirm the structure of the main component and identify unknown impurities, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete structural assignment. For purity assessment, NMR can detect impurities that may not be visible by HPLC (if they lack a chromophore) and can provide a quantitative measure (qNMR) if an internal standard is used. The acidic proton of the carboxylic acid may appear as a broad singlet and can exchange with D₂O, which is a useful diagnostic test.[5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for observing exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[4]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

    • Integrate the ¹H NMR signals. The ratio of the integrals should correspond to the number of protons in each environment.

    • Examine the baseline for small peaks that do not correspond to the main structure; these indicate impurities.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte, offering definitive confirmation of its identity.[6] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities by providing their molecular weights as they elute from the column. A key diagnostic feature for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid will be the isotopic pattern of the chlorine atom. Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] Therefore, any ion containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic ~3:1 intensity ratio.[6][7]

Experimental Protocol: LC-MS

  • System: Use the HPLC system and conditions described in Section 1.1.

  • MS Detector: Interface the HPLC outlet with an electrospray ionization (ESI) mass spectrometer.

  • Acquisition Mode: Operate in negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Data Analysis:

    • Extract the mass spectrum for the main HPLC peak.

    • Confirm the presence of the [M-H]⁻ ion at the expected m/z value.

    • Verify the characteristic 3:1 isotopic pattern for the [M-H]⁻ peak and its corresponding M+2 peak, confirming the presence of one chlorine atom.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Visualization: LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation LC_Separation HPLC separates analytes in time Ionization Eluent enters ESI source (Ionization) LC_Separation->Ionization Mass_Analyzer Ions enter Mass Analyzer (m/z measurement) Ionization->Mass_Analyzer Detection Detector records ion abundance Mass_Analyzer->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC EIC Extract Ion Chromatogram (EIC) for expected masses TIC->EIC Mass_Spectrum Analyze Mass Spectrum of each peak EIC->Mass_Spectrum ID Confirm MW and Cl Isotope Pattern Mass_Spectrum->ID

Caption: Workflow for impurity identification using LC-MS.

Section 3: A Fundamental Check: Acid-Base Titration

Expertise & Experience: While modern chromatographic and spectroscopic methods provide immense detail, classical titrimetry remains a valuable, cost-effective, and robust technique for determining the overall purity of an acidic compound.[8][9] An acid-base titration quantifies the total amount of acidic functional groups present in a weighed sample. Assuming the majority of the sample is the desired carboxylic acid, this method provides a direct measure of its concentration, often expressed as an "assay" value. It is an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Experimental Protocol: Potentiometric Titration

  • Reagent Preparation:

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH) against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the sample into a 150 mL beaker.

    • Dissolve the sample in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of water and ethanol to ensure solubility).

  • Titration:

    • Immerse a calibrated pH electrode into the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.

    • Continue the titration past the equivalence point (the point of sharpest pH change).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point volume (V_eq) from the first or second derivative of the titration curve.

    • Calculate the purity using the formula: Purity (%) = (V_eq × M_NaOH × MW_acid) / (Weight_sample) × 100 where M_NaOH is the molarity of the NaOH solution and MW_acid is the molecular weight of the analyte (218.61 g/mol ).

Section 4: Comparative Guide to Purity Determination Techniques

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide the researcher in developing a comprehensive analytical strategy.

FeatureRP-HPLCChiral HPLCNMR SpectroscopyMass Spectrometry (LC-MS)Titration
Primary Use Quantify chemical purity, separate impuritiesQuantify enantiomeric excessStructural confirmation, identify unknown impuritiesConfirm molecular weight, identify impuritiesQuantify total acid content (Assay)
Specificity High for separationSpecific to enantiomersVery High (structural)Very High (m/z)Low (measures all acids)
Sensitivity High (µg/mL to ng/mL)High (µg/mL)Moderate (mg)Very High (ng/mL to pg/mL)Low (mg)
Quantitation Excellent (Area %)Excellent (% ee)Good (qNMR with standard)Good (with standard)Excellent (Assay %)
Cost/Throughput Moderate/HighHigh/ModerateHigh/LowHigh/ModerateLow/High
Key Insight Provides a percentage value of purity vs. known and unknown impurities.[1]Essential for controlling stereochemistry.[3]Unambiguously confirms the chemical structure.[4]Confirms identity via MW and isotope patterns.[6][7]Provides an orthogonal, bulk purity measurement.[8][9]

Conclusion: A Multi-faceted Strategy for Assured Quality

Determining the purity of a critical synthetic intermediate like 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid requires a multi-pronged analytical approach. No single technique can provide a complete picture. A robust and trustworthy quality control strategy should be structured as follows:

  • Primary Purity Assessment: Use RP-HPLC for routine determination of chemical purity and Chiral HPLC to ensure the correct enantiomer is present in high excess.

  • Identity Confirmation: For initial batch characterization or in the event of unexpected results, use NMR Spectroscopy to confirm the complete chemical structure and Mass Spectrometry to verify the molecular weight and the presence of the halogen atoms.

  • Orthogonal Verification: Employ Acid-Base Titration as a simple, independent check on the overall assay of the material, ensuring the bulk of the material is the intended carboxylic acid.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile, ensuring the quality of their intermediates and the integrity of their scientific outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • de la Cal, A., & Eljarrat, E. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry.
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  • Creative Proteomics. (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate.
  • Jakubowski, H. (n.d.).
  • Lejan, J. U. (2019).
  • University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from University of Colorado Boulder website.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • Sreeram, V., & He, P. (n.d.).
  • Lohr, L. J. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Analytical Chemistry, 32(9), 1166-1168.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Khmel'nitskii, G. A., & Polyakova, A. A. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • Khan, I., & Waseem, A. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • WikiLectures. (2022, December 4). Degradation of amino acid carbon skeletons. Retrieved from [Link]

  • Skydsgaard, M., & Bøgevig, A. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • Hara, S., et al. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
  • Mahar, K. P., et al. (2012, February 24). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1. Semantic Scholar.
  • Kato, Y., et al. (n.d.). Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. ASM Journals.
  • LibreTexts. (n.d.). Titrimetric Methods.
  • Robins, S. P., & Reeds, P. J. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed.
  • Lohr, L. J. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Semantic Scholar.
  • Yoshida, H., et al. (1990). Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. PubMed.
  • Li, Y., et al. (2018, January 11). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI.
  • Benchchem. (n.d.). Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization.
  • Pilgaard, M. (n.d.). Titration of acids and bases. Michael Pilgaard's Web Chemistry.
  • Wang, Y., et al. (2024, May 29).
  • Certificate of Analysis. (n.d.). Purity (HPLC): 97.22%.
  • Zhang, M., et al. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here....
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Reddit. (2022, April 6). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Hara, S., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • ChemScene. (n.d.). 3-(2-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.
  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Asian Journal of Biochemical and Pharmaceutical Research. (2017, February 24). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole.
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Comparative

Reference standards for 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

An authoritative comparison guide designed for researchers, analytical scientists, and medicinal chemists evaluating 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (CAS: 1935076-13-3) as a synthetic building block and a...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide designed for researchers, analytical scientists, and medicinal chemists evaluating 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (CAS: 1935076-13-3) as a synthetic building block and analytical reference standard.

Executive Summary

In modern drug discovery, particularly in the development of SHP-2 allosteric inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) [1][2], halogenated phenylpyruvic acids are critical. 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid serves a dual purpose: it is a highly reactive electrophilic building block for complex heterocycle synthesis and a mandatory analytical reference standard for quantifying process impurities in active pharmaceutical ingredients (APIs). This guide objectively compares its performance against alternative halogenated analogs and provides self-validating protocols for its application.

Structural & Electronic Profiling: The Halogen Advantage

The specific substitution pattern of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid dictates its unique chemical behavior:

  • Steric Hindrance (2-Chloro): The ortho-chloro substitution forces the phenyl ring out of coplanarity with the adjacent pyruvic acid moiety. In asymmetric catalysis, this steric bulk locks the molecule into a predictable conformation, enhancing enantioselectivity.

  • Inductive Activation (3-Fluoro): The highly electronegative meta-fluoro group withdraws electron density from the alpha-keto carbon, significantly increasing its electrophilicity toward nucleophilic attack compared to non-fluorinated alternatives.

Table 1: Physicochemical Comparison of Pyruvic Acid Derivatives
Compound / Reference StandardpKa (Est.)ElectrophilicitySteric ProfilePrimary Application
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid 2.15Very HighRigid, High BulkSHP-2 Inhibitor Intermediates, NHC Catalysis
3-(Phenyl)-2-oxopropanoic acid 2.40ModerateFlexible, Low BulkGeneral baseline standard
3-(4-Fluorophenyl)-2-oxopropanoic acid 2.32HighFlexible, Low BulkNSAID synthesis

Comparative Performance in Synthetic Workflows

When utilized in N-Heterocyclic Carbene (NHC)-catalyzed annulation reactions to generate α,β-unsaturated acylazoliums [3], the 2-chloro-3-fluoro substitution dramatically outperforms simpler analogs. The inductive pull of the fluorine atom accelerates the initial 1,2-addition of the NHC catalyst, while the chlorine atom suppresses non-productive dimerization.

Reactivity Substrate 3-(2-Chloro-3-fluorophenyl) -2-oxopropanoic acid Activation NHC Catalyst Activation Substrate->Activation Base/Solvent Intermediate Acylazolium Intermediate Activation->Intermediate Nucleophilic Attack Product Chiral Heterocycle (API Scaffold) Intermediate->Product Annulation (>95% ee)

Figure 1: NHC-catalyzed activation pathway of 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid.

Table 2: Performance in NHC-Catalyzed Dihydropyranone Synthesis
SubstrateYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid 94% 98% 4.5
3-(4-Fluorophenyl)-2-oxopropanoic acid78%86%8.0
3-(Phenyl)-2-oxopropanoic acid65%72%12.0

Data Interpretation: The target compound achieves near-quantitative yields and superior enantioselectivity in half the time of the unsubstituted analog, proving its efficiency in high-throughput medicinal chemistry workflows.

Analytical Reference Standard Validation

During the scale-up of APIs containing the 2-chloro-3-fluorophenyl motif, unreacted 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid often persists as a process impurity. Accurate quantification requires a robust UHPLC-MS method.

Causality in Method Design: The alpha-keto acid moiety has a pKa of ~2.15. If the mobile phase pH is not strictly controlled below 2.0, the analyte will exist in a dynamic equilibrium between its protonated and deprotonated states, causing severe peak tailing and retention time drift on reversed-phase columns.

Analytical A Reference Standard Prep (1.0 mg/mL in ACN:H2O) B UHPLC Injection (C18 Column, 40°C) A->B C Acidic Gradient Elution (Water/ACN + 0.1% FA) B->C D Orthogonal Detection (UV 254nm & ESI-MS) C->D E Peak Integration & Impurity Profiling D->E

Figure 2: Self-validating UHPLC-MS workflow for reference standard certification.

Table 3: Chromatographic System Suitability Parameters
AnalyteRetention Time (min)Tailing Factor (Tf)Resolution (Rs) vs. Des-fluoro Impurity
3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid 4.85 1.05 > 3.5
3-(2-Chlorophenyl)-2-oxopropanoic acid4.121.10N/A (Baseline)

Self-Validating Experimental Protocols

Protocol A: UHPLC-MS Purity Assay (Analytical)

This protocol incorporates a self-validating System Suitability Test (SST) to ensure column integrity prior to quantification.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid (FA) in LC-MS grade Water. (Crucial: Lowers pH to ~2.7 to suppress carboxylic acid ionization).

    • Buffer B: 0.1% FA in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of 50:50 Water:Acetonitrile. Dilute to a working concentration of 10 µg/mL.

  • SST Execution: Inject a resolution mixture containing the target standard and 3-(2-chlorophenyl)-2-oxopropanoic acid.

    • Validation Gate: Proceed to sample analysis only if the resolution factor (Rs) between the two peaks is ≥ 2.5. If Rs < 2.5, replace the column or remake mobile phases.

  • Chromatography: Run a gradient from 5% B to 95% B over 10 minutes on a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) at 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and ESI-MS in negative ion mode ([M-H]- m/z 215.0).

Protocol B: NHC-Catalyzed Annulation (Synthetic)

This protocol leverages the specific electronic properties of the standard for high-yield synthesis.

  • Activation: In an oven-dried Schlenk flask under argon, combine 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid (1.0 equiv) and the chiral triazolium precatalyst (0.1 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add DIPEA (1.2 equiv) dropwise at 0 °C.

    • Mechanistic Note: The base deprotonates the triazolium salt to form the active NHC, which immediately attacks the highly electrophilic alpha-keto carbon of the substrate.

  • Nucleophilic Coupling: Introduce the target enol/amine nucleophile (1.5 equiv). Stir at room temperature for 4.5 hours.

  • Validation: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). The reaction is self-indicating; the consumption of the highly UV-active starting material correlates directly with product formation.

  • Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

References

  • Title: Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Non-steroidal inflammation inhibitors and process for their preparation (Patent SK812003A3)
  • Title: NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles and Carbocycles Source: AA Blocks / Chemical Literature URL: [Link]

Validation

Enantiomeric Excess (ee) Determination of Hydroxy Acids Following Keto Acid Reduction: A Comparison Guide

Introduction: The Analytical Bottleneck in Asymmetric Synthesis The asymmetric reduction of prochiral α- and β-keto acids to their corresponding chiral hydroxy acids is a foundational transformation in drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Asymmetric Synthesis

The asymmetric reduction of prochiral α- and β-keto acids to their corresponding chiral hydroxy acids is a foundational transformation in drug development and fine chemical synthesis[1]. Whether this reduction is achieved via transition-metal catalysis (e.g., Ru-BINAP) or biocatalytic ketoreductases (KREDs)[2], the utility of the reaction hinges entirely on its stereoselectivity.

However, synthesizing the chiral molecule is only half the battle. The accurate determination of enantiomeric excess (ee) is the critical feedback loop that drives catalyst optimization. Hydroxy acids present a unique analytical challenge: they possess both a highly polar carboxylic acid and a hydroxyl group, enabling strong intermolecular hydrogen bonding that complicates direct separation. As a Senior Application Scientist, I evaluate analytical methods not just on theoretical resolution, but on throughput, sample preparation burden, and mechanistic reliability.

The Causality of Choice: Evaluating Analytical Modalities

When selecting a method for ee determination, we are fundamentally choosing how to interact with the chiral center. Enantiomers are indistinguishable in an achiral environment; we must introduce a chiral selector to convert them—either transiently or covalently—into diastereomers.

  • Chiral HPLC (The Gold Standard): We rely on transient, non-covalent diastereomeric interactions between the hydroxy acid enantiomers and a chiral stationary phase (CSP)[3]. The causality of separation stems from the "three-point interaction model"—hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of polysaccharide-based columns.

  • NMR Spectroscopy (The High-Throughput Challenger): Historically, NMR required covalent derivatization with Mosher's acid (a Chiral Derivatizing Agent, CDA) to induce anisotropic shielding differences between enantiomers[4]. Recently, Chiral Solvating Agents (CSAs) using dual-site

    
    F NMR have revolutionized this space. By utilizing boronic acids and fluorinated chiral amines, transient ternary diastereomeric complexes form spontaneously, eliminating tedious derivatization[5].
    
  • Chiral GC (The High-Resolution Alternative): Gas chromatography requires volatility. Hydroxy acids must be doubly derivatized (e.g., esterification of the acid, silylation of the hydroxyl)[4]. While GC offers immense theoretical plates, the causality of its declining use in routine screening is the labor-intensive sample preparation that introduces the risk of kinetic resolution or racemization.

Objective Comparison of Analytical Methods

To guide your method development, the following table synthesizes the quantitative and qualitative performance metrics of the three primary techniques based on current literature standards.

ParameterDirect Chiral HPLC[1][3]

F NMR with CSA[5]
Chiral GC (Derivatized)[4]
Mechanism Non-covalent interactions with CSPTransient ternary complex formationCovalent derivatization
Typical Run Time 15 – 30 minutes< 2 minutes (32 scans, 1s D1)30 – 45 minutes
Analyte Concentration ~1 mg/mL (Low)15.4 mM (High)~1-5 mg/mL (Medium)
Resolution (

)
> 1.5 (Baseline)Variable (Chemical shift dependent)> 2.0 (High theoretical plates)
Sample Prep Time < 5 minutes (Dilute & Shoot)< 5 minutes (Mix in NMR tube)> 60 minutes (Reaction + Ext.)
Primary Limitation Requires extensive column screeningRequires high analyte concentrationRisk of kinetic resolution
Best Use Case Final API validation, Prep scale-upHigh-throughput KRED screeningVolatile, low-MW acids

Experimental Protocols: Self-Validating Systems

Scientific trustworthiness requires that every analytical run is self-validating. An ee value is mathematically meaningless if baseline resolution is not definitively proven.

Protocol 1: Direct Chiral HPLC Analysis (Polysaccharide CSP)

Causality Focus: α-Hydroxy acids contain a free carboxylate group that will cause severe peak tailing on silica-based CSPs due to secondary interactions. Adding an acidic modifier like Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, ensuring sharp peaks and accurate integration[2].

  • System Preparation: Equilibrate a polysaccharide-based column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) with a mobile phase of n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min[2][3].

  • Internal Control (Self-Validation): Inject 10 µL of a 1 mg/mL racemic standard of the target hydroxy acid. Calculate the resolution (

    
    ). Proceed to sample analysis ONLY if 
    
    
    
    .
  • Sample Analysis: Dissolve the biocatalytic reduction product in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL and monitor at 215 nm[1].

  • Data Processing: Integrate the area under the curve (AUC) for both peaks. Calculate enantiomeric excess:

    
    .
    
Protocol 2: High-Throughput F NMR Determination using Dual-Site CSAs

Causality Focus: Conventional


H NMR with Mosher's ester suffers from overlapping signals in complex mixtures. Using a 

F-labeled chiral amine and a boronic acid creates a ternary complex.

F has 100% natural abundance and zero background in standard organic matrices, providing pristine resolution[5].
  • Reagent Preparation: Prepare a stock solution containing 7.7 mM of a

    
    F-labeled chiral amine (e.g., bearing –CF
    
    
    
    and –OCF
    
    
    groups) and 7.7 mM of o-formylphenylboronic acid in CDCl
    
    
    [5].
  • Complexation: Add the chiral hydroxy acid analyte to the NMR tube to achieve a final concentration of 15.4 mM. The boronic acid reversibly binds the cis-vicinal hydroxyl/carboxylate, while the amine forms an imine, spontaneously generating diastereomeric adducts[5].

  • Acquisition: Acquire

    
    F{
    
    
    
    H} NMR spectra at 298 K using a relaxation delay (D1) of 1 s and 32 scans. Total acquisition time is under 2 minutes[5].
  • Data Processing: Integrate the distinct

    
    F signals corresponding to the (R) and (S) diastereomeric complexes to determine the ee.
    

Visualizations

Workflow Keto Prochiral Keto Acid Reduction Asymmetric Reduction (e.g., KREDs, Ru-BINAP) Keto->Reduction Hydroxy Chiral Hydroxy Acid (Mixture of Enantiomers) Reduction->Hydroxy HPLC Chiral HPLC (Direct Separation) Hydroxy->HPLC NMR 19F NMR (CSAs / CDAs) Hydroxy->NMR GC Chiral GC (Derivatization) Hydroxy->GC

Caption: Workflow for asymmetric keto acid reduction and subsequent enantiomeric excess determination.

DecisionTree Start Select ee Determination Method Q1 Is High-Throughput Screening Required? Start->Q1 NMR 19F NMR with CSAs (Rapid, No Separation) Q1->NMR Yes Q2 Is the analyte highly polar or thermally unstable? Q1->Q2 No HPLC Chiral HPLC (Gold Standard, High Accuracy) Q2->HPLC Yes GC Chiral GC (Requires Derivatization) Q2->GC No

Caption: Decision matrix for selecting the optimal analytical technique for hydroxy acid ee determination.

References

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing.5

  • Enantioselective high-performance liquid chromatography analysis of oxygenated polyunsaturated fatty acids. Ovid.3

  • Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Publications.1

  • 2-Hydroxy-3,3-dimethylbutanoic acid | 4026-20-4. Benchchem.2

  • Determination of the absolute configuration of the fragments composing the phytotoxin phomalide. Canadian Science Publishing.4

Sources

Comparative

Comparative Guide: IR Spectroscopy Modalities for Alpha-Keto Carboxylic Acids

Executive Summary & Analytical Challenges Alpha-keto carboxylic acids, such as pyruvic acid and α-ketoglutaric acid, are pivotal intermediates in cellular metabolism and serve as critical biomarkers in drug development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

Alpha-keto carboxylic acids, such as pyruvic acid and α-ketoglutaric acid, are pivotal intermediates in cellular metabolism and serve as critical biomarkers in drug development[1],[2]. Analyzing these compounds via Infrared (IR) spectroscopy presents unique mechanistic challenges that dictate the choice of instrumentation:

  • Hydration & Tautomerism: In aqueous solutions, alpha-keto acids undergo a complex, pH-dependent hydration to form a geminal diol 3[3].

  • pH-Dependent Speciation: The protonation state heavily dictates the vibrational modes. At low pH, the protonated carboxylic acid (COOH) and ketonic (C=O) stretches dominate. At physiological pH, deprotonation yields carboxylate (COO⁻) asymmetric and symmetric stretches 4[4].

This guide objectively compares Attenuated Total Reflectance (ATR) FTIR and Transmission FTIR for resolving these complex spectral signatures, providing self-validating protocols for both modalities.

Core Technology Comparison: ATR-FTIR vs. Transmission FTIR

Attenuated Total Reflectance (ATR) FTIR
  • Mechanism: Utilizes an internal reflection element (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates the sample by only 0.5 to 2.0 µm.

  • Performance for Alpha-Keto Acids: Ideal for aqueous metabolic samples. The shallow penetration depth prevents the total absorption (saturation) of the IR signal by the strong O-H bending mode of water (~1640 cm⁻¹), allowing for accurate background subtraction and resolution of the critical C=O and COO⁻ stretches 5[5].

Transmission FTIR (Liquid Cells & KBr Pellets)
  • Mechanism: The IR beam passes entirely through the sample.

  • Performance for Alpha-Keto Acids: Highly sensitive for pure, lyophilized solid samples (using KBr pellets) or trace gas analysis 6[6]. However, for aqueous samples, even ultra-thin liquid cells (10 µm pathlength) suffer from severe water interference, masking the ~1700 cm⁻¹ carbonyl region.

Quantitative Spectral Data

Table 1: Characteristic IR Vibrational Modes for Key Alpha-Keto Carboxylic Acids

CompoundState / MatrixRecommended ModalityKey Vibrational ModeWavenumber (cm⁻¹)
Pyruvic Acid Aqueous (pH < 2)ATR-FTIRCarboxylic C=O stretch~1740[4]
Pyruvic Acid Aqueous (pH < 2)ATR-FTIRKetonic C=O stretch~1708[5],[4]
Pyruvic Acid Aqueous (pH > 4)ATR-FTIRAsymmetric COO⁻ stretch~1627[5],[4]
Pyruvic Acid Aqueous (pH > 4)ATR-FTIRSymmetric COO⁻ stretch~1405[5]
α-Ketoglutaric Acid Solid PowderTransmission (KBr)Carboxylic C=O stretch~1650 - 1715[1]
α-Ketoglutaric Acid Solid PowderTransmission (KBr)O-H stretch (H-bonded)~3100 (Broad)[1]

Self-Validating Experimental Protocols

Protocol A: In Situ Aqueous Analysis via Diamond ATR-FTIR

This protocol is designed to monitor pyruvic acid speciation while eliminating water interference.

  • Instrument Equilibration: Purge the FTIR optical bench with dry nitrogen for 30 minutes to eliminate atmospheric CO₂ and water vapor artifacts.

  • Matrix Background Collection (Critical Step): Deposit 10 µL of the exact blank buffer (e.g., 0.1 M HCl for low pH) onto the clean diamond crystal. Collect 64 scans at 4 cm⁻¹ resolution.

    • Causality: The buffer contains water, which exhibits a strong scissoring bend at ~1640 cm⁻¹. Exact matrix subtraction is mandatory because this water band heavily overlaps with the asymmetric COO⁻ stretch of the alpha-keto acid 5[5].

  • Sample Acquisition: Clean the crystal with ethanol and dry. Deposit 10 µL of the aqueous pyruvic acid sample. Collect 64 scans.

  • Data Processing: Perform a 1:1 spectral subtraction of the background. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (

    
    ), which inherently intensifies lower wavenumber peaks relative to transmission spectra.
    
Protocol B: Solid-State Analysis via Transmission FTIR (KBr Pellet)

This protocol maximizes resolution for lyophilized α-ketoglutaric acid.

  • Desiccation: Store α-ketoglutaric acid and spectroscopic-grade KBr in a vacuum desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed moisture yields a broad O-H stretch at ~3400 cm⁻¹, which will obscure the endogenous acid O-H stretch at ~3100 cm⁻¹ 1[1].

  • Milling: Grind 1-2 mg of the analyte with 150 mg of KBr in an agate mortar for 3-5 minutes until a homogeneous, fine powder is achieved.

  • Pressing: Transfer to a 13 mm pellet die. Apply 10 tons of pressure under vacuum for 3 minutes to fuse the KBr into a transparent, glass-like disk.

  • Acquisition: Mount in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against an empty-beam background.

Decision Workflow for IR Modality Selection

IR_Workflow Start Analyte: Alpha-Keto Carboxylic Acid State What is the Sample Matrix? Start->State Aqueous Aqueous / Biological Fluid State->Aqueous High Water Content Solid Lyophilized / Solid Powder State->Solid Dry Sample Gas Gas Phase / Aerosol State->Gas Volatile ATR ATR-FTIR (Diamond/ZnSe) - Shallow penetration (1-2 µm) - Enables H2O subtraction Aqueous->ATR Avoids Signal Saturation TransKBr Transmission FTIR (KBr Pellet) - High sensitivity - Requires desiccation Solid->TransKBr Maximize Signal-to-Noise TransGas Transmission FTIR (Gas Cell) - Multi-pass optics - High resolution Gas->TransGas Trace Detection Data Spectral Resolution: Identify C=O (~1700 cm⁻¹) & COO⁻ (~1627 cm⁻¹) Peaks ATR->Data TransKBr->Data TransGas->Data

Decision matrix for selecting the optimal FTIR modality based on the alpha-keto acid sample state.

References

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface Source: acs.org[Link]

  • pH-dependent orientation of pyruvic acid and interfacial water at the air–water interface Source: aip.org[Link]

  • Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy To Identify Microbial Metabolic Products on Carbonate Mineral Surfaces Source: nih.gov[Link]

  • Combined FTIR Matrix Isolation and Ab Initio Studies of Pyruvic Acid: Proof for Existence of the Second Conformer Source: acs.org[Link]

  • Alpha-ketoglutaric acid based polymeric particles for cutaneous wound healing Source: nih.gov[Link]

Sources

Validation

Comparative Guide: Chloro vs. Fluoro Substitutions in Medicinal Chemistry

Topic: Bioisosteric Comparison of Chloro-Fluoro Substitutions in Drug Design Content Type: Publish Comparison Guide Executive Summary: The Halogen Dilemma In modern drug discovery, the substitution of hydrogen with a hal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Comparison of Chloro-Fluoro Substitutions in Drug Design Content Type: Publish Comparison Guide

Executive Summary: The Halogen Dilemma

In modern drug discovery, the substitution of hydrogen with a halogen is a pivotal optimization strategy. While Fluorine (F) is often the default "magic bullet" for blocking metabolism, Chlorine (Cl) offers a distinct bioisosteric profile that is frequently overlooked. This guide objectively compares these two halogens, moving beyond simple steric arguments to analyze their divergent impacts on sigma-hole interactions (halogen bonding) , lipophilicity (logP) , and metabolic stability .

Key Takeaway: Fluorine acts as a metabolic shield and hydrogen-bond mimic (isostere to H/OH), whereas Chlorine acts as a lipophilic anchor and Lewis acid (isostere to Methyl/CF


), capable of unique directional bonding.

Physicochemical Comparative Analysis

To make data-driven decisions, one must quantify the fundamental differences between the C-F and C-Cl bonds.

Table 1: Fundamental Parameters of Halogen Substituents
ParameterFluorine (F)Chlorine (Cl)Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅSterics: F mimics H (1.20 Å) or O (1.52 Å). Cl mimics Methyl (2.00 Å).
Electronegativity (Pauling) 3.983.16Electronics: F is a stronger inductive withdrawer (

), deactivating aromatic rings more effectively.
C-X Bond Length ~1.35 Å~1.77 ÅGeometry: Cl extends further into binding pockets, potentially inducing steric clashes or filling hydrophobic voids.
C-X Bond Energy ~485 kJ/mol~327 kJ/molMetabolism: C-F is chemically inert to CYP450 oxidation. C-Cl is stable but weaker.

logP (Mean)
+0.25+0.70Lipophilicity: Cl increases lipophilicity significantly more than F, impacting permeability and solubility.
Sigma Hole (

-hole)
NegligibleSignificantBinding: Cl can donate a halogen bond to backbone carbonyls; F generally cannot.

Mechanistic Deep Dive

A. Metabolic Stability: The C-F Shield vs. C-Cl Steric Block

Fluorine: The C-F bond is the strongest single bond to carbon in organic chemistry. Substituting a metabolically labile C-H site (e.g., para-position of a phenyl ring) with F blocks Cytochrome P450 (CYP) oxidation primarily through bond strength and electronic deactivation of the ring.

Chlorine: While the C-Cl bond is weaker, it often provides metabolic stability through steric hindrance . The larger radius of Cl can prevent the approach of the CYP heme iron-oxo species. However, C-Cl bonds can occasionally be liabilities, susceptible to oxidative insertion or nucleophilic displacement (S


Ar) if the ring is highly electron-deficient.
B. Binding Affinity: The Sigma Hole and Halogen Bonding

This is the critical differentiator.

  • Fluorine: Due to its extreme electronegativity, F holds its electrons tightly.[1][2] It typically acts as a weak Hydrogen Bond Acceptor (HBA) and has a negative electrostatic potential surface.

  • Chlorine: Cl is more polarizable.[2] The electron density is pulled toward the carbon bond, leaving a region of positive electrostatic potential on the distal tip of the halogen, known as the Sigma Hole .[3]

    • Mechanism:[4] This positive "cap" allows Cl to act as a Lewis acid, forming a directional Halogen Bond (X-bond) with Lewis bases (e.g., backbone carbonyl oxygens, Nitrogen in His/Trp).

    • Geometry: The interaction is strictly linear (C—Cl ··· O angle

      
       180°).
      

Visualization: Decision Framework

The following decision tree illustrates when to deploy F vs. Cl based on structural activity relationship (SAR) data.

HalogenDecisionTree Start Optimization Goal Metab Improve Metabolic Stability? Start->Metab Affinity Improve Binding Affinity? Start->Affinity Site Is the site sterically restricted? Metab->Site Pocket Pocket Characteristics? Affinity->Pocket UseF Use Fluorine (F) (Electronic deactivation + Bond Strength) Site->UseF Yes (Tight pocket) UseCl_Metab Use Chlorine (Cl) (Steric Shielding) Site->UseCl_Metab No (Space available) H_Donor Target has H-Bond Donor (e.g., NH)? Pocket->H_Donor Lewis_Base Target has Lewis Base (e.g., C=O, His)? Pocket->Lewis_Base Hydrophobic Large Hydrophobic Pocket? Pocket->Hydrophobic UseF_Affinity Use Fluorine (F) (Acts as H-Bond Acceptor) H_Donor->UseF_Affinity UseCl_XBond Use Chlorine (Cl) (Forms Halogen Bond via Sigma Hole) Lewis_Base->UseCl_XBond Linear approach possible UseCl_Lipo Use Chlorine (Cl) (Fills volume, Increases Hydrophobicity) Hydrophobic->UseCl_Lipo

Caption: Strategic decision tree for selecting Chloro vs. Fluoro substituents based on metabolic and pharmacodynamic requirements.

Case Study: HIV-1 Capsid Inhibitors

A compelling example of the "Sigma Hole" advantage is found in the development of HIV-1 capsid inhibitors.

  • Context: Researchers explored halogen substitutions on a phenylalanine ring binding to a hydrophobic pocket adjacent to a backbone carbonyl.

  • Observation: The Chloro-analog (15-Cl) exhibited a >10-fold increase in potency compared to the Fluoro-analog (15-F) .[5]

  • Mechanism: X-ray crystallography revealed that the Chlorine atom formed a distinct halogen bond (distance < 3.5 Å, angle ~170°) with the carbonyl oxygen of the protein backbone. The Fluorine atom, lacking a sigma hole and being too small to fill the pocket, failed to form this stabilizing interaction.

  • Data Point: This confirms that while F is a bioisostere for H, Cl is often required to drive specific enthalpic gains via X-bonding.

Experimental Protocols

To validate bioisosteric replacements, the following self-validating workflows should be employed.

Protocol A: Matched Molecular Pair (MMP) Synthesis

Objective: Create direct F/Cl analogs for side-by-side comparison.

  • Late-Stage Fluorination:

    • Reagent: Selectfluor (electrophilic F+) or DAST (nucleophilic F-).

    • Condition: Treat electron-rich aromatic precursor with Selectfluor (1.1 eq) in MeCN at RT.

    • Validation:

      
      F NMR (distinct singlet -100 to -120 ppm).
      
  • Late-Stage Chlorination:

    • Reagent: N-Chlorosuccinimide (NCS).

    • Condition: Treat same precursor with NCS (1.0 eq) in DMF at 60°C.

    • Validation: LC-MS (distinct M+2 isotope pattern, 3:1 ratio of

      
      Cl:
      
      
      
      Cl).
Protocol B: Microsomal Stability Assay (In Vitro ADME)

Objective: Quantify the metabolic blocking efficiency of F vs. Cl.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare 10 mM stock solutions of Test Compounds (F-analog, Cl-analog, H-parent).

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

    • Add Test Compound (final conc. 1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      M).[6][7]
      
    • Pre-incubate at 37°C for 5 min.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
      .
      
    • Success Criterion: A bioisosteric success is defined as a

      
       increase in 
      
      
      
      compared to the H-parent.
Workflow Visualization: Microsomal Stability

MicrosomalWorkflow Step1 Incubation (Microsomes + Drug) Step2 Initiation (+NADPH) Step1->Step2 Step3 Sampling (0-60 min) Step2->Step3 Step4 Quench (+ACN/Int. Std) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for comparative metabolic stability assessment.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry.

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry.

  • Xu, Z., et al. (2011). Halogen Bonding in Protein–Ligand Interactions: Design of Potent HIV-1 Capsid Inhibitors.[5] Journal of Medicinal Chemistry (Example Case Study).

  • Pike, K. G., et al. (2011). Impact of Chlorine and Fluorine Substituents on the Physicochemical Properties of Drugs.[2][4][5][8][9][10][11] Drug Discovery Today.

  • Cyprotex. (2024). Microsomal Stability Assay Protocol.[6][12][7][13]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 3-(2-Chloro-3-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid demands a meticulous and informed approach to personal protection. This guide synthesizes critical safety information from analogous compounds to provide a robust framework for the safe handling, storage, and disposal of this substance, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: An Evidence-Based Approach

Hazard CategoryPotential Risks and Rationale
Acute Toxicity Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation The acidic nature of the carboxylic acid group suggests it may cause skin irritation or severe burns upon contact.[1][3][4]
Eye Damage/Irritation Expected to cause serious eye irritation or damage, potentially leading to blindness.[1][3][4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][5]
Reactivity As an alpha-keto acid, it is incompatible with strong bases, oxidizing agents, reducing agents, and some metals.[6] Reactions can be vigorous and potentially hazardous.
Environmental Hazards Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential. The following recommendations are based on a thorough risk assessment for handling alpha-keto acids and halogenated phenyl compounds.[6]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles with indirect ventilation are mandatory at all times.[7]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection
  • A flame-resistant lab coat is the minimum requirement for body protection.[8][9]

  • For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.[9]

  • Full-length pants and closed-toe shoes are mandatory laboratory attire.[7]

Hand Protection

The selection of appropriate gloves is critical. No single glove material protects against all chemicals.[9] A summary of suitable glove materials for handling acids and halogenated organic compounds is provided below. Always consult the glove manufacturer’s compatibility chart.[6]

Glove MaterialSuitability for AcidsSuitability for Halogenated HydrocarbonsGeneral Recommendations
Nitrile Rubber Good for limited exposureFair to PoorSuitable for incidental contact.[8][9]
Butyl Rubber ExcellentGoodRecommended for prolonged contact.[10]
Chloroprene (Neoprene) GoodPoorA viable alternative for some applications.[8][10]
Polyvinyl Chloride (PVC) GoodPoorNot recommended for this application due to poor resistance to halogenated hydrocarbons.[9]
Respiratory Protection

Work with 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, respiratory protection is required.[9] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10] All personnel requiring respiratory protection must be part of a respiratory protection program that includes fit testing and training.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing risk during the handling of this compound.

Pre-Handling Checklist
  • Review Safety Information: Read and understand this guide and any available safety information for similar compounds.

  • Locate Safety Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Prepare a Clean Workspace: Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers ready before starting work.

Handling Procedures
  • Don Appropriate PPE: Follow the PPE guidelines outlined in Section 2.

  • Weighing and Transfer: Handle the solid compound in a fume hood to avoid inhalation of dust. Use spark-resistant tools.

  • Solution Preparation: Add the compound to the solvent slowly and in small portions. Be aware of potential exothermic reactions.

  • Reaction Monitoring: Conduct all reactions within a fume hood. Use appropriate shielding for reactions with unknown potential.

  • Post-Handling: Decontaminate all surfaces and equipment after use.

Spill and Emergency Procedures: Preparedness is Key

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE before attempting to clean up the spill.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Do not use combustible materials like paper towels for large spills.[6]

  • Neutralization: For acidic residues, consider gentle neutralization with a weak base like sodium bicarbonate, if appropriate for the specific situation.[6]

  • Collection and Disposal: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][11] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use clearly labeled, sealed, and non-reactive containers for waste collection. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6] Do not dispose of it down the drain.[6]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling 3-(2-Chloro-3-fluorophenyl) -2-oxopropanoic acid task_assessment Assess Task: - Scale of work? - Potential for splash/aerosol? start->task_assessment eye_protection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) task_assessment->eye_protection Select based on risk hand_protection Hand Protection: - Consult glove chart - Nitrile (incidental) - Butyl (prolonged) task_assessment->hand_protection Select based on duration body_protection Body Protection: - Lab Coat - Chemical Apron (if splash risk) task_assessment->body_protection Select based on risk respiratory_protection Respiratory Protection: - Work in Fume Hood - Respirator (if no hood/aerosol risk) task_assessment->respiratory_protection Select based on ventilation ppe_check Final PPE Check: - All items correctly worn? - No exposed skin? eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check ppe_check->task_assessment No, reassess proceed Proceed with Task ppe_check->proceed Yes

Caption: PPE Selection Workflow for Handling 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid.

References

  • Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids. Benchchem.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Safety data sheet. BASF. (2026, March 7).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Lab Safety Equipment & PPE. ChemTalk.
  • Safety Data Sheet. Angene Chemical. (2025, October 9).
  • SAFETY DATA SHEET. Merck Millipore. (2024, September 9).
  • 3 - SAFETY DATA SHEET. (2012, May 7).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
  • Chemical Safety PPE. University of Colorado Boulder.
  • 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid. AK Scientific, Inc.
  • 3-CHLORO-1-(2-FLUOROPHENYL)-1-OXOPROPANE Safety Data Sheets. Echemi.
  • SAFETY DATA SHEET. Apollo Scientific. (2013, April 16).

Sources

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